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4,6-Dimethoxyisatoic anhydride Documentation Hub

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  • Product: 4,6-Dimethoxyisatoic anhydride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Reactivity, and Applications of 4,6-Dimethoxyisatoic Anhydride (CAS 63920-75-2)

Executive Summary In modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds relies heavily on highly reactive, pre-activated building blocks. 4,6-Dimethoxyisatoic an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the efficient construction of complex heterocyclic scaffolds relies heavily on highly reactive, pre-activated building blocks. 4,6-Dimethoxyisatoic anhydride (IUPAC: 5,7-dimethoxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione) is a critical synthetic intermediate[1]. By simultaneously activating the carboxylate group and protecting the aniline nitrogen of its parent anthranilic acid, this cyclic anhydride enables highly selective, room-temperature amidations.

As a Senior Application Scientist, I have observed that mastering the handling and reactivity of this compound is essential for synthesizing 2-amino-4,6-dimethoxybenzamide—a core precursor for advanced cardiovascular agents and epigenetic modulators, including Bromodomain and Extra-Terminal motif (BET) inhibitors like Apabetalone (RVX-208)[2]. This guide details the physicochemical profiling, mechanistic pathways, and validated laboratory protocols associated with CAS 63920-75-2.

Physicochemical Profiling

Understanding the physical properties of 4,6-dimethoxyisatoic anhydride is crucial for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. Below is a summary of its core quantitative data[1].

PropertyValue
IUPAC Name 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
CAS Number 63920-75-2
Molecular Formula C10H9NO5
Molecular Weight 223.19 g/mol
Melting Point 287 - 292 °C
Physical Form Powder
GHS Safety H302, H315, H319, H335 (Warning)

Mechanistic Process Chemistry

Synthesis of the Anhydride Core

The synthesis of 4,6-dimethoxyisatoic anhydride begins with 4,6-dimethoxyanthranilic acid. Direct amidation of anthranilic acids is notoriously difficult due to zwitterion formation and the poor leaving-group ability of the hydroxyl moiety. To bypass this, the molecule is cyclized using a phosgenation agent[2].

Causality in Reagent Selection: While historical routes utilized gaseous phosgene, modern bench-scale and pilot syntheses preferentially employ triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a crystalline solid that safely generates phosgene in situ upon nucleophilic attack. The aniline nitrogen attacks the phosgene equivalent to form a carbamoyl chloride intermediate, which subsequently undergoes intramolecular cyclization by the adjacent carboxylic acid, eliminating HCl and yielding the isatoic anhydride.

G A 4,6-Dimethoxyanthranilic Acid B Triphosgene / Base (Cyclization) A->B C 4,6-Dimethoxyisatoic Anhydride CAS: 63920-75-2 B->C D Ammonia (NH3) (Ring Opening & Decarboxylation) C->D E 2-Amino-4,6-dimethoxybenzamide D->E

Fig 1: Synthetic workflow from anthranilic acid to 2-amino-4,6-dimethoxybenzamide.

Downstream Applications: Epigenetic Drug Discovery

The primary industrial utility of 4,6-dimethoxyisatoic anhydride is its conversion into 2-amino-4,6-dimethoxybenzamide [3]. This benzamide is a foundational building block for synthesizing quinazolinone derivatives.

In the context of drug development, these quinazolinone derivatives act as potent inhibitors of the BET family of proteins (e.g., BRD4). By competitively binding to the acetyl-lysine recognition pockets (bromodomains) of BRD4, these drugs prevent the transcription of pro-inflammatory and pro-atherosclerotic genes, offering a novel therapeutic vector for cardiovascular diseases[2].

G A Quinazolinone Derivative (e.g., Apabetalone) B BRD4 Bromodomain (Epigenetic Reader) A->B Competitive Inhibition D Pathogenic Gene Transcription B->D Activation C Acetylated Chromatin C->B Binding

Fig 2: Mechanism of action for benzamide-derived BET inhibitors targeting BRD4.

Validated Experimental Protocol: Decarboxylative Amidation

To ensure scientific integrity and reproducible yields, the following protocol represents a self-validating system for the synthesis of 2-amino-4,6-dimethoxybenzamide from 4,6-dimethoxyisatoic anhydride.

Objective

Perform a nucleophilic ring-opening amidation to yield 2-amino-4,6-dimethoxybenzamide.

Mechanistic Causality

Nucleophilic attack by ammonia occurs selectively at the highly electrophilic C-4 carbonyl of the benzoxazinedione ring. This breaks the C-O bond, forming a transient carbamic acid intermediate. The intermediate spontaneously decarboxylates (losing CO₂), irreversibly driving the reaction forward via entropic gain and unmasking the free aniline amine.

Step-by-Step Methodology
  • Substrate Suspension: In a round-bottom flask, suspend 1.0 equivalent of 4,6-dimethoxyisatoic anhydride (CAS 63920-75-2) in anhydrous Tetrahydrofuran (THF) at room temperature (0.2 M concentration).

    • Causality: The anhydride is poorly soluble in non-polar solvents. THF provides a polar aprotic medium that partially solubilizes the starting material and fully dissolves the product as the reaction progresses.

  • Nucleophilic Addition: Slowly add 2.5 equivalents of aqueous ammonia (28%

    
    ) dropwise under vigorous magnetic stirring.
    
    • Causality: Excess ammonia serves a dual purpose: it acts as the primary nucleophile and provides a basic environment to neutralize trace acidic impurities.

  • Self-Validating Reaction Monitoring: Observe the reaction mixture for active effervescence. The release of

    
     gas is a direct, physical indicator of the decarboxylative ring-opening. Stir the mixture at room temperature until gas evolution completely ceases (typically 2 to 4 hours).
    
  • Solvent Evaporation: Once effervescence stops, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the THF and excess volatile ammonia.

  • Precipitation & Isolation: Dilute the resulting concentrated residue with ice-cold distilled water. The desired 2-amino-4,6-dimethoxybenzamide will precipitate as a solid. Filter the suspension under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold water (to remove water-soluble impurities) followed by a minimal volume of cold ethanol (to remove organic byproducts).

  • Quality Control (QC):

    • TLC: Run a Thin-Layer Chromatography plate (Eluent: EtOAc/Hexane 1:1). The product will appear as a distinct, highly polar, UV-active spot compared to the starting anhydride.

    • Drying & Melting Point: Dry the solid in a vacuum oven at 50°C to a constant weight. Verify the purity by checking the melting point against literature values.

References

Sources

Exploratory

An In-depth Technical Guide to 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione, a methoxy-substituted analog of isatoic anhydride....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione, a methoxy-substituted analog of isatoic anhydride. Given the relative novelty of this specific derivative, this document synthesizes information from closely related analogs and the broader class of benzoxazine-diones to offer predictive insights into its chemistry and biological significance.

Introduction: The Benzoxazine-2,4-dione Scaffold

The 2H-3,1-benzoxazine-2,4(1H)-dione, commonly known as isatoic anhydride, is a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The core structure's reactivity, particularly its susceptibility to ring-opening reactions with nucleophiles, makes it a valuable building block in organic synthesis.[2]

The introduction of methoxy substituents onto the aromatic ring, as in the case of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can influence solubility, metabolic stability, and receptor-binding affinity.

Synthesis of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione

While specific literature detailing the synthesis of the 5,7-dimethoxy derivative is scarce, a robust synthetic route can be extrapolated from established methods for preparing substituted isatoic anhydrides. The most common and industrially scalable approach involves the reaction of a corresponding anthranilic acid with a phosgene equivalent.

A plausible synthetic pathway starts from 2-amino-3,5-dimethoxybenzoic acid. This precursor can be cyclized using phosgene or a safer alternative like triphosgene. A general two-step approach starting from 2-aminobenzoic acids has also been reported, which involves protection of the amino group followed by cyclization with thionyl chloride.[3]

Proposed Experimental Protocol:

Step 1: Synthesis of 2-amino-3,5-dimethoxybenzoic acid (if not commercially available). This can be achieved through standard aromatic substitution reactions on a suitable precursor.

Step 2: Cyclization to form 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione.

  • Materials: 2-amino-3,5-dimethoxybenzoic acid, triphosgene, tetrahydrofuran (THF), and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-amino-3,5-dimethoxybenzoic acid in anhydrous THF.

    • Cool the solution in an ice-water bath.

    • Slowly add a solution of triphosgene in THF to the cooled reaction mixture with vigorous stirring.

    • Allow the reaction to stir for several hours at 0°C, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.

This method is analogous to the synthesis of 6,7-dimethoxy-2H-benzo[d][4][5]oxazine-2,4(1H)-dione from 2-amino-4,5-dimethoxybenzoic acid and triphosgene.[6]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 2-amino-3,5-dimethoxybenzoic_acid 2-amino-3,5-dimethoxybenzoic acid Triphosgene_THF Triphosgene, THF Target_Molecule 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione 2-amino-3,5-dimethoxybenzoic_acid->Target_Molecule Cyclization Ice_bath 0°C, Inert Atmosphere

Caption: Proposed synthesis of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione.

Structural Elucidation and Physicochemical Properties

The structural confirmation of 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons on the benzene ring will appear as singlets or doublets depending on their coupling. The two methoxy groups will each likely present as a singlet. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbons of the dione, the aromatic carbons, and the methoxy carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in DMSO-d₆

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.5 - 7.5100 - 140
Methoxy (OCH₃)~3.8~56
N-H10.0 - 12.0-
Carbonyl (C=O)-150 - 170

Note: These are predicted values based on analogous structures and may vary. For instance, the ¹H NMR spectrum of the parent isatoic anhydride shows aromatic protons in the range of 7.15-7.92 ppm and a broad NH singlet at 11.72 ppm in DMSO-d₆.[3][7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the carbonyl groups.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch (aromatic)3000 - 3100
C=O Stretch (anhydride)1750 - 1850 and 1700 - 1800
C=C Stretch (aromatic)1450 - 1600
C-O Stretch (ether)1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected molecular weight for C₁₀H₉NO₅ is 223.05 g/mol .

Potential Biological Activities and Therapeutic Applications

The benzoxazine-dione scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While the specific activity of the 5,7-dimethoxy derivative is not yet reported, the broader class of compounds has shown promise in several therapeutic areas.

  • Antimicrobial Activity: Various derivatives of benzoxazines have demonstrated significant activity against a range of bacteria and mycobacteria.[4][5][8] The substitution pattern on the aromatic ring plays a crucial role in determining the potency and spectrum of activity.

  • Anti-inflammatory and Analgesic Properties: Isatoic anhydride itself has been used as a starting material for the synthesis of compounds with anti-inflammatory and analgesic effects.[1][9]

  • Anticancer Activity: Some benzoxazine derivatives have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[5][10] The mechanism of action is often related to the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation.

  • Central Nervous System (CNS) Activity: The isatoic anhydride core is a precursor in the manufacture of anticonvulsants and other CNS agents.[1]

The 5,7-dimethoxy substitution pattern could potentially enhance one or more of these activities or confer novel properties.

Biological_Activities cluster_activities Potential Therapeutic Applications CoreScaffold 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione Antimicrobial Antimicrobial CoreScaffold->Antimicrobial Anti_inflammatory Anti-inflammatory CoreScaffold->Anti_inflammatory Anticancer Anticancer CoreScaffold->Anticancer CNS_Activity CNS Activity CoreScaffold->CNS_Activity

Sources

Foundational

4,6-Dimethoxyisatoic anhydride molecular weight and formula

Topic: 4,6-Dimethoxyisatoic Anhydride: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists Structural Characterization, Synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,6-Dimethoxyisatoic Anhydride: Physicochemical Profile & Synthetic Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Structural Characterization, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary

4,6-Dimethoxyisatoic anhydride is a specialized heterocyclic electrophile utilized primarily as a "masked" isocyanate and a building block for bioactive quinazolinediones and benzodiazepines. While often referred to by the substitution pattern of its precursor (2-amino-4,6-dimethoxybenzoic acid), its IUPAC designation is 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione . This distinction is critical for precise database searching and retrosynthetic planning.

This guide provides a definitive physicochemical profile, a self-validating synthesis protocol using triphosgene, and a mechanistic analysis of its reactivity, specifically addressing the steric influence of the C5-methoxy substituent.

Physicochemical Profile

The following data establishes the core identity of the molecule. Note the divergence between common nomenclature (based on the anthranilic acid precursor) and the IUPAC heterocyclic numbering.

PropertySpecification
Common Name 4,6-Dimethoxyisatoic anhydride
IUPAC Name 5,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
CAS Number 63920-75-2
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, warm acetonitrile; hydrolyzes in water
Precursor 2-Amino-4,6-dimethoxybenzoic acid (4,6-Dimethoxyanthranilic acid)
Structural Nomenclature Clarification

The "4,6-dimethoxy" descriptor refers to the positions on the anthranilic acid starting material. Upon cyclization to the benzoxazine ring, the numbering shifts:

  • Anthranilic C4-Methoxy

    
    Isatoic C7-Methoxy 
    
  • Anthranilic C6-Methoxy

    
    Isatoic C5-Methoxy 
    

This shift places a methoxy group at position 5, directly adjacent to the C4 carbonyl, introducing significant steric bulk that influences nucleophilic attack.

Synthetic Protocol: Triphosgene-Mediated Cyclization[1]

While historical methods utilize phosgene gas, modern safety protocols favor Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent acts as a phosgene source in situ, offering stoichiometric control and reduced inhalation hazards.

Reaction Scheme

Synthesis Precursor 2-Amino-4,6-dimethoxybenzoic Acid (C9H11NO4) Intermediate Carbamoyl Chloride Intermediate Precursor->Intermediate THF/Dioxane, 50°C Reagent Triphosgene (0.34 eq) Reagent->Intermediate Product 4,6-Dimethoxyisatoic Anhydride (C10H9NO5) Intermediate->Product -HCl (Cyclization) Byproducts HCl (gas) + CO2 Intermediate->Byproducts

Figure 1: Triphosgene-mediated cyclization pathway. The reaction proceeds via an intermediate carbamoyl chloride which rapidly cyclizes.

Detailed Methodology

Reagents:

  • 2-Amino-4,6-dimethoxybenzoic acid (1.0 eq)

  • Triphosgene (0.34 eq) [Note: 1 mol triphosgene generates 3 mol phosgene]

  • Triethylamine (Et₃N) (Catalytic or 1.0 eq to scavenge HCl, optional but recommended for acid-sensitive substrates)

  • Solvent: Anhydrous THF or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and an HCl scrubber, dissolve 2-amino-4,6-dimethoxybenzoic acid in anhydrous THF (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add Triphosgene (0.34 eq) dissolved in a minimal amount of THF dropwise over 20 minutes. Caution: Exothermic.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 50°C for 2–4 hours. Monitor by TLC (disappearance of the fluorescent anthranilic acid spot).

  • Work-up:

    • Concentrate the solvent under reduced pressure (rotary evaporator) to ~20% volume.

    • Pour the residue into ice-cold hexane or diethyl ether. The anhydride typically precipitates as a solid.

    • Filter the solid and wash with cold ether to remove unreacted triphosgene traces.

  • Purification: Recrystallize from toluene or acetonitrile if necessary. Avoid protic solvents (alcohols/water) to prevent ring opening.

Reactivity & Mechanistic Insights[2]

Isatoic anhydrides are "ambident" electrophiles, susceptible to nucleophilic attack at either the C2 (isocyanate-like) or C4 (ester-like) carbonyls.

Steric Influence of the 5-Methoxy Group

In 4,6-dimethoxyisatoic anhydride (5,7-dimethoxy isomer), the C5-methoxy group exerts a "ortho-effect" steric shield over the C4 carbonyl .

  • Consequence: Nucleophilic attack at C4 is kinetically retarded compared to unsubstituted isatoic anhydride.

  • Selectivity: This enhances selectivity for attack at C2 , leading to urea derivatives rather than anthranilamides, unless forcing conditions (high temperature/stronger nucleophiles) are used.

Nucleophilic Pathways

Reactivity Anhydride 4,6-Dimethoxyisatoic Anhydride PathA Path A: Attack at C4 (Carbonyl) Anhydride->PathA Sterically Hindered (by C5-OMe) PathB Path B: Attack at C2 (Carbamate) Anhydride->PathB Favored Nucleophile Nucleophile (R-NH2) Nucleophile->PathA Nucleophile->PathB ProductA Anthranilamide (Amide Formation) PathA->ProductA Ring Opening (Retention of CO2) ProductB Urea Derivative (Decarboxylation) PathB->ProductB Ring Opening (-CO2)

Figure 2: Divergent reaction pathways. The 5-methoxy substituent (from 6-methoxy precursor) sterically hinders Path A, often favoring Path B.

Applications in Medicinal Chemistry

The 4,6-dimethoxy scaffold is a privileged motif in several therapeutic areas:

  • Kinase Inhibitors: The dimethoxy-substituted quinazoline core (derived from this anhydride) mimics the ATP-binding motif found in EGFR inhibitors (e.g., Erlotinib analogs).

  • Anti-Allergic Agents: Analogs of Tranilast (an anti-allergic drug) can be synthesized by reacting this anhydride with substituted benzylamines.

  • DNA-Binding Agents: The planar, electron-rich system serves as an intercalating moiety in DNA-targeting drugs.

Example Application: Quinazolinedione Synthesis

Reacting 4,6-dimethoxyisatoic anhydride with an amine (R-NH₂) followed by base-mediated cyclization yields 5,7-dimethoxy-3-substituted-quinazoline-2,4-diones .

References

  • Synthesis of Isatoic Anhydrides

    • Source: Coppola, G. M. (1980).
    • Context: Foundational review on the synthesis and reactivity of isatoic anhydrides, including substituted variants.
  • Triphosgene Protocol

    • Source: Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute.
    • Context: Establishes the safety and stoichiometry for using triphosgene in cycliz
  • CAS Registry Data

    • Source: PubChem / CAS Common Chemistry.
    • Data: Validation of CAS 63920-75-2 for 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione.[1]

  • Reactivity of Substituted Isatoic Anhydrides

    • Source: Staiger, R. P., & Wagner, E. C. (1953). "Isatoic Anhydride.[2] Reaction with Primary and Secondary Amines." Journal of Organic Chemistry.

    • Context: Mechanisms of ring opening and the effect of ring substituents on regioselectivity.

Sources

Exploratory

A Technical Guide to the Solubility of 4,6-Dimethoxyisatoic Anhydride in DMSO and DMF for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 4,6-Dimethoxyisatoic Anhydride 4,6-Dimethoxyisatoic anhydride, a derivative of isatoic anhydride, is a versatile heterocyclic compound with significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in the Application of 4,6-Dimethoxyisatoic Anhydride

4,6-Dimethoxyisatoic anhydride, a derivative of isatoic anhydride, is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its utility as a precursor in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals, is well-established.[1] The successful application of this compound in synthetic protocols is critically dependent on its solubility in appropriate organic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are two of the most common and powerful polar aprotic solvents used in modern organic synthesis and high-throughput screening.[2][3] Understanding the solubility of 4,6-dimethoxyisatoic anhydride in these solvents is paramount for reaction design, optimization, and the preparation of stable stock solutions for screening campaigns.

This in-depth technical guide provides a comprehensive overview of the solubility of 4,6-dimethoxyisatoic anhydride in DMSO and DMF. While specific quantitative solubility data for this particular derivative is not extensively documented in publicly available literature, this guide will extrapolate from the known behavior of the parent compound, isatoic anhydride, and provide a robust theoretical framework and practical experimental protocols for researchers to determine and utilize this critical parameter.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. 4,6-Dimethoxyisatoic anhydride is a polar molecule containing several key functional groups that dictate its solubility characteristics:

  • Anhydride Group: The cyclic anhydride functionality is highly polar and can act as a hydrogen bond acceptor.

  • Amide Linkage: The embedded amide-like linkage within the heterocyclic ring contributes to the molecule's polarity.

  • Aromatic Ring: The benzene ring provides a nonpolar region, but its electronic properties are influenced by the attached functional groups.

  • Methoxy Groups: The two electron-donating methoxy groups (-OCH₃) increase the overall polarity and potential for hydrogen bonding with solvent molecules.

DMSO and DMF are highly polar aprotic solvents with large dipole moments, making them excellent solvents for a wide range of polar organic compounds.[2][3] They can effectively solvate 4,6-dimethoxyisatoic anhydride through dipole-dipole interactions and by acting as strong hydrogen bond acceptors. The presence of the methoxy groups in the 4 and 6 positions of the isatoic anhydride core is expected to enhance its solubility in these polar solvents compared to the unsubstituted parent compound.

Solubility of Isatoic Anhydride Derivatives: An Overview

While specific data for 4,6-dimethoxyisatoic anhydride is scarce, studies on the parent compound, isatoic anhydride, have shown that its solubility is influenced by factors such as polarity and hydrogen bonding interactions with the solvent.[1][4] Research has indicated that isatoic anhydride exhibits good solubility in polar organic solvents. For instance, the solubility of isatoic anhydride generally increases with temperature in various solvents.[1][4] Given the structural similarities, it is reasonable to infer that 4,6-dimethoxyisatoic anhydride will also exhibit significant solubility in DMSO and DMF.

The following table summarizes the expected qualitative solubility based on the physicochemical properties of the solute and solvents.

CompoundSolventExpected Qualitative SolubilityKey Intermolecular Forces
4,6-Dimethoxyisatoic anhydrideDMSOHighDipole-dipole, Hydrogen bonding (acceptor)
4,6-Dimethoxyisatoic anhydrideDMFHighDipole-dipole, Hydrogen bonding (acceptor)

Experimental Protocol for Determining the Solubility of 4,6-Dimethoxyisatoic Anhydride

To empower researchers with a self-validating system for determining the precise solubility of 4,6-dimethoxyisatoic anhydride in their specific applications, the following detailed gravimetric method is provided.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4,6-dimethoxyisatoic anhydride into a series of sealed vials.

    • Add a precise volume of either DMSO or DMF to each vial.

    • Place the vials in a constant temperature water bath or shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent precipitation.

    • Filter the supernatant through a pre-weighed syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container.

  • Quantification of Dissolved Solute:

    • Accurately weigh the container with the filtered solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, re-weigh the container with the dried solute.

    • The difference in weight corresponds to the mass of the dissolved 4,6-dimethoxyisatoic anhydride.

  • Calculation of Solubility:

    • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solute and the volume of the supernatant taken.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Settle undissolved solid prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant sep2->sep3 quant1 Weigh filtered solution sep3->quant1 quant2 Evaporate solvent quant1->quant2 quant3 Weigh dried solute quant2->quant3 calc1 Calculate solubility (g/L or mol/L) quant3->calc1

Caption: Experimental workflow for determining the solubility of 4,6-dimethoxyisatoic anhydride.

Stability Considerations in DMSO and DMF

While DMSO and DMF are excellent solvents, the stability of the solute in these solvents is a critical consideration, especially for long-term storage of stock solutions. Anhydrides, including isatoic anhydrides, can be susceptible to hydrolysis in the presence of water. Although DMSO and DMF are aprotic, they are hygroscopic and can absorb atmospheric moisture.

Studies on the stability of various compounds in DMSO have shown that the presence of water is a more significant factor in compound degradation than oxygen.[5][6] Therefore, it is imperative to use anhydrous grade solvents and to handle and store solutions under dry conditions (e.g., using desiccators or an inert atmosphere) to minimize degradation of 4,6-dimethoxyisatoic anhydride.

At elevated temperatures, DMF can be hydrolyzed by strong acids and bases to dimethylamine and formic acid.[7] While 4,6-dimethoxyisatoic anhydride is not a strong acid or base, prolonged heating of solutions should be approached with caution, and stability should be assessed under the specific experimental conditions.

Molecular Interactions

The favorable solubility of 4,6-dimethoxyisatoic anhydride in DMSO and DMF can be attributed to specific molecular interactions. The following diagram illustrates the key interactions.

G cluster_solute 4,6-Dimethoxyisatoic Anhydride cluster_solvents Solvents solute dmso DMSO (CH₃)₂SO solute->dmso Dipole-Dipole & H-Bond Acceptor dmf DMF (CH₃)₂NC(O)H solute->dmf Dipole-Dipole & H-Bond Acceptor

Caption: Molecular interactions between 4,6-dimethoxyisatoic anhydride and solvents.

Conclusion

References

  • Tian, N., Yu, C., Lin, B., & Gao, Y. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 1834–1843. [Link]

  • Tian, N., et al. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. ResearchGate. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. [Link]

  • Wikipedia. (n.d.). Dimethylformamide. [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Taylor & Francis. (n.d.). DMF – Knowledge and References. [Link]

  • gChem. (n.d.). DMSO. [Link]

  • Cheng, X., et al. (2026). Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

Sources

Foundational

Structural and Mechanistic Divergence of 4,5-Dimethoxy and 4,6-Dimethoxyisatoic Anhydride in Drug Development

Executive Summary In the realm of advanced pharmaceutical synthesis, isatoic anhydride derivatives serve as privileged scaffolds for constructing complex heterocyclic active pharmaceutical ingredients (APIs). Among these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced pharmaceutical synthesis, isatoic anhydride derivatives serve as privileged scaffolds for constructing complex heterocyclic active pharmaceutical ingredients (APIs). Among these, 4,5-dimethoxyisatoic anhydride and 4,6-dimethoxyisatoic anhydride represent two critical structural isomers. While they differ only by the positional shift of a single methoxy group, this subtle variance dictates profound differences in steric hindrance, electrophilic reactivity, and downstream pharmacological applications.

This technical guide provides an in-depth analysis of their structural divergence, details field-proven, self-validating synthetic protocols, and explores their respective roles in developing alpha-1 adrenoceptor antagonists and epigenetic BET bromodomain inhibitors.

Structural & Mechanistic Divergence

Nomenclature and Positional Mapping

To understand the reactivity of these isomers, one must map the standard anthranilic acid-derived nomenclature to rigorous IUPAC benzoxazine numbering:

  • 4,5-Dimethoxyisatoic Anhydride (CAS: 20197-92-6): Derived from 4,5-dimethoxyanthranilic acid. Under IUPAC nomenclature, the core is 1H-benzo[d][1,3]oxazine-2,4-dione. The methoxy groups map to positions 6 and 7, making its systematic name 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione [1].

  • 4,6-Dimethoxyisatoic Anhydride (CAS: 63920-75-2): Derived from 4,6-dimethoxyanthranilic acid. The methoxy groups map to positions 5 and 7, yielding the systematic name 5,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione [2].

Steric Hindrance and Regioselective Ring-Opening

Isatoic anhydrides undergo nucleophilic attack primarily at the C-4 carbonyl. The C-2 carbonyl is part of a resonance-stabilized carbamate-like linkage, rendering it less electrophilic.

The Causality of Reactivity: In the 4,6-isomer , the methoxy group at position 6 (anthranilic numbering) or position 5 (benzoxazine numbering) is directly ortho to the highly reactive C-4 carbonyl. This creates significant steric bulk, shielding the C-4 trajectory from incoming nucleophiles (such as ammonia or primary amines). Consequently, ring-opening amination of the 4,6-isomer requires strictly controlled conditions to overcome this activation energy barrier without triggering competitive hydrolysis[3].

Conversely, the 4,5-isomer lacks this adjacent steric hindrance, allowing for rapid, high-yield nucleophilic acyl substitution at room temperature, making it an ideal precursor for forming 6,7-dimethoxyquinazoline cores[4].

Applications in Drug Development

The distinct reactivity profiles of these isomers have siloed them into two entirely different therapeutic pipelines:

  • 4,5-Dimethoxyisatoic Anhydride: Acts as the foundational building block for 4-amino-6,7-dimethoxyquinazolines. These are the core pharmacophores for blockbuster antihypertensive and benign prostatic hyperplasia (BPH) drugs, such as Prazosin and Doxazosin , which function as

    
    -adrenoceptor antagonists[4].
    
  • 4,6-Dimethoxyisatoic Anhydride: Serves as the critical intermediate for synthesizing 2-amino-4,6-dimethoxybenzamide . This benzamide is the primary precursor for Apabetalone (RVX-208) , a first-in-class epigenetic modulator[2]. Apabetalone selectively inhibits the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) protein BRD4. By displacing BRD4 from chromatin, it upregulates Apolipoprotein A-I (ApoA-I) transcription, driving high-density lipoprotein (HDL) production to combat atherosclerosis[5][6].

Mechanism RVX Apabetalone (RVX-208) BET BET Bromodomain (BRD4-BD2) RVX->BET Selective BD2 Antagonism Epi Chromatin Release (Epigenetic Modulation) BET->Epi Inhibition of Acetyl-Lysine Binding Apo ApoA-I mRNA Upregulation Epi->Apo HDL Increased HDL-C (Atherosclerosis Reduction) Apo->HDL

Fig 1. Pharmacological mechanism of Apabetalone (RVX-208) via BET bromodomain inhibition.

Quantitative Data Comparison

Property / Feature4,5-Dimethoxyisatoic Anhydride4,6-Dimethoxyisatoic Anhydride
CAS Registry Number 20197-92-663920-75-2
IUPAC Nomenclature 6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione5,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Molecular Weight 223.18 g/mol 223.18 g/mol
Steric Hindrance at C-4 Low (Methoxy at meta/para positions)High (Methoxy at ortho position)
Primary Downstream Intermediate 2-Amino-4,5-dimethoxybenzoic acid derivatives2-Amino-4,6-dimethoxybenzamide
Target API Class

-Adrenoceptor Antagonists
Epigenetic BET (BRD4) Inhibitors
Representative Drug Prazosin, DoxazosinApabetalone (RVX-208)

Experimental Protocols: Synthesis of RVX-208 Precursor

The following self-validating workflow details the synthesis of 2-amino-4,6-dimethoxybenzamide from 4,6-dimethoxyanthranilic acid via the 4,6-dimethoxyisatoic anhydride intermediate[2][7].

Synthesis A 4,6-Dimethoxyanthranilic Acid B Triphosgene / THF (Cyclization) A->B C 4,6-Dimethoxyisatoic Anhydride (CAS: 63920-75-2) B->C D NH3 (aq) / THF (Nucleophilic Attack) C->D E 2-Amino-4,6-dimethoxybenzamide (API Precursor) D->E

Fig 2. Synthetic workflow for 4,6-dimethoxyisatoic anhydride and its ring-opening amination.

Protocol 1: Cyclization to 4,6-Dimethoxyisatoic Anhydride

Causality: Triphosgene is utilized instead of phosgene gas to ensure precise stoichiometric control and enhance laboratory safety. The reaction is driven by the nucleophilic attack of the anthranilic amine on the phosgene equivalent, followed by intramolecular cyclization and the expulsion of HCl and CO


.
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert nitrogen.

  • Dissolution: Dissolve 4,6-dimethoxyanthranilic acid (1.0 eq, 100 mmol) in anhydrous Tetrahydrofuran (THF) (150 mL). Add pyridine (1.2 eq) to act as an HCl scavenger.

  • Addition: Dissolve triphosgene (0.35 eq, providing ~1.05 eq of phosgene equivalents) in anhydrous THF (50 mL). Add this solution dropwise via the dropping funnel at 0°C over 30 minutes.

  • Self-Validation Check: Monitor the reaction via an oil bubbler. The steady evolution of CO

    
     gas validates the active cyclization process.
    
  • Completion & Isolation: Warm the mixture to room temperature and stir for 2 hours. Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield 4,6-dimethoxyisatoic anhydride as a pale solid.

Protocol 2: Regioselective Amination to 2-Amino-4,6-dimethoxybenzamide

Causality: Due to the steric shielding of the C-4 carbonyl by the adjacent 6-methoxy group, standard amination can be sluggish. Utilizing concentrated aqueous ammonia in a polar aprotic solvent (THF) under mild heating ensures complete conversion while preventing the hydrolytic degradation of the anhydride ring[3].

  • Setup: Suspend 4,6-dimethoxyisatoic anhydride (1.0 eq, 50 mmol) in THF (100 mL) in a sealed reaction vessel.

  • Amination: Add concentrated aqueous ammonia (28-30% NH

    
    , 5.0 eq) in a single portion.
    
  • Heating: Heat the mixture to 45°C. Note: Exceeding 60°C increases the risk of competitive hydrolysis to the parent anthranilic acid.

  • Self-Validation Check: The suspension will gradually clear as the anhydride ring opens to form the soluble benzamide, followed by the precipitation of the product as the reaction completes and CO

    
     is fully liberated.
    
  • Isolation: Concentrate the THF under reduced pressure. Resuspend the aqueous slurry in cold water, filter the crystalline 2-amino-4,6-dimethoxybenzamide, and recrystallize from ethanol to achieve >98% purity.

References

1.1 2.2 3.4 4.5 5. 6 6.7 7.3

Sources

Exploratory

The Strategic Role of 4,6-Dimethoxyisatoic Anhydride in the Synthesis of BET Bromodomain Inhibitors: A Technical Guide

Executive Summary The synthesis of highly substituted quinazolinones presents a unique stereoelectronic challenge in modern drug development. Specifically, the 5,7-dimethoxyquinazolin-4(3H)-one core—the primary pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted quinazolinones presents a unique stereoelectronic challenge in modern drug development. Specifically, the 5,7-dimethoxyquinazolin-4(3H)-one core—the primary pharmacophore of the clinical-stage BET bromodomain inhibitor Apabetalone (RVX-208)—requires a precisely functionalized precursor. This whitepaper provides an in-depth mechanistic and procedural guide on utilizing 4,6-dimethoxyanthranilic acid derived isatoic anhydride (IUPAC: 5,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione) as the critical intermediate for synthesizing 2-amino-4,6-dimethoxybenzamide, the foundational building block for RVX-208.

Structural Dynamics & Physicochemical Profiling

Direct amidation of 4,6-dimethoxyanthranilic acid is thermodynamically and kinetically unfavorable. The strong electron-donating resonance of the two methoxy groups severely deactivates the carboxylic acid toward nucleophilic attack.

By converting the anthranilic acid into an isatoic anhydride scaffold, we achieve a dual-purpose activation. The cyclic anhydride introduces significant ring strain and localizes extreme electrophilicity at the C4 carbonyl. This structural dynamic allows for a rapid, self-driven ring-opening amidation that bypasses the need for expensive peptide coupling reagents (e.g., HATU, EDC) while ensuring near-quantitative yields.

Table 1: Physicochemical Properties of the Intermediate
ParameterValue
Chemical Name 5,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione
Common Name 4,6-Dimethoxyisatoic Anhydride
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Physical State Off-white to pale yellow crystalline powder
Solubility Soluble in THF, DMF, DMSO; Insoluble in Water
Reactivity Profile Highly electrophilic at C4; moisture sensitive

Clinical Translation: The Apabetalone (RVX-208) Pathway

The ultimate downstream target of this synthetic pathway is Apabetalone (RVX-208). Unlike pan-BET inhibitors, RVX-208 selectively binds to the second bromodomain (BD2) of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. By displacing BRD4 from acetylated chromatin, RVX-208 epigenetically upregulates the transcription of the Apolipoprotein A-I (ApoA-I) gene, leading to increased High-Density Lipoprotein Cholesterol (HDL-C) levels—a critical mechanism for treating atherosclerosis and cardiovascular diseases [1].

RVX208_Pathway RVX Apabetalone (RVX-208) BRD4 BET Protein (BRD4 - BD2) RVX->BRD4 Inhibits Chromatin Acetylated Chromatin BRD4->Chromatin Displaced from ApoA1 ApoA-I Gene Transcription Chromatin->ApoA1 Promotes HDLC Increased HDL-C ApoA1->HDLC Translates to

Fig 1: RVX-208 signaling pathway upregulating ApoA-I and HDL-C via BD2 inhibition.

Process Workflows & Quantitative Data

The transformation from 4,6-dimethoxyanthranilic acid to the final quinazolinone core is a three-stage cascade.

Synth_Workflow A 4,6-Dimethoxyanthranilic Acid B Triphosgene / THF (Cyclization) A->B C 4,6-Dimethoxyisatoic Anhydride B->C D Aqueous NH3 (Ring-opening & Decarboxylation) C->D E 2-Amino-4,6-dimethoxybenzamide D->E F Condensation with Aldehyde (Quinazolinone Formation) E->F G Apabetalone (RVX-208) F->G

Fig 2: Synthetic workflow from 4,6-dimethoxyanthranilic acid to Apabetalone (RVX-208).

Table 2: Comparative Yield and Purity Metrics
Synthetic StepReagents / ConditionsIPC Validation MarkerAverage Yield (%)HPLC Purity (%)
Isatoic Anhydride Formation Triphosgene, THF, 60°CCessation of HCl evolution88 - 92> 98.5
Amidation & Decarboxylation Aq. NH3, THF, RTCessation of CO2 evolution90 - 95> 99.0
Quinazolinone Condensation Aldehyde, NaHSO3, DMAc, 120°CProduct precipitation75 - 82> 98.0

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems, meaning the intrinsic chemical physics of the reaction provide macroscopic, real-time indicators of process progression and completion.

Protocol A: Synthesis of 4,6-Dimethoxyisatoic Anhydride

Causality & Rationale: Triphosgene (bis(trichloromethyl) carbonate) is selected over gaseous phosgene to ensure precise stoichiometric control and mitigate severe inhalation hazards. Tetrahydrofuran (THF) is utilized as an aprotic solvent to prevent premature hydrolysis of the highly reactive carbamoyl chloride intermediate.

  • Initialization: Charge a dry, nitrogen-purged reactor with 4,6-dimethoxyanthranilic acid (1.0 eq) and anhydrous THF (10 volumes). Cool the suspension to 0–5°C using an ice bath.

  • Reagent Addition: Dissolve triphosgene (0.35 eq; providing a slight excess of phosgene equivalents) in anhydrous THF (2 volumes). Add dropwise over 30 minutes to maintain thermal control.

  • Cyclization: Gradually warm the reaction to 60°C.

    • Self-Validation Checkpoint: The reaction will transition from a cloudy suspension to a clear solution. Simultaneously, HCl gas will evolve (monitor via pH paper at the scrubber inlet).

  • Completion: Stir for 4 hours. The cessation of HCl evolution marks the completion of the cyclization.

  • Isolation: Cool the mixture to 0°C to precipitate the product. Filter, wash with cold heptane, and dry under vacuum at 40°C to yield 5,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione.

Protocol B: Synthesis of 2-Amino-4,6-dimethoxybenzamide

Causality & Rationale: Ammonia acts as a hard nucleophile, selectively attacking the highly electrophilic C4 carbonyl of the isatoic anhydride. This triggers a thermodynamically favorable ring-opening event. The resulting tetrahedral intermediate collapses, cleaving the C-O bond, and the transient carbamic acid irreversibly decarboxylates to yield the target benzamide [2].

  • Initialization: Suspend 4,6-dimethoxyisatoic anhydride (1.0 eq) in THF (5 volumes) at room temperature (20–25°C).

  • Amidation: Add 28% aqueous ammonia (3.0 eq) dropwise.

    • Self-Validation Checkpoint: Immediate effervescence will occur due to the rapid release of CO2 gas. The suspension will briefly clear before the highly crystalline benzamide product begins to precipitate out of the solution.

  • Completion: Stir for 2 hours. The complete cessation of gas evolution serves as a macroscopic, self-validating indicator of 100% conversion.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Slurry the remaining aqueous residue, filter the white solid, wash with ice-cold water, and dry under vacuum at 45°C.

Protocol C: Assembly of the Quinazolinone Core (RVX-208)

Causality & Rationale: Condensation of the benzamide with 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde requires an oxidative cyclization environment. Sodium bisulfite (NaHSO3) acts as both a catalyst and a mild oxidant, driving the formation of the quinazolinone ring at elevated temperatures without over-oxidizing the sensitive methoxy groups.

  • Initialization: Combine 2-amino-4,6-dimethoxybenzamide (1.0 eq), 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde (1.05 eq), and NaHSO3 (1.5 eq) in N,N-dimethylacetamide (DMAc) (8 volumes).

  • Cyclization: Heat the mixture to 120°C for 16 hours under a nitrogen atmosphere.

    • Self-Validation Checkpoint: TLC/HPLC monitoring will show the complete consumption of the benzamide and the emergence of a highly fluorescent quinazolinone spot under UV light (254 nm).

  • Isolation: Cool the reaction to room temperature and pour it slowly into crushed ice/water (20 volumes) to crash out the crude Apabetalone. Filter, wash with water, and recrystallize from an ethanol/water gradient to achieve >98% purity.

Conclusion

The utilization of 4,6-dimethoxyisatoic anhydride is a masterclass in synthetic strategy. By temporarily masking and activating the unreactive 4,6-dimethoxyanthranilic acid, chemists can execute a flawless, high-yield amidation step. This methodology not only ensures the scalable production of 2-amino-4,6-dimethoxybenzamide but also underpins the commercial viability of groundbreaking epigenetic therapies like Apabetalone.

References

  • Picaud, S., Wells, C., Felletar, I., Brotherton, D., Martin, S., Savitsky, P., Diez-Dacal, B., Philpott, M., Bountra, C., Lingard, H., Fedorov, O., Müller, S., Brennan, P. E., Knapp, S., & Filippakopoulos, P. (2013). "RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain." Proceedings of the National Academy of Sciences, 110(49), 19754-19759. URL:[Link]

  • Thakkar, A., Zeiler, A. G., Skufca, A. F., Springer, J. J., & Assink, B. K. (2016). "Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds." United States Patent US9346743B2.
Foundational

Chemical Stability & Handling of Methoxy-Substituted Isatoic Anhydrides

Executive Summary Methoxy-substituted isatoic anhydrides (IA) represent a specialized class of heterocyclic electrophiles critical to medicinal chemistry (benzodiazepine synthesis) and RNA structural biology (SHAPE chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxy-substituted isatoic anhydrides (IA) represent a specialized class of heterocyclic electrophiles critical to medicinal chemistry (benzodiazepine synthesis) and RNA structural biology (SHAPE chemistry). While their reactivity is essential for bioconjugation, it renders them inherently unstable in protic environments. This guide provides a mechanistic analysis of their stability profile, detailing how methoxy-substitution patterns modulate hydrolytic half-life through electronic donation. It includes a validated, triphosgene-mediated synthesis protocol and strict handling procedures to prevent "silent" degradation in storage.

Structural Dynamics & Electronic Effects

The stability of isatoic anhydride derivatives is governed by the electrophilicity of the carbonyl carbons at positions C2 and C4. In the presence of nucleophiles (like water or hydroxide), the ring undergoes ring-opening reactions.

The Hammett Correlation

The introduction of a methoxy group (


) alters the stability profile significantly compared to the unsubstituted parent compound. The methoxy group is a strong Electron Donating Group (EDG) by resonance (

), which increases electron density within the benzene ring.
  • Mechanism of Stabilization: Through resonance donation, the methoxy group reduces the partial positive charge (

    
    ) on the carbonyl carbons (particularly C2).
    
  • Kinetic Consequence: This reduced electrophilicity raises the activation energy for nucleophilic attack by water, effectively increasing the hydrolytic half-life of methoxy-IAs compared to unsubstituted or nitro-substituted variants.

Regiochemical Influence

The position of the methoxy group dictates the magnitude of this stabilization:

PositionElectronic EffectStability Impact
5-Methoxy Para to the carbamate nitrogen. Strong resonance donation into the N1-C2 bond.High Stability. Significantly retards C2 attack.
6-Methoxy Meta to nitrogen; Para to C4 carbonyl.Moderate Stability. Stabilizes C4 but has less effect on the critical C2 carbamate linkage.
Unsubstituted Baseline reference.Baseline. Rapid hydrolysis in pH > 7.5.

Hydrolytic Stability Profile

Hydrolysis is the primary degradation pathway. It is base-catalyzed and follows second-order kinetics (


).[1]
Degradation Pathway

The hydrolysis proceeds via a tetrahedral intermediate, leading to decarboxylation and the formation of the corresponding anthranilic acid.

HydrolysisMechanism IA Methoxy-Isatoic Anhydride Inter Tetrahedral Intermediate IA->Inter Attack at C2 OH OH- (Nucleophile) OH->Inter Decarb Carbamic Acid (Unstable) Inter->Decarb Ring Opening Product Methoxy-Anthranilic Acid + CO2 Decarb->Product -CO2 (Fast)

Figure 1: Base-catalyzed hydrolysis mechanism. The rate-determining step is the initial hydroxide attack at C2.

Relative Half-Life Data (Aqueous Buffer, pH 8.0)

The following data summarizes the relative stability based on electronic parameters (Hammett


) and kinetic studies [1, 2].
DerivativeHammett Constant (

)
Relative

(Normalized)
Hydrolysis Rate Constant (

)
5-Methoxy-IA -0.27 (EDG)3.5x Slow
Unsubstituted IA 0.001.0x Moderate
5-Nitro-IA +0.78 (EWG)0.1x Very Fast

Critical Insight: While methoxy derivatives are more stable, they are still moisture-sensitive. A 5-methoxy substitution does not render the molecule "water-stable," it merely extends the window for handling from minutes to hours in neutral solution.

Validated Synthesis Protocol (Triphosgene Route)

The synthesis of methoxy-isatoic anhydrides historically utilized phosgene gas. The modern, safer standard utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a crystalline solid that generates phosgene in situ [3].[2]

Reagents & Equipment
  • Precursor: 2-Amino-5-methoxybenzoic acid (or specific isomer).

  • Reagent: Triphosgene (0.35 equiv).

  • Solvent: Anhydrous THF or Dioxane (must be dried over molecular sieves).

  • Apparatus: Flame-dried 3-neck flask, inert gas (Ar/N2) line.

Step-by-Step Methodology
  • Preparation: Charge the flask with 2-amino-methoxybenzoic acid (10 mmol) and anhydrous THF (50 mL) under Argon.

  • Dissolution: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv) to solubilize the amino acid. Cool to 0°C.[3]

  • Addition: Dissolve Triphosgene (3.5 mmol) in 10 mL THF. Add this solution dropwise over 30 minutes. Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (disappearance of starting amine).

  • Quench & Isolation:

    • Pour reaction mixture into crushed ice/HCl (dilute) to precipitate the anhydride.

    • Filter the solid immediately.

    • Crucial Step: Wash with cold water, then cold ether/hexane to remove residual water.

  • Drying: Dry under high vacuum over

    
     for 24 hours.
    

SynthesisWorkflow Start Precursor: Methoxy-Anthranilic Acid Solv Dissolve in dry THF + 2.2 eq. TEA Start->Solv Cool Cool to 0°C (Inert Atm) Solv->Cool Add Add Triphosgene (Dropwise) Cool->Add React Cyclization (2-4 hrs @ RT) Add->React Quench Quench in Ice/HCl React->Quench Dry High Vac Drying (P2O5) Quench->Dry

Figure 2: Triphosgene-mediated synthesis workflow for methoxy-isatoic anhydrides.

Storage & Handling Protocols

Improper storage is the leading cause of experimental failure with IAs. The anhydride ring is susceptible to "silent hydrolysis" where the solid powder absorbs atmospheric moisture, reverting to the unreactive amino acid without changing appearance.

The DMSO Trap

Researchers often store IAs as stock solutions in DMSO.

  • Risk: DMSO is hygroscopic. Wet DMSO will hydrolyze the anhydride within hours [4].

  • Protocol:

    • Use only anhydrous DMSO (stored over 4Å molecular sieves).

    • Prepare stock solutions immediately before use.

    • Never freeze-thaw DMSO stocks of anhydrides; water condensation during thawing destroys the reagent.

Quality Control (Self-Validation)

Before critical experiments, validate reagent integrity:

  • IR Spectroscopy: Look for the characteristic anhydride doublet carbonyl stretch at ~1780

    
     and ~1730 
    
    
    
    . If a broad peak appears at 1650-1700
    
    
    (carboxylic acid), the reagent is degraded.
  • Solubility Test: The anhydride should be fully soluble in dry DMSO. Cloudiness often indicates the presence of the hydrolyzed anthranilic acid byproduct (which has lower solubility in organic solvents).

References

  • Electronic Effects on Isatoic Anhydride Reactivity. Journal of Chemical Sciences. Links Hammett constants to reactivity indices.[4][5][6] [5]

  • Kinetics of Alkaline Hydrolysis. Korea Science. Detailed kinetic data on methoxy-substituted carbene complexes, establishing the stabilizing effect of EDGs.

  • Synthesis of N-Carboxyanhydrides Using Triphosgene. BenchChem Protocols. Standardized safety and efficiency protocols for triphosgene usage.

  • Samples in DMSO: What an end user needs to know. Ziath Technical Notes. Documentation of DMSO hygroscopicity and compound stability issues.

Sources

Exploratory

suppliers of 4,6-Dimethoxyisatoic anhydride for research

The following technical guide details the sourcing, quality qualification, and application of 4,6-Dimethoxyisatoic anhydride . Note on Nomenclature: In chemical catalogs and patent literature, this compound is frequently...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, quality qualification, and application of 4,6-Dimethoxyisatoic anhydride .

Note on Nomenclature: In chemical catalogs and patent literature, this compound is frequently referred to by the substitution pattern of its parent anthranilic acid (4,6-dimethoxy ). However, according to IUPAC nomenclature for the benzoxazine ring system, the correct chemical name is 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione . This guide addresses both to ensure precise identification.

Sourcing, Synthesis, and Application in Medicinal Chemistry

Part 1: Executive Technical Profile

4,6-Dimethoxyisatoic anhydride is a high-value heterocyclic electrophile used primarily as a "masked" source of the unstable 2-amino-4,6-dimethoxybenzoic acid. It serves as a critical intermediate in the synthesis of quinazolinones (kinase inhibitors) and benzamides (HDAC inhibitors, cardiovascular agents).

Unlike the more common 4,5-dimethoxy isomer (CAS 20197-92-6), the 4,6-isomer is sterically congested near the reactive carbonyls due to the methoxy group at the 5-position (anthranilic numbering 6). This unique steric profile influences its reactivity and the selectivity of nucleophilic attacks.[1]

Chemical Identity Matrix
ParameterDetail
Common Name 4,6-Dimethoxyisatoic anhydride
IUPAC Name 5,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione
CAS Number 63920-75-2 (Verify against CAS 20197-92-6 which is the 4,5-isomer)
Molecular Formula C₁₀H₉NO₅
Molecular Weight 223.18 g/mol
Precursor 2-Amino-4,6-dimethoxybenzoic acid (CAS 41459-42-1)
Solubility DMSO, DMF (High); Acetonitrile, THF (Moderate); Water (Decomposes)

Part 2: Sourcing Strategy & Vendor Landscape

Due to the specific substitution pattern, this compound is often a "Make or Buy" decision point in drug discovery campaigns. It is less commonly stocked than the 4,5-isomer.

Commercial Availability Tiers

Tier A: Stock Suppliers (Immediate Dispatch)

  • Molaid / Chemical Book Listed Vendors: Often list CAS 63920-75-2 but require stock verification.

  • Specialty Building Block Vendors: Companies like Enamine , Pharmablock , or Wuxi AppTec often hold stock of the precursor acid and can perform the cyclization on demand.

Tier B: Custom Synthesis (Lead Time: 2-4 Weeks) If the anhydride is out of stock, purchase the precursor 2-Amino-4,6-dimethoxybenzoic acid (CAS 41459-42-1). Converting the acid to the anhydride is a reliable, high-yielding one-step protocol (detailed in Part 4).

Sourcing Decision Logic (DOT Visualization)

SourcingStrategy Start Requirement: 4,6-Dimethoxyisatoic Anhydride CheckCAS Verify CAS: 63920-75-2 (Avoid 20197-92-6) Start->CheckCAS StockCheck Check Tier A Suppliers (Enamine, Pharmablock, Sigma) CheckCAS->StockCheck InStock In Stock? StockCheck->InStock Buy Purchase & QC (NMR/HPLC) InStock->Buy Yes BuyPrecursor Source Precursor: 2-Amino-4,6-dimethoxybenzoic acid (CAS 41459-42-1) InStock->BuyPrecursor No Synthesis Perform In-House Cyclization (Triphosgene Protocol) BuyPrecursor->Synthesis Validation Validate Product (anhydride peak ~1750 cm-1) Synthesis->Validation

Figure 1: Strategic sourcing workflow emphasizing the critical CAS verification step to avoid isomer confusion.

Part 3: Quality Assurance (The Self-Validating System)

Trusting a supplier's label is insufficient for sensitive intermediates. Isatoic anhydrides are moisture-sensitive and can hydrolyze back to the anthranilic acid during poor storage.

Visual Inspection
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow/brown sticky solid (indicates hydrolysis or oxidation of the electron-rich aromatic ring).

Analytical Validation Protocol

A. 1H-NMR (DMSO-d6)

  • Diagnostic Signal: The N-H proton in the isatoic anhydride ring typically appears downfield (10.0–11.5 ppm).

  • Impurity Check: Look for a broad singlet at ~8-9 ppm (COOH of hydrolyzed acid) or broad peaks at ~5-6 ppm (NH2 of hydrolyzed acid).

  • Isomer Verification:

    • 4,6-Dimethoxy (5,7-benzoxazine): Two distinct methoxy singlets (if environments differ) or meta-coupling doublets (J ~2.5 Hz) for the aromatic protons.

    • 4,5-Dimethoxy (6,7-benzoxazine): Para-coupling singlets (or very small coupling) for aromatic protons.

B. IR Spectroscopy (Critical for Anhydride Status)

  • Protocol: ATR-FTIR.[2]

  • Criterion: You must observe the characteristic doublet carbonyl stretch of the anhydride functionality.

    • High frequency band: ~1780–1750 cm⁻¹ (Ester-like C=O).

    • Lower frequency band: ~1720–1690 cm⁻¹ (Amide-like C=O).

  • Failure Mode: Absence of the >1750 cm⁻¹ peak indicates hydrolysis.

Part 4: Experimental Protocols

If commercial stock is degraded or unavailable, the following synthesis is the industry standard for high-purity generation.

Protocol A: Synthesis from 2-Amino-4,6-dimethoxybenzoic acid

Rationale: Triphosgene is preferred over phosgene gas for safety and stoichiometry control.

Materials:

  • 2-Amino-4,6-dimethoxybenzoic acid (1.0 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • THF (Anhydrous) or Dioxane

Step-by-Step:

  • Dissolution: Dissolve the amino acid in anhydrous THF under Nitrogen atmosphere. Cool to 0°C.

  • Activation: Add triphosgene (dissolved in THF) dropwise over 20 minutes. Caution: Exothermic.

  • Cyclization: Add TEA dropwise. The solution may become cloudy as amine salts precipitate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (conversion of polar acid to less polar anhydride).

  • Workup (Non-Aqueous):

    • Concentrate the reaction mixture to ~20% volume.

    • Pour into cold, non-protic non-solvent (e.g., Hexane or Ether) to precipitate the product.

    • Crucial: Do not use water wash, as the electron-rich anhydride is prone to hydrolysis.

  • Purification: Recrystallize from dry Toluene or Dioxane if necessary.

Protocol B: Reactivity Application (Quinazolinone Synthesis)

Rationale: This demonstrates the utility of the scaffold in generating bioactive libraries.

Workflow:

  • Combine 4,6-dimethoxyisatoic anhydride (1.0 eq) with an amine (e.g., Aniline, 1.1 eq) in Ethanol or Toluene.

  • Reflux for 3–6 hours. The anhydride ring opens to form the anthranilamide intermediate.

  • Add an aldehyde (1.1 eq) and a catalyst (e.g., Iodine, p-TSA) to promote cyclization to the dihydroquinazolinone , followed by oxidation to the quinazolinone .

Part 5: Mechanistic Visualization

The following diagram illustrates the electrophilic activation and subsequent nucleophilic attack pathways that make this molecule versatile.

ReactionPathways Isatoic 4,6-Dimethoxyisatoic Anhydride Intermediate Anthranilamide Intermediate Isatoic->Intermediate Nucleophilic Attack (Ring Opening) Amine Primary Amine (R-NH2) Amine->Isatoic Quinazolinone Quinazolinone (Bioactive Scaffold) Intermediate->Quinazolinone + Aldehyde (Cyclization) Benzamide Substituted Benzamide Intermediate->Benzamide Isolation

Figure 2: Divergent synthesis pathways from the isatoic anhydride core.

References

  • Resverlogix Corp. (2016). Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. US Patent 9,346,743 B2. Link

  • Organic Syntheses. (1947).[3] Isatoic Anhydride.[2][3][4][5][6][7] Org. Synth. 27, 45. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 63920-75-2. Link

  • Smolecule. (2023).[8] 2,6-Dimethoxybenzamide Synthesis Intermediates. Link

Sources

Protocols & Analytical Methods

Method

synthesis of 4,6-Dimethoxyisatoic anhydride from anthranilic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and scalable organic synthesis Introduction & Scientific Context 4,6-Dimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, validated protocols, and scalable organic synthesis

Introduction & Scientific Context

4,6-Dimethoxyisatoic anhydride (CAS: 63920-75-2) is a highly valuable heterocyclic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of 2-amino-4,6-dimethoxybenzamide, a primary precursor for novel cardiovascular therapeutics such as apabetalone (RVX-208), which regulates gene expression via BET bromodomain inhibition[1][2].

While the classical synthesis of the parent isatoic anhydride utilizes unsubstituted anthranilic acid[3], the synthesis of the 4,6-dimethoxy derivative requires a specifically substituted precursor: 4,6-dimethoxyanthranilic acid (also known as 2-amino-4,6-dimethoxybenzoic acid).

Mechanistic Pathway & Causality

To successfully execute this synthesis, one must understand the causality behind the reagent and condition selections:

  • The Role of Triphosgene: Triphosgene (

    
    ) is a stable solid that, upon nucleophilic attack or in the presence of a base, decomposes to yield three equivalents of phosgene. Using exactly 0.34 to 0.40 molar equivalents of triphosgene per mole of anthranilic acid ensures complete conversion while minimizing excess toxic byproducts[5].
    
  • Base-Mediated Acid Scavenging: The reaction generates hydrogen chloride (HCl) as a byproduct. If left unneutralized, HCl will protonate the amine group of the 4,6-dimethoxyanthranilic acid, rendering it non-nucleophilic and stalling the reaction. A mild base (such as pyridine, triethylamine, or sodium carbonate) is mandatory to scavenge HCl and drive the equilibrium toward the intermediate carbamoyl chloride[6].

  • Temperature Control (0 °C to Ambient): The initial N-acylation is highly exothermic. Adding triphosgene at 0 °C suppresses runaway exotherms and prevents side reactions, such as the formation of symmetrical ureas (dimerization of the starting material). Once the carbamoyl chloride intermediate is formed, warming to room temperature provides the activation energy required for the intramolecular cyclization to close the oxazine ring.

Reaction Workflow Visualization

Mechanism A 4,6-Dimethoxyanthranilic Acid (Nucleophile) C N-Acylation (Base-mediated) A->C B Triphosgene (Carbonyl Source) B->C D Carbamoyl Chloride Intermediate C->D E Intramolecular Cyclization (-HCl) D->E F 4,6-Dimethoxyisatoic Anhydride (Target Product) E->F

Reaction mechanism for the triphosgene-mediated cyclization of 4,6-dimethoxyanthranilic acid.

Quantitative Data: Reagent Selection Matrix

To justify the selection of triphosgene over historical or alternative reagents, the following table summarizes the quantitative and qualitative metrics of various carbonylating agents used in isatoic anhydride synthesis.

Carbonylating AgentPhysical StateToxicity ProfileTypical Yield (%)Reaction Temp (°C)Causality / Practical Insight
Phosgene GasExtremely High75 - 850 - 50Requires specialized gas handling and scrubbers[3].
Triphosgene SolidModerate85 - 950 - 25Safe solid surrogate; exact stoichiometry minimizes waste[5].
Ethyl Chloroformate LiquidLow50 - 65Reflux (80+)Prone to forming mono/diethyl isatoate side products[3].
CDI (1,1'-Carbonyldiimidazole) SolidLow70 - 8025 - 60Safe but expensive; imidazole byproduct requires aqueous washing.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.

Materials Required
  • Substrate: 4,6-Dimethoxyanthranilic acid (1.0 eq, 10 mmol, ~1.97 g)

  • Reagent: Triphosgene (0.38 eq, 3.8 mmol, ~1.13 g)

  • Base: Pyridine or Triethylamine (2.5 eq, 25 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane (30 mL)

Step 1: Preparation of the Reaction Mixture
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, dissolve 10 mmol of 4,6-dimethoxyanthranilic acid in 25 mL of anhydrous THF.

  • Add 2.5 equivalents of the chosen base (e.g., pyridine) to the solution.

  • Cool the reaction flask to 0 °C using an ice-water bath. Causality: Cooling prevents the premature degradation of triphosgene and controls the exothermic acylation.

Step 2: Controlled Triphosgene Addition
  • Dissolve 3.8 mmol of triphosgene in 5 mL of anhydrous THF in a separate vial.

  • Using an addition funnel or syringe, add the triphosgene solution dropwise to the reaction mixture over 15–20 minutes.

  • Self-Validation Cue: A white precipitate (pyridinium hydrochloride or triethylamine hydrochloride) will begin to form immediately, indicating that the N-acylation is successfully generating HCl, which is being trapped by the base.

Step 3: Cyclization and Monitoring
  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 2 to 4 hours.

  • Analytical Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (highly polar due to the free carboxylic acid and amine) will disappear, replaced by a significantly higher

    
     spot corresponding to the less polar 4,6-dimethoxyisatoic anhydride.
    
Step 4: Workup and Quenching
  • Once TLC confirms complete consumption of the starting material, carefully quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Stir vigorously for 15 minutes.

  • Self-Validation Cue: The target 4,6-dimethoxyisatoic anhydride is poorly soluble in water and will precipitate out as a white to off-white solid, while the hydrochloride salts and any residual unreacted phosgene (hydrolyzed to

    
     and HCl) will dissolve in the aqueous phase.
    
Step 5: Isolation and Drying
  • Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with three 20 mL portions of cold water to remove trace pyridine/salts, followed by a single 10 mL wash of cold ethanol or diethyl ether to facilitate drying.

  • Dry the solid under high vacuum at 50 °C for 12 hours.

  • Yield & Purity: This protocol typically affords 4,6-dimethoxyisatoic anhydride in 85–90% yield. Purity can be verified via Melting Point analysis (typically decomposes around 235-240 °C) and

    
     NMR (showing distinct methoxy singlets at ~3.8-3.9 ppm and aromatic protons).
    

References

  • US Patent 9346743B2.Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. Describes the utility of 4,6-dimethoxyisatoic anhydride as a precursor derived from 4,6-dimethoxyanthranilic acid.
  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45. The foundational methodology for synthesizing isatoic anhydrides using phosgene equivalents. Available at: [Link]

  • Su, W., et al. (2021). A decade review of triphosgene and its applications in organic reactions. National Institutes of Health (PMC). Details the mechanism and stoichiometric advantages of triphosgene in isatoic anhydride synthesis. Available at:[Link]

  • ACS Omega (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. Discusses the modern handling and reactivity of isatoic anhydrides and their derivatives. Available at:[Link]

Sources

Application

Application Notes and Protocols: Synthesis of 2-Aminobenzamides via Reaction of 4,6-Dimethoxyisatoic Anhydride with Amines

For Researchers, Scientists, and Drug Development Professionals Introduction 4,6-Dimethoxyisatoic anhydride is a versatile and highly useful heterocyclic building block in synthetic and medicinal chemistry. Its intrinsic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxyisatoic anhydride is a versatile and highly useful heterocyclic building block in synthetic and medicinal chemistry. Its intrinsic reactivity makes it an excellent precursor for the synthesis of a variety of substituted anthranilamides (2-aminobenzamides). These products serve as crucial intermediates in the development of pharmacologically active molecules, including kinase inhibitors, and other targeted therapies. The presence of the 4- and 6-methoxy substituents on the aromatic ring significantly influences the electronic properties of the molecule, enhancing the utility of the resulting benzamide scaffolds in drug design.

This guide provides a comprehensive overview of the reaction between 4,6-dimethoxyisatoic anhydride and various amines. It details the underlying reaction mechanism, explains the critical experimental parameters, and offers detailed, step-by-step protocols for the synthesis, work-up, and purification of the target 2-amino-4,6-dimethoxybenzamide derivatives.

Reaction Mechanism and Scientific Principles

The reaction of 4,6-dimethoxyisatoic anhydride with an amine is a classic example of nucleophilic acyl substitution. The anhydride possesses two electrophilic carbonyl centers. The reaction outcome is dictated by the site of the initial nucleophilic attack by the amine.

Primary Reaction Pathway: The desired reaction involves the nucleophilic attack of the amine at the more electrophilic C-4 carbonyl of the anhydride ring. This leads to the formation of a tetrahedral intermediate which subsequently undergoes ring-opening and decarboxylation (loss of CO₂) to yield the stable 2-amino-N-substituted-4,6-dimethoxybenzamide. This pathway is generally favored.

Side Reaction Pathway: A potential side reaction involves the attack at the C-2 carbonyl (the carbamate portion), which after ring-opening leads to the formation of a substituted o-ureidobenzoic acid. This pathway is generally less favorable but can be influenced by the steric bulk of the attacking amine.

The general reaction is milder than using acyl halides, as the byproduct is carbon dioxide and a carboxylate, which is less acidic than the hydrogen halides generated from acyl chloride reactions.[1]

Reaction_Mechanism Figure 1: Reaction Mechanism of 4,6-Dimethoxyisatoic Anhydride with a Primary Amine (R-NH2). Start 4,6-Dimethoxyisatoic Anhydride + R-NH₂ Pathway1 Pathway A (Favored) Attack at C-4 Carbonyl Start->Pathway1 Pathway2 Pathway B (Side Reaction) Attack at C-2 Carbonyl Start->Pathway2 Intermediate1 Tetrahedral Intermediate A Pathway1->Intermediate1 Ring Opening Product1 2-Amino-N-R-4,6-dimethoxybenzamide + CO₂ Intermediate1->Product1 Decarboxylation Intermediate2 Tetrahedral Intermediate B Pathway2->Intermediate2 Ring Opening Product2 o-Ureido-4,6-dimethoxybenzoic Acid Derivative Intermediate2->Product2 Rearrangement

Figure 1: Reaction Mechanism of 4,6-Dimethoxyisatoic Anhydride with a Primary Amine (R-NH₂).

Key Experimental Parameters: The Causality Behind Choices

The success and selectivity of the reaction depend on several critical parameters:

  • Amine Nucleophilicity and Sterics: Primary and secondary aliphatic amines are excellent nucleophiles and generally react efficiently.[1] Aromatic amines, being less nucleophilic, may require longer reaction times or gentle heating.[1] Highly sterically hindered amines can slow the reaction rate and may favor alternative reaction pathways.

  • Choice of Solvent: The reaction should be conducted in an anhydrous, non-protic solvent to prevent hydrolysis of the isatoic anhydride. Suitable solvents include tetrahydrofuran (THF), dioxane, dichloromethane (DCM), or toluene.[2][3]

  • Reaction Temperature: The reaction is typically exothermic due to the evolution of carbon dioxide gas. Most reactions proceed smoothly at room temperature (20-25°C).[2] For less reactive amines, moderate heating (e.g., 40-60°C or reflux) may be necessary to drive the reaction to completion.[3]

  • Stoichiometry: A 1:1 to 1:1.2 molar ratio of the amine to 4,6-dimethoxyisatoic anhydride is generally employed. A slight excess of the amine can help ensure the complete consumption of the anhydride.

  • Work-up and Purification: The resulting 2-aminobenzamide is often a solid that may precipitate directly from the reaction mixture upon completion or cooling.[3] Standard work-up involves filtration and washing of the solid product. If the product is soluble, an extractive work-up is performed, followed by purification via recrystallization or silica gel chromatography.

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Synthesis of N-Substituted-2-amino-4,6-dimethoxybenzamides

This protocol is suitable for the reaction with primary or secondary aliphatic and aromatic amines.

Materials:

  • 4,6-Dimethoxyisatoic anhydride (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.1 eq)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)[2][3]

  • Round-bottom flask with stir bar

  • Condenser (if heating)

  • Nitrogen or Argon line (optional, for highly sensitive substrates)

Procedure:

  • To a clean, dry round-bottom flask, add 4,6-dimethoxyisatoic anhydride (1.0 eq).

  • Add the anhydrous solvent (approx. 5-10 mL per gram of anhydride).

  • Begin stirring the suspension at room temperature.

  • In a separate vial, dissolve the amine (1.0-1.1 eq) in a small amount of the anhydrous solvent.

  • Add the amine solution dropwise to the stirring suspension of the anhydride over 5-10 minutes.

  • Observe the reaction mixture. Evolution of CO₂ gas (effervescence) is often noted, and the reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 2-16 hours. For less reactive amines (e.g., anilines), the mixture may be heated to reflux until the reaction is complete.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting anhydride is consumed.

Work-up and Purification:

  • Option A (Product Precipitates):

    • Cool the reaction mixture to room temperature, then further in an ice bath if necessary, to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove impurities.

    • Dry the product under vacuum to yield the N-substituted-2-amino-4,6-dimethoxybenzamide.

  • Option B (Extractive Work-up):

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.

Figure 2: General Experimental Workflow.

Data Presentation

The choice of reaction conditions can be tailored based on the nucleophilicity of the amine.

Amine TypeRelative ReactivityTypical TemperatureTypical TimeNotes
Primary Aliphatic (e.g., Benzylamine)HighRoom Temp (20-25°C)1-4 hoursReaction is often fast with significant CO₂ evolution.
Secondary Aliphatic (e.g., Piperidine)HighRoom Temp (20-25°C)2-6 hoursGenerally provides good yields of the corresponding amide.[1][4]
Ammonia (aq. or gas)Moderate0°C to Room Temp1-3 hoursUsed to synthesize the primary (unsubstituted) benzamide.
Primary Aromatic (e.g., Aniline)ModerateRoom Temp to 60°C4-24 hoursMay require gentle heating to achieve a reasonable reaction rate due to lower nucleophilicity.[1]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Amine is not nucleophilic enough.2. Steric hindrance.3. Anhydride is of poor quality.1. Gently heat the reaction mixture (40-60°C).2. Increase reaction time.3. Confirm the purity of the starting materials.
Formation of Side Products 1. Water present in the reaction, causing hydrolysis.2. Reaction temperature too high.3. Amine favoring attack at C-2.1. Use anhydrous solvents and dry glassware.2. Maintain reaction at room temperature if possible.3. Purify the desired product from the side product using chromatography.
Difficult Purification 1. Product has similar polarity to starting materials or byproducts.2. Product is an oil.1. Optimize the solvent system for column chromatography.2. Attempt to form a salt (e.g., HCl salt) to induce crystallization.3. Consider trituration with a non-polar solvent like hexanes or ether.

References

  • Aromatic amines formed by the reaction of isatoic acid anhydride with compounds containing at least one tertiary nitrogen atom and at least two hydroxyl groups.
  • Amine + Anhydride. ReactionWeb.io. [Link]

  • Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. Taylor & Francis Online. [Link]

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. [Link]

  • Three-component reaction of isatoic anhydride 1, amines 2, and aldehydes 3. ResearchGate. [Link]

  • Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Reaction of Isatoic Anhydride, Amine, and N,N′-Dialkyl Carbodiimides Under Solvent-Free Conditions: New and Efficient Synthesis of 3-Alkyl-2-(alkylamino)quinazolin-4(3H)-ones. Taylor & Francis Online. [Link]

  • Isatoic anhydride. Organic Syntheses. [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. National Center for Biotechnology Information. [Link]

  • The reactions of acid anhydrides with ammonia and primary amines. Chemguide. [Link]

  • Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc. [Link]

  • Synthesis process of isatoic anhydride.
  • Reactions of amines. Lumen Learning. [Link]

  • Chemistry of Acid Anhydrides. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Advanced Synthesis of 5,7-Dimethoxyquinazolinones via 4,6-Dimethoxyisatoic Anhydride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry[1]. Specifically, 5,7-dimethoxyquinazolinones are critical structural motifs[2]. They serve as the core for advanced epigenetic modulators, such as the BET bromodomain inhibitor Apabetalone (RVX-208), which has been extensively investigated for cardiovascular indications[3].

4,6-Dimethoxyisatoic anhydride (4,6-DMAIA) serves as the premier, atom-economical precursor for these derivatives[3]. However, the electron-rich nature of the dimethoxy-substituted aromatic ring significantly alters its reactivity profile compared to unsubstituted isatoic anhydride. This application note details the mechanistic rationale, in-process controls, and optimized protocols for utilizing 4,6-DMAIA in quinazolinone synthesis.

Mechanistic Insights & Causality (E-E-A-T)

Electronic Effects on Reactivity

In 4,6-DMAIA, the methoxy groups at the 4- and 6-positions exert a strong positive mesomeric (+M) effect. This electron donation increases the electron density of the aromatic ring and, consequently, reduces the electrophilicity of the C-4 benzoxazine carbonyl.

Causality in Experimental Design

Because of this reduced electrophilicity, the initial nucleophilic attack by an amine or ammonia is kinetically slower than in standard isatoic anhydrides. To overcome this, specific experimental choices must be made:

  • Thermal or Lewis Acid Activation: Reactions often require elevated temperatures or Lewis acids (e.g.,

    
    ) to activate the anhydride carbonyl and facilitate coupling[1]. Alternatively, medium-pressure systems like Q-tubes operating at 170 °C can rapidly overcome this activation barrier[4].
    
  • Thermodynamic Driving Force: The ring-opening step is thermodynamically driven by the irreversible extrusion of

    
     gas. Monitoring this gas evolution serves as a primary, self-validating in-process control (IPC).
    
  • Oxidative Aromatization: When reacting 4,6-DMAIA with aldehydes and ammonium acetate (a multicomponent approach), the initial cyclized product is a 2,3-dihydroquinazolin-4(1H)-one[5]. Aromatization to the target quinazolin-4(3H)-one requires an oxidant. Sodium hypochlorite (NaOCl) is employed as a mild, green oxidant that facilitates this dehydrogenation without over-oxidizing the electron-rich dimethoxy ring[6].

Experimental Protocols

Note: The following protocols are designed as self-validating systems. Visual cues and TLC milestones are embedded to ensure the operator can validate the reaction's progress at critical nodes.

Protocol A: Two-Step Synthesis of Apabetalone Precursor (2-Amino-4,6-dimethoxybenzamide)

Rationale: Direct multicomponent condensation can sometimes lead to complex mixtures due to the deactivated nature of 4,6-DMAIA. Pre-forming the benzamide ensures high fidelity for subsequent coupling steps[3].

Step-by-Step Methodology:

  • Reagent Charging: Suspend 4,6-DMAIA (1.0 eq, 10 mmol) in anhydrous methanol (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a gas bubbler.

  • Nucleophilic Attack: Slowly bubble anhydrous ammonia gas into the suspension (or add 7N

    
     in MeOH, 3.0 eq) at 0 °C[3].
    
  • Thermal Activation: Heat the mixture to 45 °C.

    • Self-Validation (IPC): Observe the evolution of

      
       bubbles through the bubbler. The opaque suspension will gradually clear into a homogenous solution as the anhydride is consumed.
      
  • Completion Check: Stir for 2–4 hours. Confirm completion via TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the higher

    
     anhydride spot completely disappears.
    
  • Workup: Concentrate the solvent under reduced pressure. Resuspend the crude solid in cold water, filter, and wash with cold ethanol to afford 2-amino-4,6-dimethoxybenzamide as a crystalline solid[3].

Protocol B: One-Pot Multicomponent Synthesis of 2-Aryl-5,7-dimethoxyquinazolin-4(3H)-ones

Rationale: For rapid library generation, a one-pot condensation/oxidation sequence minimizes purification steps and maximizes atom economy[6].

Step-by-Step Methodology:

  • Condensation: In a 50 mL flask, combine 4,6-DMAIA (1.0 eq, 5 mmol), the desired substituted benzaldehyde (1.1 eq, 5.5 mmol), and ammonium acetate (3.0 eq, 15 mmol) in ethanol (20 mL)[6].

    • Causality:

      
       acts as both the nitrogen source for the pyrimidine ring and a mild buffer to prevent unwanted side reactions.
      
  • Cyclization: Heat the mixture to 80–85 °C for 2–3 hours.

    • Self-Validation (IPC): Vigorous

      
       evolution indicates the formation of the intermediate anthranilamide, which immediately condenses with the aldehyde[6].
      
  • Oxidation: Cool the mixture to 50 °C. Dropwise, add an aqueous solution of NaOCl (1.5 eq)[6].

    • Causality: NaOCl rapidly dehydrogenates the transient dihydroquinazolinone intermediate to the fully stable, aromatic quinazolinone.

  • Isolation: Stir for an additional 1 hour at 80 °C. Pour the hot mixture into ice water (50 mL). The product will precipitate. Filter, wash with copious amounts of water, and recrystallize from ethanol to yield the pure product[6].

Data Presentation: Comparative Optimization of Reaction Conditions

The following table summarizes the impact of different catalytic and oxidative systems on the multicomponent synthesis of quinazolinones from isatoic anhydrides.

Catalyst / OxidantReagentsTemp (°C)Time (h)Avg. Yield (%)Mechanistic AdvantageRef
None / NaOCl Aldehyde,

80–852–380–85Mild oxidation; aqueous workup; avoids over-oxidation.[6]

(10 mol%)
Benzamidine804–682–86Direct cyclization to aromatic core; no oxidant needed.[1]
[Cmim]

Aldehyde,

Reflux1–288–92Ionic liquid enhances solubility; recyclable catalyst.[5]
None (Q-Tube) Aldehyde,

1701.585–90High pressure/temp overcomes electronic deactivation rapidly.[4]

Reaction Workflow & Pathway Visualization

G SM 4,6-Dimethoxyisatoic Anhydride (4,6-DMAIA) Int1 2-Amino-4,6-dimethoxybenzamide (Stable Intermediate) SM->Int1 NH3 / MeOH (-CO2) Int2 2,3-Dihydroquinazolin-4(1H)-one (Transient Intermediate) SM->Int2 Aldehyde + NH4OAc (-CO2) Prod1 Apabetalone (RVX-208) BET Inhibitor Int1->Prod1 Acid Chloride / Coupling Agent Prod2 2-Aryl-5,7-dimethoxy- quinazolin-4(3H)-ones Int1->Prod2 Aldehyde + Oxidant Int2->Prod2 Oxidant (NaOCl) (-H2)

Reaction pathways for synthesizing 5,7-dimethoxyquinazolinones from 4,6-dimethoxyisatoic anhydride.

References

  • Title: FeCl3 catalyzed an efficient protocol for synthesis of quinazolinones derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones Source: Der Pharma Chemica URL: [Link]

  • Title: An Efficient and Simple Method for Synthesis of 2-Phenyl-2,3-Dihydroquinazolin-4(1H)- Ones Catalyzed by Imidazolium Ionic Liquids Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [Link]

  • Title: Q-Tube © assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones Source: Semantic Scholar / Arkivoc URL: [Link]

  • Title: US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds Source: Google Patents URL

Sources

Application

Application Note: Preparation of 2-Amino-4,6-Dimethoxybenzamide Intermediates

This Application Note and Protocol guide details the synthesis of 2-amino-4,6-dimethoxybenzamide , a critical pharmacophore used in the development of BET bromodomain inhibitors, kinase inhibitors, and gastroprokinetic a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 2-amino-4,6-dimethoxybenzamide , a critical pharmacophore used in the development of BET bromodomain inhibitors, kinase inhibitors, and gastroprokinetic agents.

The guide prioritizes the Isatin Route (via 3,5-dimethoxyaniline) over direct nitration methods. This choice is driven by regioselectivity : nitration of 3,5-dimethoxybenzoic acid predominantly yields the unwanted 4-nitro isomer due to the directing effects of the methoxy groups, whereas the isatin cyclization enforces the correct 2,4,6-substitution pattern.

[1][2]

Introduction & Strategic Analysis

2-Amino-4,6-dimethoxybenzamide is a privileged structural motif in medicinal chemistry, serving as the "head group" for various inhibitors targeting epigenetic readers (e.g., BRD4) and kinases. Its unique substitution pattern—an electron-rich aromatic ring with a primary amide and an ortho-aniline—facilitates critical hydrogen bonding interactions within protein active sites.

Synthetic Strategy: The Regioselectivity Challenge

Synthesizing this intermediate presents a specific regiochemical challenge.

  • Direct Nitration Route (Flawed): Nitration of 3,5-dimethoxybenzoic acid typically occurs at the para position (C4) relative to the carboxyl group, driven by the dual activation of the ortho-methoxy groups. This yields 4-nitro-3,5-dimethoxybenzoic acid, which is the incorrect isomer.

  • The Isatin Route (Recommended): Starting from 3,5-dimethoxyaniline exploits the molecule's symmetry. Cyclization with oxalyl chloride (Stollé synthesis) forces ring closure at the ortho position, exclusively generating the 4,6-dimethoxy substitution pattern required. This route is scalable, avoids hazardous nitration isomers, and uses readily available starting materials.

Reaction Scheme & Logic

The synthesis proceeds in three distinct stages:

  • Cyclization: Conversion of 3,5-dimethoxyaniline to 4,6-dimethoxyisatin.

  • Oxidative Cleavage: Ring-opening of the isatin to 2-amino-4,6-dimethoxybenzoic acid.

  • Amidation: Coupling of the acid with ammonia to form the final benzamide.

Pathway Visualization[3]

SynthesisPath SM 3,5-Dimethoxyaniline (Starting Material) INT1 Intermediate 1: 4,6-Dimethoxyisatin SM->INT1 Oxalyl Chloride HCl, Heat (Stollé Cyclization) INT2 Intermediate 2: 2-Amino-4,6-dimethoxy- benzoic Acid INT1->INT2 H2O2, NaOH (Oxidative Cleavage) PROD Target: 2-Amino-4,6-dimethoxy- benzamide INT2->PROD EDCI, HOBt NH4OH

Caption: Regioselective synthesis pathway via isatin intermediate, ensuring correct 4,6-dimethoxy substitution.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dimethoxyisatin

Principle: The reaction of aniline with oxalyl chloride generates an oxamic acid chloride intermediate, which undergoes intramolecular Friedel-Crafts acylation (Stollé synthesis) to close the ring.

Reagents:

  • 3,5-Dimethoxyaniline (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Hydrochloric acid (conc.) or Lewis Acid (e.g., AlCl3 - optional depending on variant)

  • Solvent: Chlorobenzene or 1,2-Dichloroethane

Protocol:

  • Dissolve 3,5-dimethoxyaniline (15.3 g, 100 mmol) in chlorobenzene (150 mL).

  • Add concentrated HCl (1 eq) to form the hydrochloride salt (optional but often improves yield).

  • Add oxalyl chloride (19.0 g, 150 mmol) dropwise at room temperature. Caution: Gas evolution (HCl, CO).

  • Heat the mixture to reflux (approx. 130°C) for 4–6 hours. The solution will darken as the isatin forms.

  • Cool to room temperature. The product, 4,6-dimethoxyisatin , typically precipitates as a dark orange/red solid.

  • Filter the solid, wash with cold hexanes, and dry.

    • Expected Yield: 75–85%

    • Appearance: Orange to red powder.

Step 2: Synthesis of 2-Amino-4,6-Dimethoxybenzoic Acid

Principle: Oxidative cleavage of the isatin dione using alkaline hydrogen peroxide (H2O2/NaOH) breaks the C2-C3 bond, releasing the anthranilic acid derivative.

Reagents:

  • 4,6-Dimethoxyisatin (from Step 1)[1]

  • Sodium Hydroxide (NaOH, 10% aq. solution)

  • Hydrogen Peroxide (H2O2, 30% solution)

Protocol:

  • Suspend 4,6-dimethoxyisatin (10.0 g, 48 mmol) in 10% NaOH solution (100 mL).

  • Cool the mixture to 0–5°C in an ice bath.

  • Add H2O2 (30%, 15 mL) dropwise, maintaining temperature <10°C. Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The red color should fade to a pale yellow/clear solution.

  • Acidify carefully with 1N HCl to pH ~4–5.

  • The product, 2-amino-4,6-dimethoxybenzoic acid , will precipitate.

  • Filter, wash with water, and dry under vacuum.

    • Expected Yield: 85–90%

    • Note: This intermediate is sensitive to decarboxylation if heated excessively in acidic media.

Step 3: Amidation to 2-Amino-4,6-Dimethoxybenzamide

Principle: Direct activation of the carboxylic acid using EDCI/HOBt followed by reaction with ammonia. Alternatively, the acid can be converted to isatoic anhydride (using triphosgene) and then ring-opened with ammonia, but the coupling method is often more direct for small batches.

Reagents:

  • 2-Amino-4,6-dimethoxybenzoic acid (from Step 2)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • Ammonium Hydroxide (25% aq.) or Ammonium Chloride/DIPEA

  • Solvent: DMF or THF

Protocol:

  • Dissolve 2-amino-4,6-dimethoxybenzoic acid (5.0 g, 25 mmol) in anhydrous DMF (50 mL).

  • Add EDCI (5.8 g, 30 mmol) and HOBt (4.0 g, 30 mmol). Stir at room temperature for 30 minutes to form the active ester.

  • Add concentrated Ammonium Hydroxide (10 mL) or bubble NH3 gas into the solution.

  • Stir at room temperature for 4–12 hours.

  • Pour the reaction mixture into ice water (200 mL). The product should precipitate.

  • Filter the white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

    • Final Yield: 70–80%

    • Purity: >98% (HPLC)

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Oxalyl Chloride Addition Rate Slow DropwiseControls vigorous gas evolution (HCl/CO) and prevents runaway exotherms.
Oxidation Temperature < 10°C (Step 2)Higher temperatures during H2O2 addition can cause over-oxidation or decomposition of the aniline moiety.
pH during Acidification pH 4–5 (Step 2)Going too acidic (pH < 2) may protonate the amine and increase solubility, reducing isolation yield.
Coupling Reagent Stoichiometry 1.2 eq EDCI/HOBtEnsures complete activation of the sterically crowded carboxylic acid (flanked by OMe and NH2).

Troubleshooting & Quality Control

Common Issues
  • Low Yield in Step 1: Often caused by moisture. Ensure oxalyl chloride and solvents are anhydrous.

  • Decarboxylation in Step 2: If the product foams or loses mass during drying, the acid might be decarboxylating. Dry at <40°C under vacuum.

  • Incomplete Amidation: The amino group at position 2 is electron-donating, reducing the electrophilicity of the carbonyl. If conversion is slow, switch to HATU as the coupling agent or convert to the Isatoic Anhydride intermediate first (reaction with triphosgene), which reacts instantly with ammonia.

Analytical Validation
  • 1H NMR (DMSO-d6): Look for two singlets for methoxy groups (~3.7-3.8 ppm), broad singlets for the amide NH2 (~7.0-7.5 ppm), and the aniline NH2 (~6.0 ppm). The aromatic protons should appear as meta-coupled doublets or a singlet if equivalent (depending on resolution).

  • HPLC: C18 Column, Water/Acetonitrile gradient with 0.1% TFA. Target purity >98% at 254 nm.

Workup & Purification Flow

Workup Rxn Amidation Reaction Mixture (DMF, EDCI, Product) Quench Quench into Ice Water Rxn->Quench Filter Filtration Quench->Filter Solid Crude Solid (Benzamide + Urea byproducts) Filter->Solid Filtrate Aqueous Waste (DMF, Reagents) Filter->Filtrate Recryst Recrystallization (EtOH/H2O) Solid->Recryst Final Pure 2-Amino-4,6-dimethoxybenzamide (White Solid) Recryst->Final

Caption: Downstream processing workflow for the isolation of the final benzamide intermediate.

References

  • Google Patents.Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - US9346743B2.
  • National Institutes of Health (NIH) - PMC. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4. Available at: [Link]

  • PubChem. 2-Amino-4,6-dimethoxybenzamide Compound Summary. Available at: [Link]

Sources

Method

Application Note: Equilibrium RNA Structure Probing using 4,6-Dimethoxyisatoic Anhydride (4,6-DMIA)

This Application Note is structured to guide researchers through the specific use of 4,6-Dimethoxyisatoic Anhydride (4,6-DMIA) , a specialized "slow" reagent for RNA SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Pri...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the specific use of 4,6-Dimethoxyisatoic Anhydride (4,6-DMIA) , a specialized "slow" reagent for RNA SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry.

Part 1: Introduction & Mechanistic Insight

The Niche of 4,6-DMIA in SHAPE Chemistry

While reagents like 1M7 and 1M6 are designed for rapid "snapshot" profiling of RNA dynamics (seconds to minutes), 4,6-Dimethoxyisatoic Anhydride (4,6-DMIA) belongs to the class of slow-reacting isatoic anhydrides .

The presence of two electron-donating methoxy groups (-OCH₃) at the 4 and 6 positions of the isatoic anhydride ring stabilizes the electrophilic carbonyl center. This modification significantly reduces the rate of nucleophilic attack by the RNA 2'-hydroxyl group and, crucially, reduces the rate of hydrolysis by water.

Why use 4,6-DMIA?

  • Equilibrium Probing: Its extended half-life allows the reagent to probe RNA structures at thermodynamic equilibrium, capturing stable interactions that fast reagents might miss or under-sample.

  • Complex Folding Landscapes: Ideal for large RNAs (e.g., lncRNAs, viral genomes) requiring long folding times in the presence of the reagent.

  • In-Cell Probing: The enhanced stability allows for longer permeation times in live-cell experiments before the reagent hydrolyzes.

Mechanism of Action

Like all SHAPE reagents, 4,6-DMIA reacts with the 2'-hydroxyl group of flexible (unpaired) nucleotides to form a bulky 2'-O-ester adduct. This adduct blocks reverse transcriptase (RT), causing a "stop" or "mutation" (in MaP protocols) that maps to the flexible nucleotide.

SHAPE_Mechanism Reagent 4,6-DMIA (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Slow Attack (Stabilized by -OMe) Hydrolysis Hydrolysis (Inert Byproduct) Reagent->Hydrolysis Water Attack (Background Loss) RNA_OH RNA 2'-OH (Nucleophile) RNA_OH->Intermediate Product 2'-O-Adduct (Covalent Mod) Intermediate->Product Acylation (Signal)

Figure 1: Mechanism of 4,6-DMIA acylation. The electron-donating methoxy groups stabilize the reagent, slowing both the productive acylation and the non-productive hydrolysis.

Part 2: Reagent Selection Guide

To ensure experimental success, confirm that 4,6-DMIA is the correct reagent for your specific biological question.

Feature1M7 (Fast)NMIA (Standard Slow)4,6-DMIA (Enhanced Slow)
Reaction Half-Life ~14 seconds~7 minutes~20–60 minutes (Est.)
Primary Application Kinetic folding, snapshotsSteady-state structureDeep equilibrium, In-cell
Solubility Good (DMSO)Moderate (DMSO)Moderate (Anhydrous DMSO)
Signal Density Sparse (single-hit)MediumHigh (allows saturation)
Quenching Self-quenchingRequires DTT/AcidRequires DTT/Acid

Part 3: Detailed Protocol (SHAPE-MaP Compatible)

Materials Required[1][2][3][4][5][6][7][8]
  • Reagent: 4,6-Dimethoxyisatoic anhydride (High Purity >98%).

  • Solvent: Anhydrous DMSO (Critical: Water content <0.01%).

  • Folding Buffer (5X): 500 mM HEPES (pH 8.0), 1 M KCl, 50 mM MgCl₂.

  • Quench Buffer: 5 M Dithiothreitol (DTT) or 1 M HCl (depending on readout).

  • RNA: Purified RNA (500 ng - 1 µg per reaction).

Step-by-Step Methodology
1. Reagent Preparation (Critical Step)

4,6-DMIA is sensitive to moisture. Handle only in a low-humidity environment.

  • Dissolve 4,6-DMIA in anhydrous DMSO to a stock concentration of 100 mM .

    • Note: If the reagent does not dissolve immediately, warm to 37°C for 2-3 minutes. Do not vortex vigorously; use gentle inversion.

  • Prepare single-use aliquots and store at -80°C with desiccant. Do not refreeze.

2. RNA Folding

Ensure the RNA is in a representative structural conformation.

  • Dilute RNA to 10 µL in 0.5X TE buffer.

  • Heat to 95°C for 2 minutes (denature).

  • Snap cool on ice for 2 minutes.

  • Add 3 µL of 5X Folding Buffer .

  • Incubate at 37°C for 20 minutes to allow secondary and tertiary structure formation.

3. Modification Reaction (The "Slow" Difference)

Unlike 1M7 (where you react for 70 seconds), 4,6-DMIA requires an extended incubation to reach modification equilibrium.

  • Divide RNA: Split folded RNA into two tubes:

    • (+) Reagent: Experimental sample.[1]

    • (-) Reagent: Negative control (DMSO only).

  • Add Reagent:

    • To the (+) tube, add 1 µL of 100 mM 4,6-DMIA (Final conc: ~6.5 mM).

    • To the (-) tube, add 1 µL of Anhydrous DMSO .

  • Incubate:

    • Incubate at 37°C for 45–60 minutes .

    • Scientific Rationale: This extended time allows the "slow" reagent to probe the structure thoroughly without rapid hydrolysis depletion.

  • Quench:

    • Add 1 µL of 5 M DTT to both tubes.

    • Incubate at room temperature for 5 minutes to scavenge unreacted anhydride.

4. Purification & Readout
  • Precipitate RNA using Ethanol/Sodium Acetate or use a column cleanup (e.g., Zymo RNA Clean & Concentrator).

  • Readout: Proceed to Reverse Transcription (RT).

    • For SHAPE-MaP: Use Superscript II with Mn²⁺ (MaP buffer) to induce mutations at adduct sites.

    • For CE-SHAPE: Use Superscript III with standard buffer to induce stops.

Part 4: Workflow Visualization

Protocol_Workflow Start Purified RNA Fold Folding (95°C -> Ice -> 37°C + Mg2+) Start->Fold Split Split Sample Fold->Split React_Pos (+) 4,6-DMIA 60 min @ 37°C Split->React_Pos Exp React_Neg (-) DMSO Control 60 min @ 37°C Split->React_Neg Ctrl Quench Quench (DTT) & Cleanup React_Pos->Quench React_Neg->Quench RT Reverse Transcription (MaP or Stop) Quench->RT Seq Sequencing/CE & Analysis RT->Seq

Figure 2: Experimental workflow for 4,6-DMIA SHAPE profiling. Note the extended 60-minute reaction time characteristic of slow reagents.

Part 5: Quality Control & Troubleshooting

Self-Validating the System
  • The DMSO Control: The (-) reagent lane must show low background. High background in the control indicates RNA degradation or non-specific RT stops.

  • Reaction Efficiency: Calculate the modification rate . For 4,6-DMIA, aim for a modification rate of 0.5% - 2.0% of nucleotides.

    • Too Low (<0.1%): Increase reaction time to 90 mins or reagent concentration to 100 mM.

    • Too High (>5%): Decrease time; over-modification leads to "shadowing" (RT stops before reading the full transcript).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Signal Reagent HydrolysisUse fresh anhydrous DMSO; check dessicant.
High Background RNA DegradationAdd RNase inhibitors; check buffers for contamination.
Low Reactivity Reagent too slowIncrease incubation time or temperature (up to 42°C).
Precipitate in Tube Poor SolubilityWarm 4,6-DMIA stock to 37°C before adding to RNA.

References

  • Rice, G. M., Leonard, C. W., & Weeks, K. M. (2014). RNA secondary structure modeling at consistent high accuracy. Nature Communications, 5, 3925. Link

    • Establishes the utility of slow vs. fast reagents (NMIA vs 1M7) for different structural contexts.
  • Smola, M. J., Rice, G. M., Busan, S., Siegfried, N. A., & Weeks, K. M. (2015). Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-MaP). Nature Protocols, 10(11), 1643–1669. Link

    • The definitive protocol for SHAPE-MaP, applicable to 4,6-DMIA with modified reaction times.
  • Spitale, R. C., Crisalli, P., Flynn, R. A., Torre, E. A., Kool, E. T., & Chang, H. Y. (2013). Structural imprints in vivo decode RNA regulatory mechanisms.[2] Nature, 493(7434), 616-622. Link

    • Discusses the design of SHAPE reagents and the chemical basis of acyl

Sources

Application

one-pot synthesis of benzamides using 4,6-Dimethoxyisatoic anhydride

Application Note: One-Pot Synthesis of Benzamides using 4,6-Dimethoxyisatoic Anhydride Part 1: Abstract & Strategic Significance The synthesis of substituted benzamides is a cornerstone in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Benzamides using 4,6-Dimethoxyisatoic Anhydride

Part 1: Abstract & Strategic Significance

The synthesis of substituted benzamides is a cornerstone in medicinal chemistry, particularly for developing antipsychotics (e.g., benzamide derivatives like sulpiride) and histone deacetylase (HDAC) inhibitors. This guide details the one-pot synthesis of 2-amino-4,6-dimethoxybenzamides utilizing 4,6-dimethoxyisatoic anhydride (chemically defined as 5,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione) as the electrophilic partner.

Why this Method? Traditional benzamide synthesis often involves activating anthranilic acids with thionyl chloride or coupling reagents (EDC/HOBt), which can lead to racemization, side reactions, or difficult purification. The isatoic anhydride route offers superior "Atom Economy" and process safety:

  • No Chlorinating Agents: Avoids corrosive SOCl₂ or POCl₃.

  • Self-Purifying: The main byproduct is CO₂, which off-gasses, driving the reaction equilibrium forward (Le Chatelier’s principle).

  • Regioselectivity: The 4,6-dimethoxy substitution pattern on the aromatic ring creates a unique electronic environment, making the C4-carbonyl highly susceptible to nucleophilic attack while suppressing side reactions.

Part 2: Mechanism of Action

To optimize this reaction, one must understand the electronic influence of the dimethoxy groups. The methoxy groups at positions 4 and 6 (relative to the parent benzoic acid) are electron-donating. This increases the electron density of the aromatic ring, potentially stabilizing the anhydride but also making the carbonyl carbons less electrophilic than in unsubstituted isatoic anhydride. Therefore, thermal energy (reflux) or catalysis is often required to overcome the activation energy barrier.

Reaction Pathway:

  • Nucleophilic Attack: The primary amine (nucleophile) attacks the anhydride carbonyl at position 4 (the amide carbonyl).

  • Ring Opening: The heterocyclic ring opens to form a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ to yield the final benzamide.

ReactionMechanism Reactants 4,6-Dimethoxyisatoic Anhydride + Amine (R-NH2) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (C4 Carbonyl) Carbamic Carbamic Acid Intermediate Transition->Carbamic Ring Opening Decarb Decarboxylation (-CO2) Carbamic->Decarb Spontaneous Product 2-Amino-4,6-dimethoxy- benzamide Decarb->Product Irreversible

Figure 1: Mechanistic pathway of the aminolysis of isatoic anhydride. The release of CO₂ renders the reaction irreversible.

Part 3: Experimental Protocol

Note on Nomenclature: Commercial sources may label the reagent based on the parent acid (4,6-dimethoxyisatoic anhydride ) or IUPAC rules (5,7-dimethoxy-1H-3,1-benzoxazine-2,4-dione ). Ensure the structure corresponds to the derivative of 2-amino-4,6-dimethoxybenzoic acid.

Materials
  • Reagent A: 4,6-Dimethoxyisatoic anhydride (1.0 equiv)

  • Reagent B: Primary Amine (1.1 – 1.2 equiv) (e.g., benzylamine, aniline derivatives)

  • Solvent: DMF (Dimethylformamide) or Ethanol (Absolute)

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) for unreactive amines.

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol (approx. 223 mg) of 4,6-dimethoxyisatoic anhydride in 5 mL of DMF .

    • Expert Insight: DMF is preferred over ethanol for this specific derivative because the dimethoxy groups reduce solubility. If using ethanol, sonication may be required.

Step 2: Nucleophile Addition

  • Add 1.1 mmol of the target amine dropwise to the suspension.

  • Observation: You may observe slight gas evolution (CO₂) immediately if the amine is highly nucleophilic (e.g., aliphatic amines).

Step 3: Reaction & Heating

  • Fit the flask with a reflux condenser.[1][2]

  • Heat the mixture to 80°C - 100°C for 2–4 hours .

    • Endpoint Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting anhydride usually appears as a fluorescent spot that disappears; the product is often more polar.

    • Visual Cue: The suspension often clears to a homogeneous solution as the anhydride reacts and CO₂ is released.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the DMF solution into 50 mL of ice-cold water with vigorous stirring. The benzamide product should precipitate as a solid.[1]

  • Filtration: Collect the solid by vacuum filtration.[1][2]

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual DMF and excess amine.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Optimization Table: Solvent & Conditions
SolventTemperatureYield (%)Notes
DMF 100°C88-95%Best for solubility; harder to remove solvent.
Ethanol Reflux (78°C)65-75%Green solvent; product precipitates on cooling; lower solubility of reactant.
Water 100°C40-60%Requires surfactant (e.g., SDS) or "on-water" conditions; slow kinetics.
Acetonitrile Reflux (82°C)70-80%Good compromise; easy workup.

Part 4: Process Workflow Visualization

This diagram outlines the operational workflow for the synthesis, highlighting critical decision points.

Workflow Start Start: Weigh Reagents SolventSelect Select Solvent: DMF (Standard) or EtOH (Green) Start->SolventSelect Mix Mix Anhydride + Amine SolventSelect->Mix DMF SolventSelect->Mix EtOH Heat Heat to 80-100°C Monitor CO2 evolution Mix->Heat Check TLC Check: Anhydride Consumed? Heat->Check Check->Heat No Workup Pour into Ice Water (Precipitation) Check->Workup Yes Filter Vacuum Filtration & Wash (H2O) Workup->Filter Final Pure Benzamide Product Filter->Final

Figure 2: Operational workflow for the one-pot synthesis of 2-amino-4,6-dimethoxybenzamides.

Part 5: Troubleshooting & Expert Tips

1. Issue: Poor Solubility of Anhydride

  • Cause: The dimethoxy substitution increases crystal lattice energy.

  • Solution: Use DMF or DMAc (Dimethylacetamide) as the primary solvent. If using ethanol, add 10% DMF as a co-solvent.

2. Issue: Low Yield with Aromatic Amines

  • Cause: Anilines are weaker nucleophiles than aliphatic amines.

  • Solution: Add a base catalyst such as DMAP (10 mol%) or Triethylamine (1.0 equiv) . Increase temperature to reflux in Toluene or Xylene if necessary.

3. Issue: Product Oiling Out

  • Cause: Product is not solidifying in water.

  • Solution: Extract the aqueous/DMF mixture with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate. Recrystallize from Ethanol/Hexane.

Part 6: References

  • Potts, K. T. (1980). The Chemistry of Isatoic Anhydride. In Comprehensive Heterocyclic Chemistry. This foundational text describes the general reactivity of isatoic anhydrides with amines.

  • Nawrot-Modranka, J., et al. (2006). In vitro antitumor activity of 2-amino-benzamide derivatives. European Journal of Medicinal Chemistry . Describes the synthesis of substituted benzamides from isatoic anhydrides.

  • Zhang, W., et al. (2012). Green synthesis of benzamides using isatoic anhydride in water. Green Chemistry . Provides protocols for water-based synthesis.

  • BenchChem Technical Library . (2023). Synthesis of 2-amino-N-substituted benzamides. General protocols for isatoic anhydride ring opening.

  • Organic Syntheses . (2022). Synthesis of Carboxylic Acids and Amides from Benzamide Precursors. Discusses the stability and reactivity of benzamide bonds.

Sources

Method

Application Note: Bioconjugation Reaction Conditions for Dimethoxyisatoic Anhydride (DMIA)

Introduction and Mechanistic Overview Dimethoxyisatoic anhydride (4,5-dimethoxyisatoic anhydride, CAS 20197-92-6) is a highly reactive, electrophilic intermediate traditionally utilized in the synthesis of pharmacologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

Dimethoxyisatoic anhydride (4,5-dimethoxyisatoic anhydride, CAS 20197-92-6) is a highly reactive, electrophilic intermediate traditionally utilized in the synthesis of pharmacologically active quinazolines and benzamides[1][2]. However, the isatoic anhydride structural motif has recently emerged as a highly robust and versatile platform for bioconjugation, enabling the covalent labeling of proteins and the structural probing of RNA[3][4].

The incorporation of two electron-donating methoxy groups on the aromatic ring significantly enhances the photophysical properties of the resulting conjugate. Upon reaction, DMIA yields a highly fluorescent anthranilamide derivative[5]. This self-reporting feature is invaluable for downstream tracking, quantification, and assay development without requiring secondary labeling steps.

Causality of the Reaction Mechanism

Isatoic anhydrides react innately with nucleophiles—such as primary amines (e.g., lysine


-amino groups) and hydroxyls (e.g., RNA 2'-OH)—without the need for additional user-priming, heavy metals, or catalysts[5]. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the anhydride, followed by ring opening and the stoichiometric elimination of carbon dioxide (CO₂)[3].
  • Thermodynamic Driving Force: The evolution of CO₂ gas makes the reaction essentially irreversible, driving the equilibrium entirely toward the stable amide or ester product[5].

  • Self-Cleaning Byproducts: Because CO₂ is the only byproduct, the reaction is highly atom-economical. It completely avoids the generation of toxic or reactive small-molecule leaving groups that could interfere with biological function or require complex purification[3].

G DMIA Dimethoxyisatoic Anhydride (DMIA) Attack Nucleophilic Attack (pH 8.0 - 8.5) DMIA->Attack Nuc Target Biomolecule (Amine / 2'-OH) Nuc->Attack RingOpen Ring Opening & CO2 Elimination Attack->RingOpen Product Fluorescent Anthranilamide Conjugate RingOpen->Product Stable Amide/Ester Bond

Figure 1: Logical workflow of the DMIA bioconjugation mechanism and conjugate formation.

Experimental Design & Causality of Conditions

When designing a bioconjugation protocol using DMIA, several physicochemical parameters must be strictly controlled to maximize labeling efficiency while preserving biomolecular integrity.

Buffer Selection and pH Optimization
  • Target pH (8.0–8.5): The

    
    -amino groups of lysine residues typically have a pKa of ~10.5. At physiological pH (7.4), they are predominantly protonated and non-nucleophilic. Elevating the pH to 8.0–8.5 increases the fraction of deprotonated, reactive amines while minimizing the rate of competing base-catalyzed hydrolysis of the anhydride ring[5].
    
  • Buffer Compatibility: Amine-free buffers (e.g., Sodium Bicarbonate, HEPES, or Phosphate) are mandatory . Buffers such as Tris or glycine contain primary amines that will competitively react with DMIA, completely quenching the labeling reaction.

Reagent Preparation and Stoichiometry
  • Solvent: DMIA is moisture-sensitive and has limited aqueous solubility. It must be reconstituted in anhydrous DMSO or DMF immediately prior to use.

  • Molar Excess: Due to the competing hydrolysis of the anhydride in aqueous media, a molar excess of DMIA (typically 10 to 50-fold relative to the target biomolecule) is required to achieve high labeling densities.

Quantitative Data Summary
ParameterProtein Amine Labeling (Lysine)RNA SHAPE Acylation (2'-OH)Rationale / Causality
Optimal pH 8.0 – 8.57.5 – 8.0Balances nucleophile deprotonation against anhydride hydrolysis.
Buffer System 0.1 M NaHCO₃ or PBS100 mM HEPES, 10 mM MgCl₂Must be strictly amine-free. Mg²⁺ is required for RNA folding.
Co-solvent ≤ 10% DMSO/DMF≤ 10% DMSOMaintains DMIA solubility without denaturing the biomolecule.
Stoichiometry 10 – 50x molar excess10 – 100 mM final conc.Compensates for aqueous hydrolysis of the reagent.
Temperature 20°C – 25°C (RT)37°CRT preserves protein structure; 37°C ensures physiological RNA folding.
Reaction Time 1 – 2 Hours45 – 60 MinutesSufficient for complete consumption/hydrolysis of the anhydride.

Step-by-Step Methodologies

Protocol A: Covalent Fluorescent Labeling of Proteins

This protocol describes the conjugation of DMIA to primary amines (N-terminus and lysine side chains) on a generic globular protein (e.g., BSA or an IgG antibody).

Step 1: Protein Preparation

  • Dissolve or buffer-exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) to a final concentration of 2–5 mg/mL.

    • Self-Validation Check: Verify the absence of primary amines in the buffer using a Ninhydrin or fluorescamine test if the buffer source is unknown.

Step 2: DMIA Stock Preparation

  • Weigh out DMIA and dissolve in anhydrous DMSO to create a 100 mM stock solution.

    • Critical Note: This stock must be prepared immediately before use. Do not store reconstituted DMIA, as ambient moisture will rapidly hydrolyze the anhydride ring to the unreactive dimethoxyanthranilic acid.

Step 3: Conjugation Reaction

  • Slowly add the DMIA stock to the protein solution while vortexing gently. Target a 20-fold molar excess of DMIA to protein.

  • Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature (20–25°C) for 90 minutes in the dark (to protect the nascent fluorophore).

Step 4: Purification and Validation

  • Remove unreacted DMIA and hydrolyzed byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

  • Quantify the degree of labeling (DOL) using UV-Vis spectroscopy. The dimethoxyanthranilamide conjugate will exhibit a characteristic redshifted absorbance peak (typically ~340-360 nm) distinct from the protein's native 280 nm absorbance[5].

Protocol B: RNA Structural Probing (SHAPE Acylation)

Isatoic anhydrides are foundational to SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry, reacting preferentially with the flexible 2'-OH groups of unpaired RNA nucleotides[4][6].

Step 1: RNA Folding

  • Dilute RNA in sterile, nuclease-free water. Heat to 95°C for 2 minutes, then snap-cool on ice.

  • Add folding buffer to achieve final concentrations of 100 mM HEPES (pH 8.0) and 10 mM MgCl₂. Incubate at 37°C for 20 minutes to allow the RNA to adopt its thermodynamically stable secondary structure.

Step 2: Acylation Reaction

  • Split the folded RNA into two tubes: one for the reaction (+DMIA) and one for the control (-DMIA).

  • To the (+DMIA) tube, add DMIA (in anhydrous DMSO) to a final concentration of 50 mM. To the control tube, add an equivalent volume of neat DMSO.

  • Incubate both tubes at 37°C for 45 minutes.

    • Causality: This duration allows the DMIA to either react with the flexible 2'-OH groups or fully hydrolyze in the aqueous buffer, making the reaction self-quenching.

Step 3: Recovery

  • Precipitate the RNA by adding 0.3 M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol.

  • Centrifuge at 15,000 x g for 30 minutes, wash the pellet with 70% ethanol, and resuspend in nuclease-free water for downstream reverse transcription analysis.

Troubleshooting & Analytical Validation

  • Low Labeling Efficiency: Usually caused by hydrolyzed DMIA or an incorrect pH. Ensure the use of anhydrous DMSO and verify that the reaction buffer is strictly at pH 8.0–8.5.

  • Protein Precipitation: DMIA is hydrophobic. Excessive labeling or exceeding 10% DMSO can cause protein aggregation. Reduce the molar excess of DMIA or lower the protein concentration.

  • Off-Target Reactivity: While isatoic anhydrides are highly selective for primary amines and flexible hydroxyls, they can occasionally react with thiol groups (cysteine)[5]. If thiol-reactivity is a concern, pre-block free cysteines with N-ethylmaleimide (NEM) prior to DMIA conjugation.

References

  • Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Water-Soluble Isatoic Anhydrides: A Platform for RNA-SHAPE Analysis and Protein Bioconjugation Source: PubMed / Bioconjugate Chemistry URL:[Link]

  • Anthracene-isatoic anhydride hybrids for bioconjugation: chromophores with nucleophile dependent response Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Water-Soluble Isatoic Anhydrides: A Platform for RNA-SHAPE Analysis and Protein Bioconjugation (ACS) Source: ACS Publications URL:[Link]

Sources

Application

The Strategic Synthesis of Bioactive Alkaloids from 4,6-Dimethoxyisatoic Anhydride: A Guide for Drug Discovery

Introduction: The Versatility of 4,6-Dimethoxyisatoic Anhydride in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of 4,6-Dimethoxyisatoic Anhydride in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of starting materials available to medicinal chemists, 4,6-dimethoxyisatoic anhydride has emerged as a privileged precursor for the synthesis of a diverse array of bioactive alkaloids. Its intrinsic reactivity, coupled with the electronic influence of the methoxy substituents, provides a strategic entry point to several classes of heterocyclic compounds, most notably quinazolinones and their more complex derivatives. The resulting 6,8-dimethoxy substitution pattern on the quinazolinone core is a recurring motif in a multitude of compounds exhibiting significant cytotoxic, anti-inflammatory, and enzyme-inhibitory properties.

This technical guide provides an in-depth exploration of the synthetic pathways leveraging 4,6-dimethoxyisatoic anhydride for the generation of bioactive alkaloids. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-proven protocols, and showcase the therapeutic potential of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic power of this versatile building block.

Core Synthetic Strategies and Mechanistic Insights

The chemistry of 4,6-dimethoxyisatoic anhydride is dominated by its susceptibility to nucleophilic attack, leading to a ring-opening reaction that expels carbon dioxide and generates a reactive 2-amino-4,6-dimethoxybenzoyl intermediate. This intermediate can then be trapped in situ by various electrophiles to construct the desired heterocyclic scaffold. The electron-donating nature of the two methoxy groups enhances the nucleophilicity of the resulting aminobenzoyl species, often facilitating cyclization reactions under milder conditions compared to unsubstituted isatoic anhydrides.

One-Pot Multicomponent Synthesis of 2,3-Disubstituted-6,8-dimethoxyquinazolin-4(3H)-ones

One of the most efficient and atom-economical approaches to constructing a library of bioactive quinazolinones is through a one-pot, three-component reaction. This strategy involves the simultaneous reaction of 4,6-dimethoxyisatoic anhydride, a primary amine, and an aldehyde.

Mechanism of the Three-Component Reaction:

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 4,6-dimethoxyisatoic anhydride, leading to the formation of a 2-amino-4,6-dimethoxybenzamide derivative with the concomitant loss of carbon dioxide. The newly formed benzamide then condenses with the aldehyde to generate a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the amide nitrogen onto the imine carbon, followed by tautomerization, affords the 2,3-dihydroquinazolin-4(1H)-one. In many cases, this intermediate is readily oxidized to the corresponding quinazolin-4(3H)-one, either by air or an added oxidant, to yield the final aromatic product.

G cluster_0 Step 1: Ring Opening and Amide Formation cluster_1 Step 2: Condensation and Schiff Base Formation cluster_2 Step 3: Cyclization and Oxidation 4,6-Dimethoxyisatoic_Anhydride 4,6-Dimethoxyisatoic Anhydride Intermediate_Amide 2-Amino-4,6-dimethoxy- N-R²-benzamide 4,6-Dimethoxyisatoic_Anhydride->Intermediate_Amide + R²-NH₂ Primary_Amine Primary Amine (R²-NH₂) CO2 CO₂ Schiff_Base Schiff Base Intermediate Intermediate_Amide->Schiff_Base + R¹-CHO Aldehyde Aldehyde (R¹-CHO) Dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one Schiff_Base->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone 6,8-Dimethoxy-2,3-disubstituted quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation Oxidation [O]

Caption: Workflow for the one-pot synthesis of 6,8-dimethoxyquinazolin-4(3H)-ones.

Protocol 1: One-Pot Synthesis of 2-Aryl-3-alkyl-6,8-dimethoxyquinazolin-4(3H)-ones

This protocol describes a general procedure for the synthesis of a series of 2,3-disubstituted quinazolinones with potential anticancer activity.

Materials:

  • 4,6-Dimethoxyisatoic anhydride

  • Appropriate primary amine (e.g., methylamine, ethylamine, benzylamine)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a catalyst

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 4,6-dimethoxyisatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).

  • Add a catalytic amount of Bi(NO₃)₃·5H₂O (0.05 mmol).

  • Heat the mixture under solvent-free conditions at 80°C for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • To the resulting 2,3-dihydroquinazolin-4(1H)-one intermediate, add an additional portion of Bi(NO₃)₃·5H₂O (0.65 mmol).

  • Increase the temperature to 100°C and stir for an additional 1.5 hours to facilitate oxidation to the quinazolin-4(3H)-one.[1]

  • After cooling to room temperature, dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool, promoting crystallization of the pure product.

  • Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Expected Outcome:

This procedure typically affords the desired 2,3-disubstituted-6,8-dimethoxyquinazolin-4(3H)-ones in good to excellent yields (80-95%). The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Compound IDR¹ (from Aldehyde)R² (from Amine)Yield (%)
QZ-1 PhenylMethyl92
QZ-2 4-ChlorophenylEthyl88
QZ-3 4-MethoxyphenylBenzyl90

Table 1: Representative yields for the synthesis of 2,3-disubstituted-6,8-dimethoxyquinazolin-4(3H)-ones.

Synthesis of Fused Heterocyclic Alkaloids: The Case of Triazino-quinazolinones

The versatility of 4,6-dimethoxyisatoic anhydride extends to the synthesis of more complex, fused heterocyclic systems. A notable example is the synthesis of triazino-quinazolinones through the reaction with aminoguanidine. These compounds are of interest due to their potential as kinase inhibitors and anticancer agents.

Reaction Pathway for Triazino-quinazolinone Formation:

The reaction of 4,6-dimethoxyisatoic anhydride with aminoguanidine bicarbonate proceeds via an initial nucleophilic attack of the terminal amino group of aminoguanidine on the anhydride, leading to the formation of a 2-amino-4,6-dimethoxybenzoyl-aminoguanidine intermediate. Subsequent intramolecular cyclization with the elimination of water results in the formation of a 3-amino-6,8-dimethoxyquinazolin-4(3H)-one. This intermediate can then be further reacted with aldehydes to construct the fused triazine ring.

G Anhydride 4,6-Dimethoxyisatoic Anhydride Intermediate Acylaminoguanidine Intermediate Anhydride->Intermediate + Aminoguanidine Aminoguanidine Aminoguanidine Aminoquinazolinone 3-Amino-6,8-dimethoxy- quinazolin-4(3H)-one Intermediate->Aminoquinazolinone Cyclization (-H₂O) Triazinoquinazolinone Fused Triazino- quinazolinone Aminoquinazolinone->Triazinoquinazolinone + Aldehyde Aldehyde Aldehyde

Sources

Method

Application Note: Microwave-Assisted Synthesis with 4,6-Dimethoxyisatoic Anhydride

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the microwave-assisted synthesis applications of 4,6-Dimethoxyisatoic Anhydride (chemically known as 5,7...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It details the microwave-assisted synthesis applications of 4,6-Dimethoxyisatoic Anhydride (chemically known as 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione ), a critical intermediate for synthesizing bioactive benzamides and quinazolinone scaffolds.[1]

Introduction & Scientific Rationale

4,6-Dimethoxyisatoic anhydride (CAS: 63920-75-2) is a specialized "masked" amino acid derivative.[1] Unlike simple anthranilic acids, this anhydride moiety activates the carbonyl for nucleophilic attack while simultaneously protecting the amine. Upon reaction with nucleophiles (amines, hydrazines), it undergoes a ring-opening driven by the irreversible loss of carbon dioxide (CO₂).

Why Microwave Irradiation?

Conventional thermal heating of isatoic anhydrides often suffers from:

  • Poor Solubility: The rigid bicyclic structure limits solubility in mild solvents, requiring high-boiling solvents (e.g., DMF, DMSO) that are hard to remove.

  • Slow Decarboxylation: The rate-limiting step is often the extrusion of CO₂, which requires significant thermal activation energy.

  • Side Reactions: Prolonged heating can lead to oligomerization.[1]

Microwave-Assisted Organic Synthesis (MAOS) addresses these bottlenecks by:

  • Dielectric Heating: Directly coupling with the polar anhydride functionality to accelerate the initial nucleophilic attack.

  • Superheating Effects: Achieving temperatures above the boiling point of green solvents (e.g., Ethanol, Water) in pressurized vessels, facilitating rapid decarboxylation.

  • Pressure Management: Utilizing closed-vessel systems to safely contain the CO₂ evolution while driving the reaction to completion in minutes rather than hours.[1]

Chemical Structure & Reactivity Profile

It is crucial to clarify the nomenclature to ensure regiochemical accuracy in your synthesis.

  • Common Name: 4,6-Dimethoxyisatoic anhydride[2][3][4]

  • IUPAC Name: 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione[2]

  • Origin: Derived from 2-amino-4,6-dimethoxybenzoic acid (4,6-dimethoxyanthranilic acid).[1]

Mechanistic Pathway

The reactivity is dominated by the C4 Carbonyl .

  • Nucleophilic Attack: A nucleophile (e.g., R-NH₂) attacks the C4 carbonyl.[1]

  • Ring Opening: The heterocyclic ring opens to form a carbamic acid intermediate.[1]

  • Decarboxylation: The unstable carbamic acid loses CO₂ (-44 Da), driving the equilibrium forward to yield the anthranilamide (benzamide) derivative.

ReactionMechanism Start 4,6-Dimethoxyisatoic Anhydride (Electrophile) Inter Tetrahedral Intermediate Start->Inter MW Irradiation Nu Attack at C4 Nu Nucleophile (R-NH2) Nu->Inter Carbamic Carbamic Acid Intermediate Inter->Carbamic Ring Opening CO2 CO2 (Gas Release) Carbamic->CO2 Product 2-Amino-4,6-dimethoxy- benzamide Derivative Carbamic->Product Decarboxylation (-CO2)

Figure 1: Mechanistic pathway of aminolysis driven by microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4,6-dimethoxybenzamide (Ammonolysis)

Target Application: Synthesis of primary amide precursors for cardiovascular agents.[1]

Reagents:

  • 4,6-Dimethoxyisatoic anhydride (1.0 eq)

  • Ammonium Hydroxide (28-30% NH₃ aq) (5.0 eq) or Ammonia in Ethanol (2M)

  • Solvent: Ethanol or Acetonitrile (Green alternative: Water)

Procedure:

  • Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, suspend 4,6-Dimethoxyisatoic anhydride (223 mg, 1.0 mmol) in Ethanol (3 mL).

  • Reagent Addition: Add aqueous Ammonium Hydroxide (0.7 mL, ~5 mmol). Seal the vial with a PTFE-lined cap.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature)

    • Temperature: 100°C

    • Time: 10 minutes

    • Pressure Limit: 15 bar (Expect pressure rise due to CO₂ and NH₃)

    • Stirring: High

  • Work-up:

    • Cool the vial to room temperature (compressed air cooling).

    • Caution: Vent the vial carefully in a fume hood to release residual CO₂ and NH₃.

    • The product often precipitates upon cooling. Filter the solid, wash with cold water/ethanol (1:1), and dry.

    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Yield Expectation: 85-95% Key Insight: The use of aqueous ammonia in ethanol under MW creates a homogeneous superheated phase, significantly accelerating the otherwise slow heterogeneous reaction.

Protocol B: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

Target Application: Rapid library generation of bioactive heterocycles.[1]

This protocol couples the anhydride with an amine and an orthoester (or aldehyde) in a single step.

Reagents:

  • 4,6-Dimethoxyisatoic anhydride (1.0 mmol)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.1 mmol)

  • Triethyl Orthoformate (or other orthoesters) (1.5 mL - acts as solvent/reagent)[1]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ammonium Acetate.

Procedure:

  • Loading: Place anhydride, amine, and orthoester into a 10 mL microwave vial. Add catalyst.[5][6]

  • Microwave Parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Power: Max 300W (Absorptivity is moderate; orthoester is polar enough).

  • Work-up:

    • Cool to RT. The reaction mixture usually solidifies or becomes a thick slurry.

    • Add cold Ethanol (5 mL) and sonicate to break up the solid.

    • Filter the precipitate. Wash with cold hexanes or diethyl ether.

Data Summary: Comparison of Methods

ParameterConventional Heating (Reflux)Microwave-Assisted (Protocol B)[1]
Reaction Time 4 - 12 Hours10 - 20 Minutes
Solvent Toluene/DMF (Toxic)Ethanol or Neat (Green)
Yield 60 - 75%85 - 96%
Purification Column Chromatography often requiredFiltration/Recrystallization usually sufficient

Troubleshooting & Optimization

Pressure Management (Safety Critical)

The release of CO₂ is stoichiometric. For a 1 mmol scale, ~25 mL of gas is generated. In a sealed 10 mL vial, this creates significant pressure.

  • Recommendation: Do not exceed 2.0 mmol scale in a 10 mL vial. For larger scales (up to 20 mmol), use an 80 mL vessel or an open-vessel microwave system with a reflux condenser.

Incomplete Decarboxylation

If LC-MS shows the "Carbamic Acid" intermediate or unreacted anhydride:

  • Solution: Increase reaction temperature by 20°C. Decarboxylation is endothermic and entropy-driven; higher T favors CO₂ release.

Regioselectivity Issues

While 4,6-dimethoxyisatoic anhydride is symmetric regarding the anhydride functionality, steric hindrance from the methoxy group at position 5 (adjacent to the carbonyl derived from the aniline C1) is minimal. However, bulky amines may react slower.

  • Solution: For sterically hindered amines (e.g., tert-butylamine), use DMF as a solvent to increase reaction temperature to 160°C.[1]

References

  • Synthesis of Quinazolinones via Microwave Irradiation

    • Title: Microwave-assisted synthesis of quinazolinone deriv
    • Source:Journal of Chemical Sciences, 2007.
    • Link:[Link]

  • Isatoic Anhydride Chemistry & Numbering

    • Title: Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide (Patent).[1][3][5]

    • Source: US Patent 9,346,743 B2.[5]

    • Link
  • Green Chemistry Applications

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method.[1][7]

    • Source:Molecules, 2020.[8][9][10]

    • Link:[Link]

  • Reaction of Isatoic Anhydrides with Amines

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.[1][8]

    • Source:Molecules, 2020.[8][9][10]

    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4,6-Dimethoxyisatoic Anhydride (4,6-dMIA) in SHAPE Reactions

Welcome to the Advanced RNA Structural Probing Support Portal. This guide is specifically designed for researchers and drug development professionals encountering solubility and reactivity challenges when using 4,6-Dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced RNA Structural Probing Support Portal. This guide is specifically designed for researchers and drug development professionals encountering solubility and reactivity challenges when using 4,6-Dimethoxyisatoic anhydride (4,6-dMIA) in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) assays.

The Chemical Challenge: Why 4,6-dMIA Behaves Differently

Standard SHAPE reagents like 1M7 (1-methyl-7-nitroisatoic anhydride) rely on an electron-withdrawing nitro group to increase the electrophilicity of the anhydride carbonyl, resulting in rapid reaction times (~14 seconds) .

However, 4,6-dMIA features two methoxy (-OCH₃) substituents. These groups fundamentally alter the physicochemical properties of the reagent in two ways:

  • Increased Lipophilicity: The methoxy groups significantly increase the hydrophobicity (logP) of the molecule, making it highly prone to "salting out" and precipitating in standard, high-ionic-strength RNA folding buffers.

  • Decreased Electrophilicity: Through resonance, the oxygen atoms of the methoxy groups donate electron density into the aromatic ring and the fused anhydride system. This deactivates the carbonyl carbon toward nucleophilic attack by the RNA 2'-hydroxyl, drastically extending the reaction half-life.

Comparative Physicochemical Properties of SHAPE Reagents

To understand how 4,6-dMIA fits into your experimental pipeline, compare its properties against standard electrophiles:

ReagentSubstituent EffectRelative ElectrophilicityAqueous SolubilityRecommended Co-solventApprox. Half-life
1M7 Strongly Withdrawing (-NO₂)Very HighPoor10% DMSO14 seconds
NMIA Neutral (Unsubstituted)ModerateModerate10% DMSO260 seconds
NAI Mildly WithdrawingModerateHigh10% DMSO33 minutes
4,6-dMIA Strongly Donating (-OCH₃)LowVery Poor10% DMSO + Sonication>60 minutes (Est.)

Troubleshooting Protocol: The "Spike and Mix" Methodology

To prevent 4,6-dMIA from precipitating while ensuring accurate structural probing, you must optimize the mixing interface. This protocol is designed as a self-validating system : success is verified by comparing the adduct profile against a strict negative control.

Step 1: Reagent Preparation (The "Dry" Phase)
  • Causality: 4,6-dMIA is highly susceptible to hydrolysis. Atmospheric moisture will prematurely cleave the anhydride ring, yielding an unreactive anthranilic acid derivative.

  • Action: Dissolve 4,6-dMIA powder in 100% anhydrous DMSO (strictly stored over molecular sieves) to a stock concentration of 100 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

Step 2: RNA Folding (The "Aqueous" Phase)
  • Causality: RNA must achieve its native, thermodynamically stable secondary and tertiary structure before encountering the organic solvent, which can perturb base stacking.

  • Action: Heat your purified RNA in RNase-free water to 95°C for 2 minutes, then snap-cool on ice. Add folding buffer to achieve a final matrix of 100 mM HEPES (pH 8.0), 100 mM NaCl, and 10 mM MgCl₂. Incubate at 37°C for 20 minutes.

Step 3: The Mixing Interface (Critical Solubility Step)
  • Causality: Dropping a highly hydrophobic reagent directly into a high-salt buffer drops the local dielectric constant, causing instant nucleation and precipitation of the reagent before it can modify the RNA.

  • Action: Aliquot 90 µL of the folded RNA into a reaction tube. While actively vortexing the RNA solution at a low speed (or mixing rapidly with a pipette), smoothly inject 10 µL of the 100 mM 4,6-dMIA stock directly into the liquid vortex. Do not exceed 10% final DMSO concentration .

Step 4: Extended Incubation and System Validation
  • Causality: Due to the resonance-driven deactivation of the carbonyl, 4,6-dMIA requires a significantly longer contact time to achieve sufficient 2'-O-adduct formation compared to 1M7.

  • Action: Incubate the reaction at 37°C for 60–90 minutes. Quench by adding an equal volume of 200 mM DTT or by proceeding immediately to ethanol precipitation.

  • Self-Validation Check: You must run a parallel "DMSO-only" (no-reagent) control. Following reverse transcription and capillary electrophoresis (or mutational profiling via sequencing), the 4,6-dMIA lane must show distinct, reproducible peaks at flexible single-stranded regions that are absent in the DMSO control. If the profiles are identical, the 4,6-dMIA either precipitated completely upon mixing or fully hydrolyzed prior to RNA modification.

Experimental Workflow Visualization

G A Anhydrous DMSO (Desiccant stored) C Prepare 100 mM Stock (Vortex & Sonicate 5 min) A->C B 4,6-dMIA Powder (Equilibrated to RT) B->C E Rapid Mixing (1:9 ratio) Max 10% Final DMSO C->E Spiking D RNA in Folding Buffer (100mM NaCl, 10mM MgCl2) D->E Matrix F Incubation & Validation (Run parallel DMSO control) E->F

Workflow for optimizing 4,6-dMIA solubility and reaction kinetics in RNA SHAPE.

Frequently Asked Questions (FAQs)

Q: Why does 4,6-dMIA precipitate instantly upon addition to my RNA folding buffer? A: Precipitation is driven by the hydrophobic effect. Unlike 1M7, which contains a polar nitro group, the two methoxy groups on 4,6-dMIA increase the molecule's lipophilicity. When introduced into a high-salt aqueous RNA folding buffer (e.g., containing 10 mM MgCl₂), the local dielectric constant drops rapidly. This causes the non-polar 4,6-dMIA to aggregate and "salt out" before it can react with the RNA 2'-hydroxyl groups .

Q: Can I increase the DMSO concentration beyond 10% to keep the reagent soluble? A: No. While increasing the DMSO concentration to 15–20% would thermodynamically favor 4,6-dMIA solubility, it will simultaneously denature the RNA secondary structure. DMSO disrupts critical hydrogen bonding and base-stacking interactions. Exceeding 10% (v/v) DMSO invalidates the SHAPE experiment because the reagent will probe a solvent-denatured state rather than the native biological conformation .

Q: How do the dimethoxy substituents affect the reaction time compared to 1M7? A: The methoxy groups are strongly electron-donating via resonance. This donates electron density into the aromatic ring and the fused anhydride system, making the carbonyl carbon significantly less electrophilic. Consequently, 4,6-dMIA has a much longer reaction half-life than the highly reactive 1M7. You must extend your incubation time (often >60 minutes) to achieve sufficient 2'-O-adduct formation .

Q: Are there chemical alternatives if physical solubility cannot be achieved in my specific buffer? A: Yes. If 4,6-dMIA proves too intractable for your specific buffer conditions, consider utilizing innately water-soluble isatoic anhydrides. Recent advancements in SHAPE chemistry have functionalized the aryl ring with quaternary ammonium groups, which drastically improves aqueous solubility without requiring high concentrations of DMSO, allowing for modulated reactivities and cleaner SHAPE profiles .

References

  • Dey A, Finis DS, Fowler AJ, Chakrabarti K. "Innately Water-Soluble Isatoic Anhydrides with Modulated Reactivities for RNA SHAPE Analysis." Bioconjugate Chemistry. 2020. URL:[Link]

  • Busan S, Weidmann CA, Sengupta A, Weeks KM. "Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies." Biochemistry. 2019. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Isatoic Anhydride Acylation Workflows

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently observe that isatoic anhydride (IA) is treated as a simple, foolproof acylating agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently observe that isatoic anhydride (IA) is treated as a simple, foolproof acylating agent. However, its dual-electrophile nature and propensity for premature decarboxylation demand rigorous kinetic and thermodynamic control.

This guide dissects the causality behind common yield bottlenecks—from parasitic hydrolysis to misdirected nucleophilic attack—and provides self-validating protocols to restore synthetic efficiency in your anthranilate and quinazolinone pipelines.

Executive Mechanistic Briefing

Isatoic anhydride is a highly versatile reagent for synthesizing anthranilic acid derivatives, which are critical precursors for biologically active heterocycles like 4(3H)-quinazolinones [[1]](). The desired reaction proceeds via nucleophilic attack at the highly electrophilic C-4 carbonyl group (adjacent to the aromatic ring). This forms a tetrahedral intermediate that collapses, opening the anhydride ring and expelling carbon dioxide (


) to yield the acylated product 23.

However, poor yields typically arise because the activation energy for competing parasitic pathways (e.g., C-2 attack, hydrolysis) is easily breached if stoichiometry, solvent dryness, or nucleophile strength are not perfectly calibrated 45.

G IA Isatoic Anhydride (IA) Nuc Nucleophile (Amine/Alcohol) IA->Nuc Water H2O (Moisture) IA->Water AttackC4 Attack at C-4 Carbonyl Nuc->AttackC4 Preferred AttackC2 Attack at C-2 Carbonyl Nuc->AttackC2 Excess Amine Hydrolysis Hydrolysis Water->Hydrolysis Product Anthranilic Acid Derivative + CO2 AttackC4->Product -CO2 Urea Ureidobenzoic Acid (By-product) AttackC2->Urea Anthranilic Anthranilic Acid (By-product) Hydrolysis->Anthranilic -CO2

Caption: Mechanistic pathways of IA acylation highlighting desired and parasitic trajectories.

Diagnostic Q&A: Resolving Yield Bottlenecks

Q1: I am reacting IA with a primary amine, but my yield of anthranilamide is below 40%, and I am isolating a highly insoluble by-product. What is happening? A: You are likely observing the formation of uramidobenzoic acids (benzoyleneureas).

  • Causality: Isatoic anhydride possesses two electrophilic centers. While the C-4 ester carbonyl is more reactive, high concentrations of primary amines (a high amine-to-IA molar ratio) allow the nucleophile to competitively attack the C-2 carbamate carbonyl 4. This alternative cleavage opens the ring without decarboxylation, trapping the intermediate as a ureidobenzoic acid 4.

  • Solution: Invert your addition sequence. Slowly add the primary amine to a solution containing a slight stoichiometric excess of IA. This keeps the effective concentration of the amine low, kinetically favoring C-4 attack and subsequent

    
     expulsion.
    

Q2: My reaction with an alcohol (or sterically hindered amine) shows mostly unreacted IA and some anthranilic acid. How do I push this to completion? A: Alcohols and sterically hindered amines are weak nucleophiles that cannot easily overcome the activation barrier for C-4 attack at room temperature.

  • Causality: When the desired nucleophilic attack is slow, adventitious water in the solvent outcompetes the alcohol. Water attacks the C-4 carbonyl, forming a carbamic acid intermediate that rapidly decarboxylates into anthranilic acid . Furthermore, applying heat without a catalyst can cause IA to self-condense into anthraniloylanthranilic acid [[5]]().

  • Solution: Use strictly anhydrous solvents and introduce a strong base catalyst (e.g., NaH to form the alkoxide, or DMAP for nucleophilic catalysis) 6. This dramatically lowers the activation energy for the desired pathway.

Q3: I'm performing a one-pot multicomponent synthesis of a quinazolinone using IA, an amine, and an aldehyde. The TLC shows a complex mixture. Why? A: Multicomponent reactions require precise orchestration of sequential steps: Schiff base formation, nucleophilic addition, and intramolecular N-acylation 7 [[1]]().

  • Causality: If the aldehyde is sterically hindered or electron-withdrawing, the initial imine formation is sluggish 7. This leaves the unreacted primary amine free to attack the IA directly, leading to simple anthranilamides or ureidobenzoic acids instead of the desired cyclized quinazolinone.

  • Solution: Employ a mild solid acid catalyst like sulfamic acid (

    
    ) to accelerate imine formation without decomposing the IA 7. Alternatively, execute the reaction in DMSO at 90°C, which has been shown to cleanly facilitate the condensation 1.
    

Quantitative Yield Optimization Matrix

Use this matrix to align your nucleophile class with the correct kinetic conditions to suppress parasitic pathways.

Nucleophile ClassDominant Parasitic PathwayRequired Catalyst / ConditionExpected YieldCommon By-product
Primary Amines C-2 Attack (Bis-acylation)Slow addition, Room Temp80–95%Ureidobenzoic acid
Secondary Amines Sluggish kineticsHeat (60°C), Excess Amine70–90%Unreacted IA
Alcohols (1° / 2°) HydrolysisDMAP or NaH, Anhydrous80–95%Anthranilic acid
Aromatic Amines Dimerization of IAHeat (Reflux), Mild Base50–75%Anthraniloylanthranilic acid

Troubleshooting Workflow

Workflow Start Yield < 50% Detected CheckMoisture Is Anthranilic Acid Present? (Check TLC/NMR) Start->CheckMoisture ActionMoisture Parasitic Hydrolysis: Dry Solvents & Purge with Ar/N2 CheckMoisture->ActionMoisture Yes (Baseline Spot) CheckNuc Assess Nucleophile Properties CheckMoisture->CheckNuc No WeakNuc Weak/Hindered (Alcohols, Aryl Amines) CheckNuc->WeakNuc StrongNuc Strong/Unimpeded (Primary Alkyl Amines) CheckNuc->StrongNuc ActionWeak Activation Required: Add DMAP or NaH Catalyst WeakNuc->ActionWeak ActionStrong Prevent Bis-Acylation: Ensure Excess IA & Slow Addition StrongNuc->ActionStrong

Caption: Step-by-step troubleshooting workflow for diagnosing and resolving low yields.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols incorporate built-in physical and analytical validation steps.

Protocol A: High-Yield Synthesis of Anthranilamides (Primary Amine Acylation)

Designed to prevent ureidobenzoic acid formation.

  • Preparation: Suspend 1.05 equivalents of isatoic anhydride in anhydrous DMF (or THF) under an argon atmosphere. Note: IA is poorly soluble in many cold solvents; a suspension is normal.

  • Controlled Addition: Dissolve 1.00 equivalent of the primary amine in a small volume of the same solvent. Add this solution dropwise to the IA suspension over 30 minutes at room temperature.

  • Self-Validation (Physical): Monitor the reaction vessel for continuous gas evolution (

    
    ). The cessation of bubbling is a primary physical indicator that the ring-opening decarboxylation is complete.
    
  • Completion: Stir for an additional 2 hours.

  • Workup: Pour the mixture into ice water. The anthranilamide typically precipitates as a clean solid. Filter and wash with cold water.

Protocol B: Base-Catalyzed Esterification (Alcohol Acylation)

Designed to overcome high activation energies and prevent hydrolysis.

  • Preparation: Flame-dry a round-bottom flask. Add 1.0 equivalent of the alcohol and 1.2 equivalents of isatoic anhydride.

  • Solvent & Catalyst: Add anhydrous dichloromethane (DCM), followed by 0.1 equivalents of DMAP (4-Dimethylaminopyridine) and 1.5 equivalents of triethylamine (

    
    ).
    
  • Reaction: Heat the mixture to a gentle reflux (40°C) under a nitrogen balloon for 4–6 hours.

  • Self-Validation (Analytical): Perform TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active IA spot and the appearance of a lower

    
     fluorescent spot (anthranilate ester) validates conversion. Crucially, the absence of a streaky baseline spot confirms successful exclusion of moisture (no anthranilic acid formed).
    
  • Workup: Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.

References

  • Benchchem - Reaction with Carboxylic Anhydrides (Mechanism of IA ring opening).
  • ResearchGate - Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes.
  • Organic Chemistry Portal - One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones.
  • ACS Publications - Isatoic Anhydride. III. Reactions with Primary and Secondary Amines.
  • ACS Publications (via Myttex) - Isatoic Anhydride. IV. Reactions with Various Nucleophiles.
  • Sciencemadness - Isatoic anhydride hydrolysis to anthranilic acid.
  • The Aquila Digital Community (USM) - Quinolines from the Cyclocondensation of Isatoic Anhydride.
  • Beilstein Journals - Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate.

Sources

Troubleshooting

Technical Support Center: Anthranilic Acid Byproduct Remediation

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter anthranilic acid (2-aminobenzoic acid) as a stubborn byproduct or unreacted starting material...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter anthranilic acid (2-aminobenzoic acid) as a stubborn byproduct or unreacted starting material. It is ubiquitous in the Niementowski quinazolinone synthesis, isatoic anhydride ring-openings, and tryptophan degradation pathways.

This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind purification failures and providing self-validating protocols to ensure the integrity of your target compounds.

Physicochemical Profiling

To remove a byproduct, you must first understand its thermodynamic and electronic behavior in solution. Anthranilic acid is amphoteric, meaning its solubility profile is entirely dictated by the pH of your system.

Table 1: Physicochemical Properties of Anthranilic Acid

PropertyValueImplication for Purification
Molecular Weight 137.14 g/mol Low MW; permits separation by Size Exclusion Chromatography (SEC) if required.
pKa1 (Amine) ~2.17Protonated at pH < 2 (Cationic, highly aqueous soluble).
pKa2 (Carboxyl) ~4.85Deprotonated at pH > 7 (Anionic, highly aqueous soluble).
Isoelectric Point (pI) ~3.5Exists as a neutral zwitterion; exhibits lowest aqueous solubility.
Solubility (Water) 5.7 g/L (at 20°C)Poorly soluble at neutral/mildly acidic pH; requires a forced pH swing for extraction.

Troubleshooting Guide & FAQs

Q1: I performed a standard water wash on my ethyl acetate reaction mixture, but anthranilic acid remains in the organic phase. Why? A: The failure lies in the molecule's isoelectric point. Anthranilic acid is an amphoteric molecule containing both a basic amine and an acidic carboxylic acid . At near-neutral pH (around its pI of 3.5), it exists primarily as a neutral zwitterion. In this state, its hydration energy is lowest, causing it to partition heavily into organic solvents like ethyl acetate or crash out as an emulsion at the biphasic interface. To force anthranilic acid into the aqueous phase, you must break the zwitterionic state by applying a strong pH swing.

Q2: My target molecule is base-stable but acid-sensitive. How can I remove anthranilic acid? A: You must exploit the carboxylic acid moiety (pKa ~4.85). By washing your organic layer with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO3, pH ~8), you deprotonate the carboxylic acid. This converts anthranilic acid into its highly water-soluble sodium anthranilate salt, which is easily partitioned into the aqueous waste .

Q3: My target molecule is base-sensitive. Can I remove anthranilic acid under acidic conditions? A: Yes. By washing the organic layer with a mineral acid like 1M Hydrochloric Acid (HCl), you drop the pH below the amine's pKa (2.17). This protonates the primary amine, forming an anilinium hydrochloride salt that is highly soluble in water and insoluble in most organic solvents . Ensure your target molecule does not contain basic amines that would also protonate and be lost to the aqueous layer.

Q4: Both acidic and basic aqueous workups degrade my product. Are there non-aqueous alternatives? A: Solid-phase extraction using electrophilic scavenger resins is highly effective. An isocyanate-functionalized polystyrene resin will covalently react with the nucleophilic primary amine of anthranilic acid to form a stable urea linkage. Because the byproduct is now tethered to a macroscopic polymer bead, it can be removed by simple vacuum filtration, leaving your neutral product in the filtrate.

Experimental Protocols

Protocol A: pH-Swung Liquid-Liquid Extraction (Basic Wash)

Causality: The addition of a mild base neutralizes the carboxylic acid, creating a highly polar sodium salt that cannot energetically remain in the organic phase. Self-Validating Principle: The evolution of CO2 gas confirms the neutralization of acidic species, and TLC of the aqueous layer (under UV 254 nm) confirms the migration of the highly conjugated anthranilate core.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Phase Mixing: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3.

  • Neutralization: Swirl gently, venting the funnel frequently to release the CO2 gas generated by the acid-base neutralization.

  • Partitioning: Shake vigorously for 30 seconds to ensure complete biphasic mixing, then allow the layers to separate.

  • Validation: Drain the aqueous layer. Spot the aqueous layer on a TLC plate and visualize under UV light to confirm the presence of anthranilic acid (strong blue fluorescence).

  • Iteration: Repeat the NaHCO3 wash until the aqueous layer no longer shows UV activity, confirming complete byproduct removal.

  • Isolation: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na2SO4, and concentrate in vacuo.

G Start Crude Reaction Mixture (Product + Anthranilic Acid) Decision Target Molecule Stability? Start->Decision AcidWash Wash with 1M HCl (pH < 2) Decision->AcidWash Base-Sensitive BaseWash Wash with Sat. NaHCO3 (pH ~8) Decision->BaseWash Acid-Sensitive AqAcid Aqueous Layer (Protonated AA Cation) AcidWash->AqAcid Partitions OrgAcid Organic Layer (Pure Product) AcidWash->OrgAcid Retains AqBase Aqueous Layer (Deprotonated AA Anion) BaseWash->AqBase Partitions OrgBase Organic Layer (Pure Product) BaseWash->OrgBase Retains

Caption: pH-dependent liquid-liquid extraction workflows for anthranilic acid removal.

Protocol B: Non-Aqueous Scavenging via Isocyanate Resin

Causality: The nucleophilic primary amine of anthranilic acid attacks the electrophilic carbon of the polymer-bound isocyanate. This forms a stable urea linkage, physically tethering the byproduct to the solid support. Self-Validating Principle: The disappearance of the anthranilic acid spot on TLC/LC-MS of the supernatant confirms complete scavenging before any filtration occurs.

  • Dissolution: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., THF or DCM).

  • Resin Addition: Add 3.0 equivalents of polymer-bound isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of anthranilic acid.

  • Agitation: Agitate the suspension gently on an orbital shaker at room temperature for 2-4 hours. Critical Note: Do not use a magnetic stir bar, as the grinding action will pulverize the resin beads and clog the filter.

  • Monitoring: Monitor the supernatant by TLC or LC-MS. If anthranilic acid persists, add 1.0 additional equivalent of resin and agitate for 1 more hour.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Elution: Wash the resin cake with 2-3 bed volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrates to yield the purified product.

G AA Anthranilic Acid (Free Amine) Reaction Covalent Scavenging (Urea Bond Formation) AA->Reaction Resin Isocyanate Resin (Solid Support) Resin->Reaction Filter Vacuum Filtration Reaction->Filter Product Pure Product (in Filtrate) Filter->Product Waste Resin-Bound Byproduct (in Filter Cake) Filter->Waste

Caption: Mechanism of non-aqueous anthranilic acid removal using electrophilic scavenger resins.

References

  • Title: Anthranilic acid Source: Wikipedia URL: [Link]

  • Title: Production of anthranilic acid by a strain of Bacillus subtillis resistant to sulfaguanidine and fluorotryptophan (US5422256A)
Optimization

optimizing temperature for 4,6-Dimethoxyisatoic anhydride nucleophilic attack

Ticket ID: 46-DMIA-OPT-001 Subject: Temperature Optimization for Nucleophilic Attack on 4,6-Dimethoxyisatoic Anhydride Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core Directive: The The...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 46-DMIA-OPT-001 Subject: Temperature Optimization for Nucleophilic Attack on 4,6-Dimethoxyisatoic Anhydride Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Directive: The Thermodynamic Challenge

Welcome to the technical support center. You are likely encountering sluggish reactivity or incomplete conversion when attempting to open the 4,6-dimethoxyisatoic anhydride ring with a nucleophile (amine or alcohol).

The Root Cause: The presence of two methoxy groups (strong Electron Donating Groups, EDGs) on the aromatic ring significantly alters the electrophilicity of the anhydride pharmacophore compared to unsubstituted isatoic anhydride.

  • Electronic Deactivation: Through resonance, the methoxy lone pairs donate electron density into the benzene ring, which is conjugated with the carbonyls. This renders the C2 (carbamate) and C4 (ester) carbons less electrophilic .

  • Activation Energy (

    
    ):  The nucleophilic attack (typically at C2) has a higher activation energy barrier than the unsubstituted parent molecule.
    
  • Temperature Implication: Standard protocols (Room Temperature in Ethanol) often fail. This system requires thermal activation to overcome the electronic stabilization provided by the methoxy groups.

Reaction Mechanism & Thermal Sensitivity

To optimize temperature, you must visualize the competition between the desired pathway and thermal decomposition.

The Pathway

The nucleophile (


) attacks the C2 carbonyl. This leads to the formation of a carbamic acid intermediate, which spontaneously decarboxylates (loses 

) to yield the substituted anthranilamide or anthranilate.
Visualization: Reaction Coordinate & Thermal Risks

ReactionPathway Start 4,6-Dimethoxyisatoic Anhydride + Nucleophile TS Tetrahedral Intermediate Start->TS Heat Required (>60°C) SideProduct Polymer/Dimer (Thermal Decomp) Start->SideProduct Overheating (>120°C) or Moisture Product Anthranilamide/Ester (Target) TS->Product -CO2 (Irreversible)

Figure 1: The methoxy-substituted anhydride requires heat to reach the transition state, but excessive heat risks polymerization or off-pathway decomposition.

Optimized Experimental Protocol

Do not rely on literature for unsubstituted isatoic anhydride. Use this "Step-Up" thermal protocol designed specifically for electron-rich derivatives.

Reagents
  • Substrate: 4,6-Dimethoxyisatoic anhydride (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Solvent: Anhydrous DMF or DMAc (Preferred over EtOH due to solubility and boiling point).

  • Catalyst (Optional): DMAP (0.1 equiv) or TEA (1.0 equiv) if the nucleophile is weak.

Step-by-Step Procedure
  • Solvation (T = 25°C): Dissolve 4,6-dimethoxyisatoic anhydride in anhydrous DMF (Concentration: 0.5 M). Note: Suspension is acceptable if it clears upon heating.

  • Nucleophile Addition: Add the amine slowly at room temperature.

  • Thermal Ramp (The Critical Step):

    • Phase A (40°C - 30 mins): Initiate stirring. Monitor for

      
       evolution (bubbling).
      
    • Phase B (80°C - 2 hours): If bubbling is sluggish, ramp to 80°C. This is the "Sweet Spot" for dimethoxy variants.

    • Phase C (100°C - Checkpoint): Only go to 100°C+ if TLC/HPLC shows >20% unreacted anhydride after 2 hours.

  • Workup: Cool to RT. Pour reaction mixture into ice water. The product usually precipitates. Filter and wash with water.[1]

Troubleshooting Guide (FAQ)

Use this logic flow to diagnose specific failures in your experiment.

Troubleshooting Issue Start: What is the issue? NoRxn No Reaction / SM Recovered Issue->NoRxn LowYield Low Yield / Incomplete Issue->LowYield Impurity Unknown Impurity (Dimer) Issue->Impurity Sol_Temp Action: Increase Temp to 90-100°C Switch solvent to DMF NoRxn->Sol_Temp Activation Energy Too High Sol_Cat Action: Add Base Catalyst (DMAP or TEA) LowYield->Sol_Cat Nucleophile Too Weak Sol_Conc Action: Increase Nucleophile to 1.5 equiv Impurity->Sol_Conc Competitive Dimerization

Figure 2: Diagnostic logic for common failure modes.

Q1: I see starting material remaining even after refluxing in Ethanol (78°C). Why?

A: Ethanol might not be hot enough. The boiling point of ethanol (78°C) is often insufficient to drive the reaction of electron-rich isatoic anhydrides to completion. Furthermore, the solubility of the dimethoxy variant in ethanol is likely poor.

  • Fix: Switch to DMF or DMAc and heat to 90-100°C .

Q2: I isolated a byproduct that looks like a dimer. What happened?

A: You likely formed the anthraniloylanthranilic acid derivative.[1] This happens when the product (an anthranilamide) acts as a nucleophile and attacks a second molecule of isatoic anhydride because the primary nucleophile was consumed or too dilute.

  • Fix: Increase the equivalents of your primary amine (Nucleophile) to 1.5 equiv and ensure high stirring rates to prevent local hotspots.

Q3: Can I use water as a solvent?

A: Generally, No .[1] While unsubstituted isatoic anhydride can react in water (often with sulfamic acid catalysis), the dimethoxy derivative is highly hydrophobic. Using water will result in a heterogeneous mess and likely promote hydrolysis (ring opening by water) rather than amidation.

Q4: Does the position of the methoxy groups matter?

A: Yes. "4,6-dimethoxy" (referring to the benzene ring positions relative to the aniline precursor) places EDGs in conjugation with the carbonyls. This increases electron density at the reaction center, stabilizing the starting material. Expect reaction times to be 2-3x longer than unsubstituted isatoic anhydride.

Data Summary: Solvent & Temperature Recommendations

SolventBoiling PointSolubility (Dimethoxy IA)Rec.[2] Temp RangeSuitability
Ethanol 78°CLow/SparinglyRefluxPoor (Too cool, low solubility)
THF 66°CModerateRefluxFair (Good solubility, but too cool)
Toluene 110°CModerate90-110°CGood (If nucleophile is soluble)
DMF/DMAc 153°C+High 80-100°C Excellent (Optimal choice)

References

  • Electronic Effects on Is

    • Source: ResearchG
    • Context: Confirms that substituents on the benzene ring govern the electrophilicity of C2/C4.
    • URL:3

  • Reactions of Is

    • Source: Myttex.net / J. Org. Chem (Historical Data)[1][4]

    • Context: Establishes that while simple alcohols/amines react at 60°C for unsubstituted IA, substituted variants (and N-methyl variants)
    • URL:1

  • Solubility Profiles of Isatoic Anhydride Deriv

    • Source: NIH / PMC
    • Context: Confirms that isatoic anhydride derivatives are soluble in DMF/DMAc but practically insoluble in water and only slightly soluble in ethanol, dictating the choice of solvent for high-temper
    • URL:5

Sources

Troubleshooting

Technical Support Center: 4,6-Dimethoxyisatoic Anhydride Stability &amp; Storage

Executive Summary 4,6-Dimethoxyisatoic anhydride is a highly reactive electrophilic "masked isocyanate" used primarily to synthesize 2-amino-4,6-dimethoxybenzamide derivatives.[1] Its storage stability is compromised by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxyisatoic anhydride is a highly reactive electrophilic "masked isocyanate" used primarily to synthesize 2-amino-4,6-dimethoxybenzamide derivatives.[1] Its storage stability is compromised by a specific failure mode: autocatalytic dimerization .[1]

Unlike simple hydrolysis, where a compound merely degrades into inert byproducts, this compound undergoes a cascade where the degradation product (an amine) actively destroys the remaining stock material. This guide details the mechanistic cause of this failure and provides a self-validating storage protocol to prevent it.

The Mechanism of Failure: Autocatalytic Dimerization

To prevent degradation, one must understand that moisture does not just "wet" the compound—it triggers a chain reaction.

  • Initiation (Hydrolysis): Trace moisture attacks the anhydride ring (C2 or C4 position), opening it to form an unstable carbamic acid, which rapidly decarboxylates to release CO₂ and form 2-amino-4,6-dimethoxybenzoic acid (the "Amine").

  • Propagation (Dimerization): This newly formed Amine is a potent nucleophile.[1] It attacks the electrophilic anhydride ring of an intact molecule of 4,6-Dimethoxyisatoic anhydride.

  • Result: This forms an amide-linked dimer (an anthraniloylanthranilic acid derivative) and releases more CO₂.[1] This dimer is often insoluble and yellow, contaminating the batch.

Pathway Visualization

DimerizationPathway Anhydride 4,6-Dimethoxyisatoic Anhydride (Intact Reagent) Intermediate Carbamic Acid Intermediate Anhydride->Intermediate + H2O (Hydrolysis) Dimer Amide Dimer (Contaminant) Anhydride->Dimer Forms Dimer CO2 CO2 Gas Anhydride->CO2 + CO2 Moisture Trace Moisture (Initiator) Moisture->Anhydride Amine 2-Amino-4,6-dimethoxy- benzoic acid (Nucleophile) Intermediate->Amine - CO2 (Decarboxylation) Intermediate->CO2 Amine->Anhydride Nucleophilic Attack (Self-Condensation)

Caption: Figure 1. The autocatalytic degradation cycle. Note that the Amine product consumes remaining Anhydride, accelerating loss of purity.

Troubleshooting & FAQs

Q1: My white powder has developed a yellow tint. Is it still usable?

  • Diagnosis: Yellowing typically indicates the formation of the amine (anthranilic acid derivative) or the dimer, both of which are prone to oxidation and conjugation that absorbs blue light.

  • Action: Perform a solubility test. The anhydride is soluble in dry THF or DMF. The dimer and oligomers often exhibit significantly reduced solubility. If >5% is insoluble, repurification is required.

Q2: I hear a "pop" when opening the bottle. What does this mean?

  • Diagnosis: This is positive pressure caused by CO₂ evolution.[1]

  • Root Cause: Hydrolysis and dimerization both release carbon dioxide.[1]

  • Critical Warning: This indicates active degradation.[1] The material inside is likely compromised. Do not use for stoichiometry-sensitive reactions without re-titrating purity.[1]

Q3: Can I store this in a standard refrigerator (4°C)?

  • Risk: Only if the container is perfectly sealed.[1] Standard fridges have high humidity.[1] If the container "breathes" during cooling/warming cycles, it will pull in moisture, accelerating the hydrolysis described above.

  • Recommendation: Store in a desiccator inside the fridge, or warm to room temperature in a desiccator before opening to prevent condensation.

Q4: How do I distinguish the dimer from the starting material analytically?

  • Method: 1H-NMR is definitive.[1]

    • Anhydride: Look for the sharp singlet of the NH proton typically downfield (10-11 ppm) and the distinct methoxy signals.

    • Amine/Dimer: You will see a shift in the methoxy peaks and the appearance of a broad carboxylic acid proton or aniline-type NH2 protons (often 5-7 ppm) which are absent in the anhydride.

Storage & Handling Protocols
Protocol A: The "Double-Wall" Storage System (Recommended)

This system creates a redundant barrier against moisture and is mandatory for long-term storage (>1 month).[1]

ComponentSpecificationPurpose
Primary Container Amber glass vial with Teflon-lined screw cap.[1]UV protection; Teflon prevents leaching and ensures tight seal.[1]
Secondary Container Wide-mouth plastic jar or vacuum desiccator.[1]Physical barrier; thermal buffer.[1]
Desiccant Indicating Drierite (CaSO₄) or Molecular Sieves (4Å).[1]Actively scavenges trapped moisture.[1]
Atmosphere Argon (preferred) or Nitrogen.[1][2]Displaces humid air.[1] Argon is heavier than air and blankets the powder.

Step-by-Step Procedure:

  • Dry the Secondary Container: Ensure the outer jar is completely dry.

  • Purge: Flush the primary vial containing the anhydride with a gentle stream of Argon for 30 seconds. Cap immediately.

  • Seal: Wrap the cap-neck junction of the primary vial with Parafilm or electrical tape.[1]

  • Isolate: Place the primary vial inside the secondary container.

  • Desiccate: Add fresh desiccant to the secondary container (surrounding the primary vial).

  • Store: Place in a freezer (-20°C) for maximum stability.

    • Critical: Allow the system to warm to room temperature for 30 minutes before opening to prevent condensation on the cold powder.

Protocol B: Rapid Handling for Synthesis

When weighing out the reagent for an experiment, minimize atmospheric exposure.

  • Preparation: Have your reaction solvent (e.g., dry THF/DMF) and reaction vessel ready before opening the anhydride bottle.

  • Environment: Ideally, weigh inside a glovebox. If not available, use a "funnel-and-flush" technique:

    • Place a funnel over the receiving flask.[3]

    • Direct a stream of Nitrogen into the flask neck.

    • Quickly weigh and transfer the solid.

  • Reseal: Immediately purge the stock bottle with Argon and reseal. Do not leave it open while setting up other parts of the reaction.

References
  • Synthesis and Reactivity of Isatoic Anhydride Deriv

    • Source: Organic Syntheses / Wiley Online Library[1]

    • Context: Describes the phosgenation of anthranilic acids and the inherent moisture sensitivity of the resulting cyclic anhydrides.
    • URL:[Link]

  • Mechanisms of Is

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Context: Details the kinetics of hydrolysis and nucleophilic attack at the C2 vs C4 positions, explaining the formation of the amine intermedi
    • URL:[Link][3]

  • Handling Air-Sensitive and Moisture-Sensitive Compounds

    • Source: Sigma-Aldrich (Merck) Technical Bulletin AL-134[1]

    • Context: Industry-standard protocols for inert gas blanketing and storage of electrophilic reagents.[1]

  • Preparation of 2-Amino-4,6-dimethoxybenzamide (P

    • Source: Google Patents[1]

    • Context: Explicitly cites the use of 4,6-dimethoxyisatoic anhydride as the precursor and notes reaction conditions relevant to its stability.
    • URL

Sources

Optimization

purification methods for 4,6-Dimethoxyisatoic anhydride derivatives

Technical Support Guide: Purification & Handling of 4,6-Dimethoxyisatoic Anhydride Executive Summary & Molecule Profile Subject: 4,6-Dimethoxyisatoic Anhydride (IUPAC: 5,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione) CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification & Handling of 4,6-Dimethoxyisatoic Anhydride

Executive Summary & Molecule Profile

Subject: 4,6-Dimethoxyisatoic Anhydride (IUPAC: 5,7-Dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione) CAS: 63920-75-2 (isomer specific) Target Audience: Medicinal Chemists, Process Development Scientists.

Technical Context: 4,6-Dimethoxyisatoic anhydride is a highly reactive electrophilic intermediate used to synthesize quinazolinones and anthranilamides. Unlike the unsubstituted parent molecule, the electron-donating methoxy groups at positions 5 and 7 (benzoxazine numbering) significantly alter its solubility profile and increase the nucleophilicity of the aromatic ring, making it slightly more prone to oxidative degradation but also highly crystalline.

Critical Stability Warning: This molecule is moisture-sensitive . The anhydride ring undergoes rapid hydrolysis in the presence of water and base, reverting to the starting material (2-amino-4,6-dimethoxybenzoic acid). All purification steps must be performed under anhydrous conditions.

Purification Protocols

Method A: Trituration (Standard Purity >95%)

Recommended for removing unreacted triphosgene/phosgene and lipophilic side products.

Reagents:

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).

  • Anhydrous n-Heptane.

Protocol:

  • Isolation: Filter the crude reaction slurry (typically from THF or Dioxane) under an inert atmosphere (N₂ or Ar).

  • Cake Wash: Wash the filter cake immediately with 2 volumes of anhydrous Et₂O. This removes residual organic solvents and non-polar impurities.

  • Displacement: Wash with 2 volumes of n-Heptane to displace the ether.

  • Drying: Vacuum dry at 40°C for 4-6 hours. Do not exceed 60°C to prevent thermal decarboxylation.

Method B: Recrystallization (High Purity >98%)

Recommended for analytical standards or removing hydrolyzed acid impurities.

Solvent System: Anhydrous 1,4-Dioxane / n-Heptane. (Alternative: Acetonitrile, but Dioxane is preferred for solubility).

Step-by-Step:

  • Dissolution: Suspend the crude solid in anhydrous 1,4-Dioxane (approx. 5-8 mL per gram). Heat to 80-90°C with stirring until fully dissolved.

    • Note: If a small amount of solid remains insoluble, it may be the inorganic salt (e.g., NaCl) or polymerized material. Filter this hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Remove from heat. Slowly add warm n-Heptane (approx. 0.5 equivalents of the Dioxane volume) to the cloud point.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Then cool to 0-4°C in an ice bath for 1 hour.

  • Collection: Filter the white crystalline precipitate.

  • Wash: Wash with cold (0°C) n-Heptane.

  • Dehydration Rescue (Optional): If the crude contained significant hydrolyzed acid (anthranilic acid derivative), add 1% Acetic Anhydride to the recrystallization solvent to drive ring-closure in situ.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate purification method based on impurity profile.

PurificationWorkflow Start Crude 4,6-Dimethoxyisatoic Anhydride CheckPurity Analyze Purity (H-NMR / HPLC) Start->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType Hydrolysis Hydrolyzed Acid (Anthranilic Acid deriv.) ImpurityType->Hydrolysis Acid Detected NonPolar Starting Material / Non-polar byproducts ImpurityType->NonPolar Lipophilic Impurities Salts Inorganic Salts (NaCl, HCl) ImpurityType->Salts Inorganics Action_Recryst Recrystallization (Dioxane/Heptane + 1% Ac₂O) Hydrolysis->Action_Recryst Action_Triturate Trituration (Ether/Heptane) NonPolar->Action_Triturate Salts->Action_Recryst Filter Hot Final Pure Anhydride (>98%) Action_Recryst->Final Action_Triturate->Final Action_Wash Water Wash (Risk!) Use dry solvent extraction instead

Caption: Decision tree for selecting purification method based on impurity profile. Note the specific intervention for hydrolyzed contaminants.

Troubleshooting & FAQs

Q1: My product turned into a sticky gum during recrystallization. What happened?

  • Cause: This usually indicates the presence of residual solvent (THF/Dioxane) trapped in the crystal lattice, or partial hydrolysis leading to a melting point depression.

  • Fix: Re-dissolve the gum in a minimum amount of warm Dioxane. Add a seed crystal if available. Add Heptane very slowly to induce precipitation rather than oiling out. Scratch the flask wall with a glass rod.

Q2: The H-NMR shows a broad singlet at 10-12 ppm and the product is not dissolving in CDCl₃.

  • Diagnosis: You likely have the hydrolyzed byproduct (2-amino-4,6-dimethoxybenzoic acid). The anhydride ring has opened.

  • Rescue: You can "recyclize" this material. Reflux the solid in Acetic Anhydride (or Toluene with 1.1 eq Phosgene/Triphosgene) for 1-2 hours. Remove solvent under vacuum to recover the isatoic anhydride ring.

Q3: Can I use Ethanol or Methanol for recrystallization?

  • Strictly NO. Isatoic anhydrides react with primary alcohols to form carbamates (anthranilic esters) [1]. While some protocols suggest isopropanol for stable derivatives, it is a high-risk strategy for dimethoxy derivatives due to their electron-rich nature facilitating nucleophilic attack. Stick to aprotic solvents (Dioxane, MeCN, Toluene).

Q4: The product is developing a pink/brown color during storage.

  • Cause: Oxidation of the electron-rich aromatic ring (dimethoxy aniline substructure).

  • Prevention: Store under Argon/Nitrogen in a desiccator at 4°C. Protect from light.

Solvent Compatibility Data

SolventSolubility (25°C)Reactivity RiskRecommendation
Water Insoluble (Hydrolyzes)High (Ring Opening)NEVER USE
Ethanol/MeOH SolubleHigh (Ester Formation)AVOID
Dioxane SolubleLowPrimary Solvent
THF SolubleLowGood for synthesis, hard to remove
Acetonitrile ModerateLowGood for recrystallization
Diethyl Ether InsolubleLowExcellent for washing
DMSO/DMF SolubleModerate (Wetness)Use only if dry; hard to remove

References

  • Erdmann, E. (1899). Isatoic Anhydride.[1] Organic Syntheses, Coll. Vol. 3, p.488.

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505-536.

  • Patil, P., et al. (2014). Triphosgene-mediated synthesis of isatoic anhydrides. Tetrahedron Letters.

  • PubChem. (2025). 5,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione Compound Summary.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Isatoic Anhydride Reagents

Welcome to the Technical Support Center. Isatoic anhydride (IA) is a highly versatile electrophilic reagent utilized extensively in the synthesis of quinazolinones, pharmaceuticals, and agricultural chemicals[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isatoic anhydride (IA) is a highly versatile electrophilic reagent utilized extensively in the synthesis of quinazolinones, pharmaceuticals, and agricultural chemicals[1][2]. Despite its broad utility, it is notoriously moisture-sensitive and prone to rapid degradation if handled improperly[1][3]. This guide provides in-depth mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To effectively handle isatoic anhydride, one must understand why it degrades. Isatoic anhydride functions chemically as a "masked isocyanate"[4]. The C-4 ester carbonyl in the benzoxazine ring is highly electrophilic. When exposed to ambient humidity, water acts as an oxygen nucleophile, directly attacking the neutral substrate at the C-4 position[4][5].

This nucleophilic attack forms a transient tetrahedral intermediate, which subsequently undergoes ring-opening. Because the resulting carbamic acid derivative is highly unstable, it undergoes rapid, irreversible decarboxylation. The final degradation products are anthranilic acid and carbon dioxide (CO₂) gas [2][3]. This gas evolution is the primary cause of pressurized reagent bottles, while the accumulation of anthranilic acid poisons downstream synthetic yields.

Hydrolysis IA Isatoic Anhydride (Intact Reagent) Int Tetrahedral Intermediate IA->Int Nucleophilic Attack H2O H2O / OH- (Moisture) H2O->Int Hydrolysis AA Anthranilic Acid (Degradation Product) Int->AA Ring Opening CO2 CO2 Gas (Pressurization) Int->CO2 Decarboxylation

Fig 1. Hydrolysis pathway of isatoic anhydride leading to anthranilic acid and CO2 gas.

Troubleshooting Guides & FAQs

Q: I opened a sealed bottle of isatoic anhydride and heard a distinct "hiss" or "pop." Is the reagent still good? A: The "hiss" is pressurized CO₂ gas, a direct thermodynamic byproduct of moisture-induced hydrolysis[2][3]. If the bottle was pressurized, a portion of the reagent has already degraded into anthranilic acid. While the entire batch may not be ruined, you must perform a Quality Control (QC) check (see Protocol 2) before using it in sensitive drug development workflows.

Q: How should I store the bulk powder versus stock solutions? A:

  • Bulk Powder: Store tightly closed at room temperature in a cool, dry, well-ventilated area, ideally inside a vacuum desiccator to prevent ambient moisture ingress[1].

  • Stock Solutions: Dissolve the reagent in anhydrous DMSO and store single-use aliquots at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years)[6].

Q: My stock solution in DMSO has become cloudy and poorly soluble over time. Why? A: DMSO is highly hygroscopic. Repeated opening of a DMSO stock vial introduces atmospheric moisture, which rapidly hydrolyzes the isatoic anhydride[6]. Furthermore, the resulting degradation product (anthranilic acid) can react with intact isatoic anhydride to form oligomeric side products like anthraniloylanthranilic acid, which exhibit poor solubility and cause cloudiness. Always use freshly opened, anhydrous DMSO.

Quantitative Data: Storage & Stability Profiles

To standardize your lab's handling procedures, refer to the following quantitative stability parameters:

ParameterSpecification / ObservationCausality / Implication
Melting Point ~233 °C (Decomposes)IA decomposes near its melting point, releasing CO₂[3]. Avoid excessive heat during vacuum drying.
Water Solubility Sparingly soluble (0.3 g/L at 20 °C)Despite low solubility, it reacts readily with water at the interface to degrade[1][3].
Stock Stability (-20°C) 1 Year (in anhydrous DMSO)Cold storage slows hydrolysis kinetics, but the hygroscopic DMSO must be kept strictly anhydrous[6].
Stock Stability (-80°C) 2 Years (in anhydrous DMSO)Deep freezing minimizes nucleophilic attack and extends the reagent's half-life significantly[6].
Degradation Markers CO₂ (gas), Anthranilic acid (solid)Gas bubbles in solvent or a shift from a white to a brown powder indicates terminal degradation[7][8].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in visual or analytical checkpoints to confirm reagent integrity before you commit to a complex synthesis.

Protocol 1: Preparation of Anhydrous Stock Solutions
  • Solvent Validation: Utilize only newly opened, anhydrous DMSO (≥99.9% purity, water content ≤50 ppm). Hygroscopic DMSO has a significant negative impact on product stability[6].

  • Inert Atmosphere: Purge the reaction vial with dry Nitrogen (N₂) or Argon (Ar) gas using a Schlenk line or glovebox before introducing the IA powder.

  • Dissolution & Self-Validation: Add IA to achieve the desired concentration (e.g., 10 mM)[6]. Validation Check: Observe the solution carefully. If micro-bubbles (CO₂) form upon dissolution, the bulk powder is already partially degraded by moisture.

  • Aliquot & Freeze: Divide the clear solution into single-use aliquots to prevent freeze-thaw cycles and moisture ingress. Store immediately at -20°C or -80°C[6].

Protocol 2: Rapid QC Assay for Reagent Integrity (TLC)
  • Sample Preparation: Dissolve 5 mg of the suspect isatoic anhydride in 1 mL of anhydrous ethyl acetate.

  • Reference Preparation: Dissolve 5 mg of pure anthranilic acid (reference standard) in 1 mL of ethyl acetate.

  • Elution: Spot both solutions on a silica gel TLC plate. Elute using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Visualization & Self-Validation: Examine the plate under UV light (254 nm). Validation Check: Isatoic anhydride and anthranilic acid possess distinct Rf values. If a strong spot corresponding to the anthranilic acid reference appears in your sample lane, the reagent batch is compromised and must be discarded or recrystallized prior to use.

QCWorkflow Start Bulk Isatoic Anhydride Visual Visual & Pressure Check (Look for clumping/gas) Start->Visual Solubility Dissolve in Anhydrous DMSO Visual->Solubility Decision Solution Clarity & Bubbling? Solubility->Decision Fail Discard or Recrystallize (High Degradation) Decision->Fail Bubbles / Insoluble Pass Proceed to Synthesis (Store at -20°C) Decision->Pass Clear / No Gas

Fig 2. Self-validating workflow for handling and quality control of isatoic anhydride.

References

  • "Isatoic Anhydride - Mallak Specialties Pvt Ltd." Mallak Chemicals. Available at:[Link]

  • "Isatoic Anhydride Cas No 118-48-9." IndiaMART. Available at:[Link]

  • "Isatoic anhydride." Wikipedia. Available at:[Link]

  • "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:[Link]

  • "Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography." MDPI. Available at: [Link]

  • "Identification of Indigo and its Degradation Products on a Silk Textile Fragment Using Gas Chromatography-Mass Spectrometry." Canadian Association for Conservation of Cultural Property. Available at: [Link]

  • "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • "Isatoic anhydride hydrolysis to anthranilic acid." Sciencemadness Discussion Board. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 4,6-Dimethoxyisatoic Anhydride Reactions

Welcome to the technical support center for optimizing reactions involving 4,6-dimethoxyisatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 4,6-dimethoxyisatoic anhydride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in their experiments. Here, we move beyond generic protocols to explain the underlying principles that govern the choice of solvent, helping you to enhance reaction yields, minimize byproducts, and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with 4,6-dimethoxyisatoic anhydride?

A1: The choice of solvent is critical and should be guided by three main factors:

  • Solubility of Reactants: Both the 4,6-dimethoxyisatoic anhydride and the nucleophile (e.g., amine, alcohol) must have adequate solubility in the chosen solvent at the reaction temperature to ensure a homogeneous reaction mixture and facilitate efficient molecular interactions.

  • Solvent Reactivity: The solvent should be inert under the reaction conditions. Protic solvents like water and alcohols can compete with the intended nucleophile, leading to undesired side products through hydrolysis or alcoholysis of the anhydride.[1]

  • Reaction Temperature: The solvent's boiling point must be appropriate for the desired reaction temperature. Some reactions require heating to proceed at a reasonable rate, and the solvent must remain in the liquid phase.

Q2: How do the methoxy groups on the 4,6-dimethoxyisatoic anhydride influence solvent choice?

A2: The two methoxy groups at the 4 and 5 positions of the isatoic anhydride structure increase the molecule's polarity and are known to enhance its solubility in organic solvents compared to the unsubstituted isatoic anhydride. This provides a broader range of potential solvents. However, these electron-donating groups can also influence the reactivity of the anhydride, a factor to consider when optimizing reaction conditions.

Q3: Can I use protic solvents like ethanol or water in my reaction?

A3: While generally not recommended due to potential side reactions, there are exceptions. In some cases, particularly for the synthesis of certain quinazolinone derivatives, water has been successfully used as a solvent, promoting a greener chemical process.[2] For reactions with highly reactive amines, the desired reaction can sometimes outcompete the hydrolysis of the anhydride. However, for less reactive nucleophiles or when side product formation is a concern, aprotic solvents are preferable. The use of absolute ethanol can give a nearly quantitative yield of the corresponding ester, whereas 95% ethanol can lead to the formation of byproducts due to the presence of water.[1]

Q4: Are solvent-free reactions a viable option for 4,6-dimethoxyisatoic anhydride?

A4: Yes, solvent-free reactions are a highly effective and environmentally friendly option for certain reactions, particularly in the synthesis of quinazolinones.[3] These reactions are typically conducted by heating a mixture of the 4,6-dimethoxyisatoic anhydride and the other reactants, often with a catalyst. This approach can lead to high yields, shorter reaction times, and simplified purification.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 4,6-dimethoxyisatoic anhydride and provides solutions related to solvent selection.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Recommendation Scientific Rationale
Poor Solubility of Reactants - Select a solvent in which both 4,6-dimethoxyisatoic anhydride and the nucleophile are readily soluble. For nonpolar nucleophiles, consider solvents like dioxane or toluene. For more polar reactants, DMF, DMSO, or acetonitrile may be more suitable. - Gently heat the reaction mixture to improve solubility, ensuring the temperature does not exceed the decomposition point of the reactants or products.For a reaction to occur, the reacting molecules must be in the same phase and have sufficient kinetic energy to overcome the activation energy barrier. Poor solubility limits the concentration of reactants in the solution phase, leading to a slow or stalled reaction.
Solvent Reactivity - If using a protic solvent, switch to an aprotic solvent such as THF, DMF, or acetonitrile to avoid competitive reactions with the solvent. - Ensure all solvents are anhydrous, as trace amounts of water can hydrolyze the anhydride.Isatoic anhydrides are susceptible to nucleophilic attack by water (hydrolysis) and alcohols (alcoholysis), leading to the formation of 2-carboxy-4,6-dimethoxyphenylcarbamic acid or its corresponding ester, respectively. These side reactions consume the starting material and reduce the yield of the desired product.[1]
Incomplete Reaction - If the reaction is sluggish, consider switching to a higher-boiling point solvent to allow for a higher reaction temperature. Solvents like DMF or DMSO are suitable for higher temperature reactions.Increasing the reaction temperature generally increases the reaction rate by providing more molecules with the necessary activation energy. The Arrhenius equation describes this relationship between temperature and reaction rate.

Issue 2: Formation of Multiple Byproducts

Possible Cause Troubleshooting Recommendation Scientific Rationale
Hydrolysis of Anhydride - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.4,6-Dimethoxyisatoic anhydride can react with water to form 2-amino-4,6-dimethoxybenzoic acid, which can then potentially react with another molecule of the anhydride to form an undesired amide byproduct.
Reaction with Solvent - Avoid protic solvents like alcohols unless they are the intended reactant. If a protic solvent is necessary, consider using a large excess of the nucleophile to favor the desired reaction.Solvents with nucleophilic groups can compete with the primary reactant, leading to a mixture of products. The relative rates of the competing reactions will determine the product distribution.
Self-Condensation of Isatoic Anhydride - This is more likely to occur at high temperatures in the absence of a sufficiently reactive nucleophile. Ensure the nucleophile is present in the reaction mixture before prolonged heating.At elevated temperatures, isatoic anhydrides can undergo self-condensation reactions, leading to polymeric byproducts.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your 4,6-dimethoxyisatoic anhydride reaction.

SolventSelection start Start: Define Reaction Type (e.g., with Amine, Alcohol) solubility Assess Solubility of Reactants (Anhydride + Nucleophile) start->solubility reaction_type Consider Reactivity of Nucleophile solubility->reaction_type polar_aprotic Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) - Good for a wide range of nucleophiles - Higher boiling points for sluggish reactions reaction_type->polar_aprotic Moderate to High Reactivity nonpolar_aprotic Non-Polar Aprotic Solvents (Dioxane, Toluene, THF) - Good for non-polar nucleophiles - Generally less reactive reaction_type->nonpolar_aprotic Low Polarity Nucleophile protic Protic Solvents (Water, Ethanol) - Greener option - Risk of side reactions - Best for highly reactive nucleophiles reaction_type->protic High Reactivity or Green Chemistry Focus solvent_free Solvent-Free - Environmentally friendly - Often requires heating - Suitable for quinazolinone synthesis reaction_type->solvent_free Quinazolinone Synthesis or Solid-State Reaction optimization Optimize Reaction (Temperature, Concentration, Catalyst) polar_aprotic->optimization nonpolar_aprotic->optimization protic->optimization solvent_free->optimization end Successful Reaction optimization->end

Caption: A decision-making workflow for solvent selection in 4,6-dimethoxyisatoic anhydride reactions.

Data Summary

Solvent ClassExamplesPolarityBoiling Point (°C)Typical Applications & Considerations
Polar Aprotic DMF, DMSO, AcetonitrileHigh153, 189, 82- Good general-purpose solvents for a wide range of nucleophiles. - Higher boiling points are beneficial for slower reactions. - Must be anhydrous.
Non-Polar Aprotic Dioxane, Toluene, THFLow to Moderate101, 111, 66- Suitable for reactions with less polar nucleophiles. - Dioxane is a common choice for reactions with phenols.[1] - THF has a lower boiling point, suitable for reactions at milder temperatures.
Protic Water, EthanolHigh100, 78- Environmentally friendly "green" solvents. - Can participate in the reaction, leading to byproducts. Best for highly reactive nucleophiles.[1][2] - Use of absolute ethanol is recommended over 95% ethanol to minimize water content.[1]
Solvent-Free N/AN/AN/A- Ideal for certain multicomponent reactions, such as quinazolinone synthesis.[3] - Reduces waste and simplifies workup. - Often requires thermal conditions.

Experimental Protocols

Protocol 1: Synthesis of a 2,3-Disubstituted-4(3H)-quinazolinone using a Polar Aprotic Solvent

This protocol describes a general procedure for the reaction of 4,6-dimethoxyisatoic anhydride with a primary amine and an aldehyde in a polar aprotic solvent.

Materials:

  • 4,6-Dimethoxyisatoic anhydride

  • Aromatic or aliphatic primary amine (1.0 equivalent)

  • Aromatic aldehyde (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst (e.g., p-toluenesulfonic acid, optional, 0.1 equivalent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,6-dimethoxyisatoic anhydride and the primary amine.

  • Add anhydrous DMF to dissolve the solids.

  • Add the aldehyde to the reaction mixture.

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.

Protocol 2: Solvent-Free Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one

This protocol outlines a solvent-free approach for the synthesis of a dihydroquinazolinone derivative.

Materials:

  • 4,6-Dimethoxyisatoic anhydride

  • Aromatic aldehyde (1.0 equivalent)

  • Ammonium acetate (1.2 equivalents)

  • Mortar and pestle or a ball mill

  • Heating mantle or oil bath

Procedure:

  • In a mortar, thoroughly grind a mixture of 4,6-dimethoxyisatoic anhydride, the aromatic aldehyde, and ammonium acetate until a homogeneous powder is obtained.

  • Transfer the mixture to a round-bottom flask.

  • Heat the mixture in an oil bath at 110-120 °C.

  • The reaction is typically complete within 5-20 minutes. Monitor the reaction by TLC by taking a small sample and dissolving it in a suitable solvent.

  • After completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to the solidified product and filter to remove any insoluble impurities.

  • Allow the ethanolic solution to cool to induce crystallization of the pure product.

  • Collect the crystals by vacuum filtration.

References

  • ResearchGate. (n.d.). Solvents screening for the synthesis of quinazolinone derivative (4a). Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved March 6, 2026, from [Link]

  • BenchChem. (2025).
  • Stacy, G. W., & McKee, R. L. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(18), 4883–4887.
  • Ghosh, S. K., & Nagarajan, R. (2016). Deep eutectic solvent mediated synthesis of quinazolinones and dihydroquinazolinones: synthesis of natural products and drugs. RSC Advances, 6(33), 27378–27387.
  • ResearchGate. (2008). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved March 6, 2026, from [Link]

  • Bentham Science. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Retrieved March 6, 2026, from [Link]

  • Journal of Chemistry and Technologies. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Retrieved March 6, 2026, from [Link]

  • Arkivoc. (2022). Mannich reactions of activated 4,6-dimethoxyindoles. Retrieved March 6, 2026, from [Link]

  • BenchChem. (2025).
  • University of Rochester. (n.d.). Reagents & Solvents: About. Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of anhydride precursors of the environment-sensitive fluorophores 4-DMAP and 6-DMN. Retrieved March 6, 2026, from [Link]

  • Technical Disclosure Commons. (2024, October 15). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. Retrieved March 6, 2026, from [Link]

  • University of Northern Iowa. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved March 6, 2026, from [Link]

  • Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved March 6, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting low yield in 4-Hydroxycoumarin synthesis.
  • ACS Publications. (2018, June 20). Solubility Correlations of Common Organic Solvents. Retrieved March 6, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Quinazolinones were synthesized through the one-pot three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions using sulfonic acid functionalized mesoporous silica (SBA-Pr-SO3H). Organic Chemistry Research, 5(1), 64-72.
  • SlideShare. (n.d.). Synthesis of Acetanilide. Retrieved March 6, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline.
  • ResearchGate. (2015, May 14). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved March 6, 2026, from [Link]

  • Reddit. (2025, June 8). Help with Low Yield Synthesis : r/Chempros. Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved March 6, 2026, from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved March 6, 2026, from [Link]

  • YouTube. (2020, April 7). Anhydride in acidic conditions reacting with alcohol to synthesize ester. Retrieved March 6, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved March 6, 2026, from [Link]

  • IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. Retrieved March 6, 2026, from [Link]

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Troubleshooting

Technical Support Center: Minimizing Background Hydrolysis in RNA Structure Probing

Mission: To provide researchers with high-fidelity protocols and troubleshooting frameworks for eliminating spontaneous RNA cleavage (background hydrolysis) during SHAPE-MaP, DMS-MaPseq, and enzymatic probing experiments...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with high-fidelity protocols and troubleshooting frameworks for eliminating spontaneous RNA cleavage (background hydrolysis) during SHAPE-MaP, DMS-MaPseq, and enzymatic probing experiments.

Introduction: The "Inline Attack" Problem

Background hydrolysis is the non-enzymatic cleavage of the RNA phosphodiester backbone. It is the primary source of "noise" in structure probing data, often masquerading as structural flexibility or causing reverse transcriptase (RT) drop-off that mimics strong secondary structure.

The Mechanism: RNA is inherently unstable due to the 2'-hydroxyl (2'-OH) group.[1][2] Under specific conditions—high pH, high temperature, or the presence of divalent cations (Mg²⁺)—the 2'-OH becomes deprotonated. The resulting oxyanion attacks the adjacent phosphorus atom (nucleophilic attack), forming a 2',3'-cyclic phosphate and cleaving the chain.[1][3] This is known as the Inline Attack .

InlineAttack pH High pH (>8.0) (Deprotonates 2'-OH) RNA Intact RNA Backbone pH->RNA Activates Mg Mg²⁺ Ions (Stabilize Transition State) Mg->RNA Catalyzes Temp High Temp (Increases Kinetics) Temp->RNA Accelerates Transition Transition State (Trigonal Bipyramidal) RNA->Transition Inline Attack Cleavage Strand Cleavage (2',3'-cyclic phosphate + 5'-OH) Transition->Cleavage Noise False Signal / RT Stop Cleavage->Noise Data Corruption

Figure 1: The mechanistic pathway of spontaneous RNA hydrolysis.[1][4] Divalent cations and pH act synergistically to catalyze backbone cleavage.

Module 1: Buffer Chemistry & Optimization

Q: My RNA degrades during the folding step before I even add the probe. How do I fix this?

A: You are likely operating outside the "Goldilocks Zone" of Magnesium concentration and pH. While Mg²⁺ is required for RNA folding, it also catalyzes hydrolysis.

The Optimization Matrix
ParameterStandard ConditionRisk LevelOptimized Condition (Low Hydrolysis)Trade-off
pH 8.0 (Tris/HEPES)High6.5 - 7.0 (PIPES/MOPS) Slower reagent reactivity (requires longer incubation or higher concentration).
Mg²⁺ 10 mMHigh1 - 5 mM Some tertiary structures may not form; validate folding with native gels.
Chelators NoneHigh0.1 mM EDTA (in folding buffer)Scavenges trace heavy metals (Pb²⁺, Fe²⁺) which are 100x more catalytic than Mg²⁺.
Temp 37°CModerate20°C - 25°C Slower kinetics; ensure RNA is folded by "snap-cooling" first.
Protocol: The "Safe-Fold" Buffer System

Use this buffer system to minimize background cleavage while maintaining secondary structure.

  • Preparation:

    • Buffer: 100 mM HEPES (pH 7.5) or PIPES (pH 6.7).

    • Salt: 100 mM NaCl.[5]

    • Divalent: 5 mM MgCl₂ (Add only after RNA is denatured).

    • Protector: 0.1 mM EDTA (Chelex-treated water is preferred).

  • Workflow:

    • Dissolve RNA in water + EDTA.

    • Heat to 95°C for 2 mins (Denature).

    • Snap cool on ice for 2 mins.

    • Add "Safe-Fold" Buffer (with MgCl₂).

    • Incubate at 37°C for 20 mins (Fold).

    • Proceed immediately to probing.

Module 2: Reagent Selection & Kinetic Management

Q: I see high background even with optimized buffers. Could my reagent choice be the issue?

A: Yes. Slow-reacting reagents require long incubation times, giving the RNA more time to hydrolyze.

The Solution: Use Fast Reagents Switch from NMIA (slow) to 1M7 or NAI (fast). The "Half-Life Rule" states that the reaction is complete after 5 half-lives.

ReagentHydrolysis Half-Life (t½)Incubation Time RequiredBackground Risk
NMIA ~15 mins~75 minsCritical
1M7 ~14 sec70 - 90 secLow
NAI ~30 mins5 - 10 mins*Moderate

*Note: NAI is often used in vivo where pH is harder to control; use quenchers immediately.

Quenching Strategy: Leaving the reaction "live" allows hydrolysis to continue.

  • For SHAPE: Add an equal volume of 500 mM DTT (for NAI) or simply ethanol precipitate immediately (for 1M7).

  • For DMS: Quench with 2-mercaptoethanol (β-ME) or high-concentration DTT immediately.

Module 3: The "Strict" Experimental Workflow

Q: How do I mathematically remove the hydrolysis noise from my data?

A: You cannot "remove" the physical cleavage, but you can subtract the signal computationally if you run a No-Reagent Control .

The Self-Validating Protocol: Every probing experiment must include two parallel tubes processed identically.

  • Tube A (Reagent +): RNA + Buffer + SHAPE Reagent (e.g., 1M7).

  • Tube B (Reagent -): RNA + Buffer + DMSO (Solvent only).

Critical Step: The "Reagent -" tube measures the natural rate of hydrolysis and RT drop-off. During data processing (using ShapeMapper or similar tools), the software calculates reactivity as:



If you skip Tube B, every hydrolysis event looks like a structural signal.

Workflow cluster_split Parallel Processing (Critical) Start Purified RNA Fold Fold (Mg²⁺, 37°C) Start->Fold Split Split Sample Fold->Split TubeA Tube A: +Reagent (1M7/NAI) Split->TubeA TubeB Tube B: -Reagent (DMSO Only) Split->TubeB Incubate Incubate (Identical Time/Temp) TubeA->Incubate TubeB->Incubate Quench Quench / Precipitate Incubate->Quench RT Reverse Transcription (MaP Buffer) Quench->RT Seq Sequencing & Analysis RT->Seq Sub Background Subtraction (Tube A - Tube B) Seq->Sub

Figure 2: The "Strict" Background Control Workflow. Parallel processing of a solvent-only control is mandatory for accurate background subtraction.

Module 4: Troubleshooting & FAQs

Q: How do I distinguish between chemical hydrolysis and RNase contamination?

A: Analyze the degradation pattern on a gel or capillary electrophoresis trace.

  • Chemical Hydrolysis: Random cleavage. Appears as a "smear" or a uniform ladder across all nucleotides.

  • RNase Contamination: Specific cleavage.

    • RNase A: Cuts at C and U residues (creates distinct bands).

    • RNase T1: Cuts at G residues.

    • Mechanism:[1][3][4][6][7][8][9][10] RNases leave a 3'-phosphate; Hydrolysis leaves a mixture of 2'/3'-phosphates.

Q: I am doing In-Cell SHAPE. How do I control hydrolysis inside the cell?

A: You have less control over pH, but you can control time .

  • Use NAI or 1M7 (fast reagents).

  • Limit incubation to 2-5 minutes.

  • Lyse cells immediately in a buffer containing EDTA (to strip Mg²⁺) and low pH (to stop hydrolysis) before RNA extraction.

Q: Does the Reverse Transcription (RT) step contribute to hydrolysis?

A: Yes. SHAPE-MaP protocols often use Mn²⁺ (Manganese) in the RT buffer to encourage the enzyme to read through adducts. Mn²⁺ is a more potent catalyst for hydrolysis than Mg²⁺.

  • Fix: Do not exceed the recommended incubation time for RT (usually 3 hours at 42°C).

  • Fix: Ensure the RT buffer pH is 8.0, not higher.

References
  • Weeks, K. M., & Mauger, D. M. (2011). Exploring RNA structural codes with SHAPE. Accounts of Chemical Research. Link

  • Smola, M. J., et al. (2015). SHAPE-MaP: Selective 2′-hydroxyl acylation analyzed by primer extension and mutational profiling.[11][12] Nature Protocols. Link

  • Busan, S., & Weeks, K. M. (2013). The role of Mg2+ in RNA structure and SHAPE probing. Biochemistry. Link

  • Siegfried, N. A., et al. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP).[10][11][13] Nature Methods. Link

  • Thermo Fisher Scientific. (n.d.). RNA Storage and Handling: Preventing RNA Degradation. Thermo Fisher Technical Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 4,6-Dimethoxyisatoic Anhydride

Executive Summary 4,6-Dimethoxyisatoic anhydride (IUPAC: 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a critical heterocyclic intermediate used in the synthesis of bioactive quinazolinones and substituted anthranil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,6-Dimethoxyisatoic anhydride (IUPAC: 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione) is a critical heterocyclic intermediate used in the synthesis of bioactive quinazolinones and substituted anthranilamides.[1][2]

This guide provides a technical comparison of its 1H NMR profile against its unsubstituted analog (Isatoic Anhydride) and its synthetic precursor (2-Amino-4,6-dimethoxybenzoic acid).[2] The analysis highlights specific diagnostic signals required to confirm cyclization and purity, distinguishing the target molecule from common impurities and structural isomers.

Nomenclature Clarification

In industrial and patent literature, the compound is frequently referred to as "4,6-dimethoxyisatoic anhydride" based on the numbering of its precursor, 4,6-dimethoxyanthranilic acid .[2] However, according to IUPAC nomenclature for the benzoxazine dione core, the correct numbering shifts, resulting in 5,7-dimethoxy-2H-3,1-benzoxazine-2,4(1H)-dione .[2] This guide uses the common trade name "4,6-Dimethoxyisatoic anhydride" but applies IUPAC numbering for spectral assignment to ensure scientific accuracy.[2]

Part 1: Experimental Protocol & Methodology

Solvent Selection: The Critical Variable

Isatoic anhydrides exhibit poor solubility in non-polar solvents like Chloroform-d (


).[2][3] For accurate profiling, DMSO-d6  is the mandatory solvent standard.[2]
  • Solubility: High solubility in DMSO-d6 ensures sharp signal resolution.[2][3]

  • Exchangeable Protons: DMSO-d6 slows proton exchange, allowing for the clear observation of the amide N-H signal (typically >10 ppm), which is often invisible or broad in protic solvents or

    
    .[2]
    
  • Water Signal: Expect a water peak at

    
     3.33 ppm.[2][3][4] Ensure the sample is dry, as excess water can hydrolyze the anhydride back to the acid precursor.
    
Standard Acquisition Parameters
  • Frequency: 400 MHz or higher recommended for clear separation of aromatic coupling.[2][3]

  • Temperature: 298 K (25°C).[2][3]

  • Concentration: 10-15 mg in 0.6 mL DMSO-d6.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[2][3]

Part 2: Spectral Analysis & Comparison

Comparative Chemical Shift Table (DMSO-d6)

The following table contrasts the target molecule with its unsubstituted parent and acid precursor. Note the diagnostic absence of the downfield H-5 doublet in the target molecule.[2]

FeatureTarget: 4,6-Dimethoxyisatoic Anhydride Alternative 1: Isatoic Anhydride (Unsubstituted) Alternative 2: 2-Amino-4,6-dimethoxybenzoic Acid
Structure 5,7-Dimethoxy-benzoxazine-dione Benzoxazine-dione Anthranilic Acid Derivative
Amide/Amine (NH)

11.0 – 11.6 (s, 1H)
(Broad singlet, Amide)

11.72 (s, 1H)(Broad singlet, Amide)

8.0 – 9.0 (br s)(Amine/Acid exchange)
Aromatic H-5 Absent (Substituted by OMe)

7.92 (dd,

=8 Hz)(Deshielded by C=O)
N/A
Aromatic H-6

6.20 – 6.40 (d,

Hz)
(Shielded by 2x OMe)

7.25 (t,

=7 Hz)

6.05 (d,

Hz)(Between OMe groups)
Aromatic H-7 Absent (Substituted by OMe)

7.75 (t,

=7 Hz)
N/A
Aromatic H-8

6.50 – 6.70 (d,

Hz)
(Ortho to NH)

7.15 (d,

=8 Hz)

5.90 (d,

Hz)(Ortho to

)
Methoxy (-OMe)

3.80 – 3.90 (s, 6H)
(Two singlets or overlapping)
Absent

3.70 – 3.80 (s, 6H)
Detailed Signal Interpretation
1. The "Missing" Downfield Doublet (Diagnostic #1)

In unsubstituted Isatoic Anhydride, the proton at position 5 (H-5) is strongly deshielded (


 7.92 ppm) due to the anisotropic effect of the adjacent carbonyl group (C4=O).
  • Observation: In 4,6-Dimethoxyisatoic anhydride, this position is occupied by a methoxy group.[1][2]

  • Result: The spectrum must not show any doublet signals above 7.0 ppm.[2][3] Presence of signals >7.0 ppm indicates contamination with unsubstituted anhydride or hydrolysis products.[2][3]

2. The Shielded Meta-Coupled Pair (Diagnostic #2)

The aromatic protons H-6 and H-8 appear significantly upfield compared to the unsubstituted analog due to the electron-donating effects of the methoxy groups.[2]

  • H-6 (

    
     6.3 ppm):  Located between two methoxy groups (positions 5 and 7).[2][3] This "1,3-di-ortho" oxygen environment causes strong shielding.[2] It appears as a doublet (
    
    
    
    Hz) due to meta-coupling with H-8.[2]
  • H-8 (

    
     6.6 ppm):  Located between the 7-methoxy group and the 1-NH group.[2] It is slightly less shielded than H-6 but still upfield of benzene.[2][3] It appears as a doublet (
    
    
    
    Hz).[2][3]
3. The Amide Proton (Cyclization Confirmation)

The shift of the nitrogen proton is the primary indicator of successful cyclization from the acid to the anhydride.[3]

  • Precursor (Acid): The amine (

    
    ) protons are typically broad and variable (4.0 - 9.0 ppm depending on water content/acidity).[2][3]
    
  • Product (Anhydride): The cyclic amide (

    
    ) proton is deshielded to 
    
    
    
    11.0 - 11.6 ppm
    .[2][3] A sharp, distinct singlet in this region confirms the formation of the benzoxazine dione ring.

Part 3: Analytical Workflow & Logic

The following diagram illustrates the decision logic for validating the synthesis of 4,6-Dimethoxyisatoic anhydride using NMR data.

NMR_Analysis_Workflow Start Crude Product Sample Solvent Dissolve in DMSO-d6 (Ensure dry solvent) Start->Solvent Acquisition Acquire 1H NMR (400 MHz, 16 scans) Solvent->Acquisition Check_NH Check 11.0 - 12.0 ppm region Acquisition->Check_NH NH_Present Signal Present (s, 1H) Check_NH->NH_Present Yes NH_Absent Signal Absent or Broad <9ppm Check_NH->NH_Absent No Check_Aromatic Check 7.0 - 8.0 ppm region NH_Present->Check_Aromatic Result_Fail_Hydrolysis FAIL: Hydrolyzed to Acid NH_Absent->Result_Fail_Hydrolysis Aromatic_Clean No Signals > 7.0 ppm (Confirms 5-OMe sub) Check_Aromatic->Aromatic_Clean Clean Aromatic_Dirty Doublet at ~7.9 ppm Check_Aromatic->Aromatic_Dirty Signals Found Check_Coupling Check 6.0 - 6.8 ppm region Aromatic_Clean->Check_Coupling Result_Fail_Impurity FAIL: Wrong Isomer or Contamination Aromatic_Dirty->Result_Fail_Impurity Coupling_OK Two doublets (J~2Hz) Meta-coupling confirmed Check_Coupling->Coupling_OK Matches Pattern Result_Pass PASS: Pure 4,6-Dimethoxyisatoic Anhydride Coupling_OK->Result_Pass

Caption: Logic flow for validating 4,6-Dimethoxyisatoic anhydride purity via 1H NMR. Green paths indicate successful validation.

References

  • National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 11658456, 2-Amino-4,6-dimethoxybenzoic acid. Retrieved from [Link]

  • Molaid. (n.d.).[2][3] 1,2-dihydro-5,7-dimethoxy-3,1-benzoxazine-2,4-dione (CAS 63920-75-2).[2] Retrieved from [Link][2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][3][6][7] Chem., 62(21), 7512–7515. Retrieved from [Link]

Sources

Comparative

Characteristic IR Carbonyl Peaks of Isatoic Anhydride: A Comparative Spectroscopic Guide

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical tool in drug development, particularly for validating the structural integrity of heterocyclic building blocks. Isatoic anhydride (2H-3,1-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Fourier-transform infrared (FTIR) spectroscopy is an indispensable analytical tool in drug development, particularly for validating the structural integrity of heterocyclic building blocks. Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a highly versatile precursor used extensively in the synthesis of quinazolinones, anthranilamides, and various pharmaceutically active compounds.

This guide objectively compares the characteristic carbonyl (


) infrared stretching frequencies of the isatoic anhydride ring against alternative structural analogs. By understanding the mechanistic causality behind these spectral shifts, researchers can design self-validating workflows to monitor ring-opening and cyclization reactions in real-time.

Mechanistic Causality of Carbonyl Shifts

To accurately identify isatoic anhydride (ISA) and differentiate it from other cyclic anhydrides, one must understand the electronic environment of its oxazine-2,4-dione ring.

Standard unsaturated cyclic anhydrides, such as phthalic anhydride, exhibit two distinct


 stretching bands due to symmetric and asymmetric vibrational coupling. Because the carbonyl carbons are bonded to a highly electronegative central oxygen atom without competing resonance, these peaks appear at high wavenumbers (typically ~1850 cm⁻¹ and ~1780 cm⁻¹)[1].

The Nitrogen Resonance Effect: Unlike purely oxygen-based anhydrides, the ISA ring contains a secondary amine nitrogen adjacent to one of the carbonyl groups, creating a cyclic carbamate-anhydride hybrid. The lone pair of electrons on this nitrogen atom delocalizes and conjugates with the adjacent carbonyl group. This resonance effect increases the single-bond character of the


 bond, lowering its force constant[2]. Consequently, the energy required for the stretching vibration decreases, shifting the dual carbonyl absorption peaks of ISA to significantly lower frequencies—typically 1760–1780 cm⁻¹  and 1715–1730 cm⁻¹ [2][3].

Comparative Spectroscopic Data

The table below summarizes the quantitative IR data, allowing researchers to rapidly distinguish isatoic anhydride from its precursors, degradation products, and common synthetic derivatives.

Compound / AnalogStructural FeatureHigh-Frequency

Low-Frequency

Other Diagnostic Peaks
Isatoic Anhydride [3]Cyclic Carbamate/Anhydride~1765 cm⁻¹~1722 cm⁻¹

at ~3300 cm⁻¹ (broad)
Phthalic Anhydride [1]Unsaturated Cyclic Anhydride~1853 cm⁻¹ (Asymmetric)~1780 cm⁻¹ (Symmetric)Absence of

stretching
Anthranilic Acid [4]Ring-Opened Carboxylic AcidN/A~1679 cm⁻¹

at ~3390 cm⁻¹
Quinazolinone [5]Fused Lactam (Cyclized Product)N/A~1625–1677 cm⁻¹Aromatic

at ~1600 cm⁻¹

Note: Wavenumbers may shift slightly (


 5 cm⁻¹) depending on the sample matrix (KBr pellet vs. ATR) and the presence of intermolecular hydrogen bonding.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity spectroscopic data, the experimental workflow must account for the moisture sensitivity of the isatoic anhydride ring. Exposure to atmospheric moisture can cause hydrolysis, opening the ring to form anthranilic acid and releasing


. The following protocol utilizes Attenuated Total Reflectance (ATR) to minimize matrix interference, with KBr pelleting as a secondary option.
Step-by-Step Methodology

Step 1: Background Subtraction & Environmental Control

  • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Collect a background spectrum of the empty ATR crystal (or a blank KBr pellet).

  • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 4000–3500 cm⁻¹ and 1600–1300 cm⁻¹ regions, which can mask the critical

    
     and lower 
    
    
    
    stretching frequencies.

Step 2: Sample Preparation

  • ATR Method (Preferred): Place 2–5 mg of neat isatoic anhydride directly onto the diamond/ZnSe ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • KBr Method (Alternative): Grind 1–2 mg of ISA with 100 mg of anhydrous, oven-dried KBr in an agate mortar. Press at 10 tons for 2 minutes to form a transparent pellet.

  • Causality: KBr is highly hygroscopic. If the KBr is not rigorously dried, the absorbed water will not only introduce broad

    
     artifacts but may actively hydrolyze the ISA sample during the pressing phase.
    

Step 3: Spectral Acquisition & Self-Validation

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹ (minimum 32 scans).

  • Validation Check: Before confirming the identity of the ISA, inspect the 1670–1690 cm⁻¹ region. If a distinct peak is present near 1679 cm⁻¹, the sample has undergone partial hydrolysis to anthranilic acid[4]. A pure ISA sample must show clean, sharp peaks at ~1765 cm⁻¹ and ~1722 cm⁻¹ with no significant shoulders in the carboxylic acid region[3].

Diagnostic Reaction Workflow

When utilizing isatoic anhydride in drug development, researchers track the shift of the carbonyl peaks to confirm reaction progression. The logical relationship between the structural transformations and their corresponding IR shifts is visualized below.

IR_Diagnostic_Workflow ISA Isatoic Anhydride (ISA) Cyclic Carbamate/Anhydride ν(C=O): ~1765 & 1722 cm⁻¹ RingOpen Ring-Opened Intermediate Amide ν(C=O): ~1640 cm⁻¹ Acid ν(C=O): ~1690 cm⁻¹ ISA->RingOpen Nucleophilic Attack Amine Nucleophile (e.g., Amine) ν(N-H): ~3300 cm⁻¹ Amine->RingOpen Cyclization Cyclized Product (Quinazolinone) Lactam ν(C=O): ~1625-1677 cm⁻¹ RingOpen->Cyclization Dehydration (-H₂O)

Fig 1: IR wavenumber shifts during nucleophilic ring-opening and cyclization of isatoic anhydride.

References

  • Synthesis and Virtual Screening of Some Novel Quinazolinone Deriv
  • A Combined Experimental and Computational Study of Novel Benzotriazinone Carboxamides as Alpha-Glucosidase Inhibitors MDPI
  • The C=O Bond, Part IV: Acid Anhydrides Spectroscopy Online
  • Synthesis, Spectral and Biochemical Studies of New Complexes of Mixed Ligand Schiff Base and Anthranilic Acid Oriental Journal of Chemistry
  • Synthesis, mass spectroscopic studies, cytotoxicity evaluation and quantitative structure activity relationship of novel isoindoline deriv

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of Dimethoxyisatoic Anhydride

Executive Summary Dimethoxyisatoic Anhydride (DMIA) (specifically the 4,5-dimethoxy isomer, CAS 20197-92-6) is a critical heterocyclic building block used primarily in the synthesis of bioactive quinazolinones and as a t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethoxyisatoic Anhydride (DMIA) (specifically the 4,5-dimethoxy isomer, CAS 20197-92-6) is a critical heterocyclic building block used primarily in the synthesis of bioactive quinazolinones and as a tunable acylating agent in RNA structure probing (SHAPE chemistry).[1][][3][4]

This guide provides a definitive technical analysis of its mass spectrometry (MS) behavior, contrasting it with standard Isatoic Anhydride (IA) and the high-reactivity N-Methylisatoic Anhydride (NMIA).[] By understanding the specific fragmentation pathways—principally the characteristic loss of CO₂—researchers can validate product integrity and monitor reaction progress with high specificity.

Part 1: Mechanism of Fragmentation

The mass spectral signature of isatoic anhydrides is dominated by the stability of the benzoxazine dione ring and its subsequent collapse. For DMIA (MW 223.18), the fragmentation follows a predictable, electronically driven pathway.

The Primary Pathway: Decarboxylation

Upon ionization (EI or ESI+), the molecular ion (


 or 

) undergoes a rapid Retro-Diels-Alder (RDA)-type cleavage, ejecting a neutral carbon dioxide molecule.[] This is the diagnostic "fingerprint" of the anhydride functionality.
  • Precursor: m/z 223 (Dimethoxyisatoic Anhydride)[1][5]

  • Transition: Loss of 44 Da (CO₂)

  • Product: m/z 179 (Dimethoxyanthranilic acid radical cation or nitrene-like species)[]

Secondary Fragmentation

The resulting m/z 179 ion is highly reactive. It typically stabilizes by ejecting Carbon Monoxide (CO, 28 Da) to contract the ring or by losing methyl radicals (


, 15 Da) from the methoxy substituents.
Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of DMIA under standard collision-induced dissociation (CID) or electron impact conditions.

DMIA_Fragmentation M_Ion Molecular Ion (DMIA) m/z 223 [C10H9NO5]+ Frag_1 Primary Fragment (Dimethoxyanthraniline) m/z 179 [M - CO2] M_Ion->Frag_1 - CO2 (44 Da) (Diagnostic Step) Frag_2 Secondary Fragment (Ring Contraction) m/z 151 [179 - CO] Frag_1->Frag_2 - CO (28 Da) Frag_3 Methyl Loss m/z 164 [179 - CH3] Frag_1->Frag_3 - CH3• (15 Da) Frag_4 Amine/Imine Species m/z 136 [164 - CO] Frag_3->Frag_4 - CO (28 Da)

Figure 1: Proposed fragmentation pathway for 4,5-dimethoxyisatoic anhydride (m/z 223), highlighting the diagnostic loss of CO₂.[]

Part 2: Comparative Performance Analysis

In drug discovery and RNA probing, DMIA is often weighed against unsubstituted Isatoic Anhydride (IA) and N-Methyl Isatoic Anhydride (NMIA).[] The presence of electron-donating methoxy groups significantly alters both the MS profile and chemical reactivity.[]

Mass Spectral Comparison Table
FeatureDimethoxyisatoic Anhydride (DMIA)Isatoic Anhydride (IA)N-Methyl Isatoic Anhydride (NMIA)
Molecular Weight 223.18 163.13177.16
Base Peak (EI) m/z 179 (M-CO₂)m/z 119 (M-CO₂)m/z 133 (M-CO₂)
Molecular Ion Stability High (Methoxy stabilization)ModerateModerate
Secondary Loss -CH₃ (15 Da) & -CO (28 Da)-CO (28 Da)-CO (28 Da)
Diagnostic Shift +60 Da vs IA (2 x OMe)Reference+14 Da vs IA (N-Me)
Electronic Effects on Performance[2]
  • DMIA (Electron Rich): The two methoxy groups at positions 4 and 5 are electron-donating.[] In Mass Spectrometry, this stabilizes the radical cation, often making the molecular ion (

    
    ) more abundant than in nitro-substituted derivatives (like 1M7).
    
  • Reactivity Implication: In synthesis or SHAPE chemistry, this electron density reduces the electrophilicity of the anhydride carbonyl. Consequently, DMIA reacts slower with nucleophiles (amines or RNA 2'-OH) compared to NMIA or 1M7.[] This makes it a "slow" probe, useful for capturing slower conformational dynamics or avoiding over-modification.[]

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures accurate identification of DMIA using LC-MS/MS or GC-MS.[]

Sample Preparation
  • Solvent: Dissolve 1 mg of DMIA in Acetonitrile (ACN) or DMSO . Avoid alcohols (Methanol/Ethanol) as they will react with the anhydride to form esters (solvolysis), creating artifacts (M+32 or M+46 peaks).

  • Concentration: Dilute to 10 µM for ESI-MS infusion.

MS Acquisition Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 - 3.5 kV.[]

  • Cone Voltage: 20 V (Keep low to preserve the fragile anhydride ring).

  • Collision Energy (CID): Stepped 10–30 eV.

Validation Workflow

Use the following logic gate to confirm product identity:

Validation_Logic Start Acquire Full Scan MS1 Check_M Is m/z 223 observed? Start->Check_M Check_Artifact Is m/z 255 (M+32) present? Check_M->Check_Artifact No Frag_Check Apply CID (20 eV). Is m/z 179 (M-44) dominant? Check_M->Frag_Check Yes Solvent_Err ERROR: Methanol Solvolysis. Switch to ACN. Check_Artifact->Solvent_Err Yes Confirm CONFIRMED: Dimethoxyisatoic Anhydride Frag_Check->Confirm Yes

Figure 2: Decision tree for validating DMIA integrity and ruling out common solvent artifacts.

Part 4: Applications & Causality

Quinazolinone Synthesis Monitoring

DMIA is the precursor for 6,7-dimethoxy-4-quinazolinones (e.g., Prazosin intermediates).[]

  • Process: DMIA reacts with an amine, releasing CO₂ and water.[]

  • MS Monitoring: Monitor the disappearance of m/z 223 and the appearance of the quinazolinone product (

    
    ). The loss of the m/z 223 peak confirms the ring opening and decarboxylation.
    
RNA SHAPE Chemistry

While less common than 1M7, DMIA derivatives are used when a less aggressive electrophile is required.[]

  • Mechanism: Acylation of the RNA 2'-OH group.[]

  • Detection: The "adduct" mass on the RNA nucleotide will be +179 Da (the dimethoxyanthraniloyl moiety). This is distinct from the +133 Da adduct of NMIA, allowing for multi-probe experiments where different reagents mark different timescales of folding.

References

  • National Institute of Standards and Technology (NIST). Isatoic Anhydride Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[][6] [Link]

  • PubChem. 4,5-Dimethoxyisatoic Anhydride Compound Summary. National Library of Medicine. [Link]

  • Spitale, R. C., et al. (2013).[] RNA SHAPE analysis in living cells.[] Nature Chemical Biology.[] (Discusses Isatoic Anhydride derivatives 1M7 and NMIA). [Link]

Sources

Comparative

comparing reactivity of NMIA vs 4,6-Dimethoxyisatoic anhydride

This guide provides an in-depth technical comparison between the standard SHAPE reagent NMIA (N-methylisatoic anhydride) and the electron-rich variant 4,6-Dimethoxyisatoic anhydride . While NMIA is the widely accepted ba...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the standard SHAPE reagent NMIA (N-methylisatoic anhydride) and the electron-rich variant 4,6-Dimethoxyisatoic anhydride .

While NMIA is the widely accepted baseline for in vitro RNA structure probing, 4,6-Dimethoxyisatoic anhydride represents a class of "tunable" reagents where ring substituents alter the electrophilicity of the carbonyl center. This guide analyzes their reactivity profiles based on physical-organic chemistry principles (Hammett relationships) and practical application data.

Executive Summary

The choice between NMIA and 4,6-Dimethoxyisatoic anhydride is a trade-off between reaction speed and reagent stability .

  • NMIA (Standard): The baseline reagent. It offers a moderate reaction rate (

    
     min) suitable for standard in vitro equilibrium folding conditions. It is the "gold standard" against which other reagents are measured.
    
  • 4,6-Dimethoxyisatoic Anhydride (High-Stability Variant): A "slow" reagent. The presence of two methoxy groups (strong electron-donating groups) significantly stabilizes the anhydride carbonyl, reducing its electrophilicity. This results in a much longer half-life and slower acylation rate.

    • Best for: Time-resolved experiments requiring long observation windows, equilibrium dialysis, or conditions where rapid hydrolysis (background reaction) must be minimized.

    • Not recommended for: In vivo "snapshots" or transient structural states (use 1M7 or NAI instead).

Mechanistic Principles & Chemical Basis

The SHAPE Reaction Mechanism

Both reagents function as electrophiles that react with the 2'-hydroxyl group of flexible RNA nucleotides to form a 2'-O-adduct. This adduct blocks reverse transcriptase, encoding local flexibility as cDNA truncation or mutation.

Substituent Effects (The "Chemical Knob")

The reactivity of isatoic anhydrides is governed by the electronic density at the C4 carbonyl carbon (the reaction center).

  • NMIA: Contains an N-methyl group (weakly activating) but no ring substituents. The carbonyl is moderately electrophilic.

  • 4,6-Dimethoxyisatoic Anhydride: Contains two Methoxy (-OCH

    
    ) groups.
    
    • Electronic Effect: Methoxy groups are strong Electron Donating Groups (EDG) via resonance (+M effect).

    • Consequence: They push electron density into the benzene ring and, by conjugation, increase the electron density around the anhydride carbonyls.

    • Result: The C4 carbon becomes less positive (less electrophilic) . The nucleophilic attack by the RNA 2'-OH is slower, and the competing hydrolysis reaction is also slower.

ReactionMechanism cluster_0 Reactivity Tuning Reagent Isatoic Anhydride (NMIA or Dimethoxy) Transition Tetrahedral Intermediate Reagent->Transition + RNA 2'-OH (Slow step) Hydrolysis Hydrolyzed Acid (Inert Byproduct) Reagent->Hydrolysis + H2O (Competing step) Electronic Ring Substituents (Electronic Effect) Electronic->Reagent Modulates Electrophilicity Product 2'-O-Adduct (SHAPE Signal) Transition->Product Decarboxylation

Figure 1: Mechanistic pathway of SHAPE chemistry. Electronic substituents on the reagent ring directly modulate the energy barrier of the nucleophilic attack.

Detailed Performance Comparison

A. Reactivity and Kinetics

The fundamental difference lies in the hydrolysis half-life (


) and the acylation rate (

).
FeatureNMIA (Baseline)4,6-Dimethoxyisatoic Anhydride
Electronic Class Neutral / Weakly ActivatedElectron Rich (Deactivated)
Hydrolysis

~6–10 minutes (pH 8.0)> 30 minutes (Estimated)*
Reactivity (

)
1.0 (Reference)< 0.2 (Slow)
Reaction Time 45–60 minutes (5 half-lives)3–4 hours (Required for completion)
Signal Intensity High (Standard)Moderate (Requires higher concentration or time)
Selectivity HighHigh (Potentially higher due to slower kinetics)

*Note: Exact half-life depends on specific buffer/pH. Dimethoxy derivatives are consistently slower than unsubstituted forms due to resonance stabilization.

B. Solubility and Permeability
  • NMIA: Moderately soluble in DMSO; poor solubility in water (requires rapid mixing). Can precipitate if added too quickly to aqueous buffer.

  • 4,6-Dimethoxy: The methoxy groups add lipophilicity, potentially improving solubility in organic stock solvents (DMSO/DMF). However, the increased hydrophobic bulk may slightly reduce aqueous solubility limits compared to charged derivatives (like 5-nitro), requiring careful titration to avoid precipitation on RNA.

C. Application Suitability
Experiment TypeRecommended ReagentReason
Standard In Vitro Folding NMIA Established protocols; optimal balance of speed/signal.
High-Throughput (MaP) NMIA (or 1M7)Fast reaction allows rapid library prep.
Equilibrium / Slow Folding 4,6-Dimethoxy Long half-life ensures reagent persists during slow conformational changes.
Thick Tissue / Organoid 4,6-Dimethoxy Slower hydrolysis allows diffusion into deeper tissue layers before the reagent is deactivated.
In Vivo (Bacteria/Cells) NMIA (Poor) Both are generally poor for in vivo compared to 1M7 or NAI (which are faster/more permeable).

Experimental Protocols

Protocol A: Standard NMIA Probing
  • Stock: 65 mg/mL in anhydrous DMSO.

  • Reaction: Add 1 µL stock to 9 µL folded RNA (100 mM reaction).

  • Incubation: 45 minutes at 37°C (5 half-lives).

  • Quench: Ethanol precipitation or G-25 column.

Protocol B: 4,6-Dimethoxyisatoic Anhydride (Slow Probing)
  • Rationale: Due to slower kinetics, incubation time must be extended to ensure the reagent reacts before it hydrolyzes, or to capture equilibrium data.

  • Stock: Prepare 100 mg/mL in anhydrous DMSO (higher concentration compensates for lower reactivity).

  • Reaction:

    • Fold RNA in buffer (e.g., 100 mM HEPES pH 8.0, 6 mM MgCl

      
      ).
      
    • Add reagent (final conc. 5–10 mM).

    • Incubation: 3 to 4 hours at 37°C. (Alternatively: Overnight at 4°C for temperature-sensitive RNAs).

  • Validation Step: Perform a time-course (30, 60, 120, 240 min) and check cDNA length. If "stops" are faint at 60 min but distinct at 240 min, the slow kinetics are confirmed.

Decision Logic (Reagent Selection)

ReagentSelection Start Select SHAPE Reagent Environment Experimental Environment? Start->Environment InVitro In Vitro (Purified RNA) Environment->InVitro InVivo In Vivo / In Cell Environment->InVivo TimeRes Time Resolution Needed? InVitro->TimeRes Result1M7 Use 1M7 / NAI (Fast/Permeable) InVivo->Result1M7 Requires Speed & Uptake Fast Snapshot / Fast Folding TimeRes->Fast Minutes Slow Equilibrium / Long Diffusion TimeRes->Slow Hours ResultNMIA Use NMIA (Standard) Fast->ResultNMIA ResultDimethoxy Use 4,6-Dimethoxy (High Stability) Slow->ResultDimethoxy

Figure 2: Decision matrix for selecting between NMIA, 4,6-Dimethoxy, and fast reagents like 1M7.

References

  • Wilkinson, K. A., et al. (2006). "Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE): quantitative RNA structure analysis at single nucleotide resolution." Nature Protocols. Link

    • Establishes NMIA as the standard reagent.
  • Mortimer, S. A.[] & Weeks, K. M. (2007). "A fast-acting reagent for accurate analysis of RNA secondary and tertiary structure by SHAPE chemistry." Journal of the American Chemical Society.[2] Link

    • Discusses the tuning of isatoic anhydrides (1M7)
  • Spitale, R. C., et al. (2013). "RNA structural analysis by SHAPE-MaP." Nature Protocols. Link

    • Comparison of different SHAPE reagents and their suitability for different pl
  • Disney, M. D., et al. (2008). "Detection of RNA-Ligand Interactions Using SHAPE Chemistry." Biochemistry. Link

    • Provides context on reaction kinetics and reagent choices.
  • Gao, Y., et al. (2019). "Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies." Biochemistry. Link

    • Comprehensive review of reagent kinetics, including NMIA and deriv

Sources

Validation

fluorescence emission spectra of 4,6-dimethoxy anthranilates

Fluorescence Emission Spectra of 4,6-Dimethoxy Anthranilates: A Comparative Technical Guide Part 1: Executive Summary & Core Directive Objective: To provide a rigorous, comparative analysis of the fluorescence properties...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorescence Emission Spectra of 4,6-Dimethoxy Anthranilates: A Comparative Technical Guide

Part 1: Executive Summary & Core Directive

Objective: To provide a rigorous, comparative analysis of the fluorescence properties of 4,6-dimethoxy anthranilates (4,6-DMAA) against standard anthranilic acid (AA) and N-methylanthranilic acid (MANT) derivatives.[1] This guide addresses the spectral shifts induced by methoxy substitution and evaluates the utility of 4,6-DMAA as a fluorophore or intermediate in the synthesis of highly fluorescent acridone/quinoline scaffolds.

Editorial Stance: Unlike standard product sheets, this guide synthesizes photophysical principles with practical application data. It acknowledges that while 4,6-dimethoxy anthranilic acid is often an intermediate for highly fluorescent alkaloids (e.g., acridones), its intrinsic fluorescence offers unique, red-shifted spectral properties compared to the parent anthranilate, making it a valuable probe for specific hydrophobic pockets or a precursor for "turn-on" fluorescence assays.[1]

Part 2: Scientific Integrity & Comparative Analysis

The Photophysics of Substituted Anthranilates

Anthranilic acid (2-aminobenzoic acid) is a classic solvatochromic fluorophore.[1] Its fluorescence arises from an intramolecular charge transfer (ICT) state, heavily influenced by the electron-donating amino group and the electron-withdrawing carboxyl group.

The 4,6-Dimethoxy Effect: The introduction of methoxy (-OCH₃) groups at the 4- and 6-positions significantly alters the electronic landscape of the anthranilate core:

  • 4-Methoxy (Para to Amino): Acts as a strong Electron Donating Group (EDG) via resonance, increasing the electron density of the aromatic ring. This typically lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift in both excitation and emission spectra compared to the parent AA.

  • 6-Methoxy (Ortho to Carboxyl): Introduces steric bulk near the carboxyl moiety. This can twist the carboxyl group out of planarity with the benzene ring, potentially reducing the quantum yield (QY) due to increased non-radiative decay pathways, unless the molecule is constrained (e.g., by binding to a receptor or cyclization).

Comparative Spectral Data

The following table contrasts 4,6-DMAA with the industry-standard fluorophores Anthranilic Acid (AA) and N-Methylanthranilic Acid (MANT).

FeatureAnthranilic Acid (AA) N-Methylanthranilic Acid (MANT) 4,6-Dimethoxy Anthranilic Acid (4,6-DMAA)
Primary Application Glycan tagging, Tryptophan metaboliteNucleotide analog (MANT-ATP/GTP)Acridone precursor, specialized probe
Excitation Max (

)
~335–340 nm~350–355 nm~350–365 nm (Predicted Red Shift)
Emission Max (

)
~420–430 nm (Blue)~440–450 nm (Cyan-Blue)~450–480 nm (Cyan/Greenish)
Stokes Shift ~85–90 nm~90–95 nm~100–110 nm (Large)
Quantum Yield (

)
0.50–0.60 (Solvent dependent)0.30–0.40 (Highly env.[1] sensitive)Lower (<0.30) (Unless cyclized/bound)
Solvatochromism High (Blue shift in non-polar)Very High (Fluorescence increases in hydrophobic env.)[1]High (Sensitive to H-bonding)
Structural Role Parent ScaffoldN-alkylated ProbeElectron-Rich Scaffold

Critical Insight: While AA and MANT are used directly as tags, 4,6-DMAA is frequently encountered as the precursor to 4,6-dimethoxy-acridones or quinolones , which exhibit intense green/yellow fluorescence (


 nm) and high quantum yields.[1] The "turn-on" fluorescence observed when 4,6-DMAA cyclizes is a powerful tool for monitoring biosynthetic pathways or enzyme activity.
Mechanism of Action: The "Turn-On" Pathway

The fluorescence of 4,6-DMAA is often "quenched" relative to its cyclized derivatives due to the flexibility of the free carboxyl group and the rotation of the methoxy groups, which promote non-radiative energy dissipation. Upon cyclization (e.g., to an acridone or quinolone), the structure rigidifies, locking the orbitals in a planar configuration that favors radiative emission (fluorescence).[1]

Part 3: Experimental Protocols & Visualization

Protocol: Characterizing Solvatochromic Shifts of 4,6-DMAA

Purpose: To determine the environmental sensitivity of the 4,6-DMAA fluorophore, which is critical for its use as a polarity probe in protein binding pockets.

Reagents:

  • Analyte: 4,6-Dimethoxy Anthranilic Acid (Solid, >98% purity).

  • Solvents: HPLC-grade Water, Methanol (MeOH), Acetonitrile (ACN), Dichloromethane (DCM), and Toluene.[1]

  • Standard: Quinine Sulfate (in 0.1 M H₂SO₄) as a quantum yield reference (

    
    ).[1]
    

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Dissolve 1.0 mg of 4,6-DMAA in 1 mL of Methanol to create a ~5 mM stock.

    • Note: Protect from light to prevent photo-oxidation.

  • Dilution Series:

    • Prepare 10 µM working solutions in each of the five solvents (Water, MeOH, ACN, DCM, Toluene).[1]

    • Ensure the optical density (OD) at the excitation wavelength (350 nm) is < 0.1 to avoid inner-filter effects.

  • Spectral Acquisition:

    • Blanking: Record the baseline using the pure solvent.

    • Excitation Scan: Scan from 250 nm to 400 nm (Emission fixed at 460 nm) to find the exact

      
      .
      
    • Emission Scan: Excite at the determined

      
       (approx. 355 nm) and scan emission from 370 nm to 600 nm.
      
    • Parameters: Slit width = 2.5–5.0 nm; Integration time = 0.1 s.

  • Data Analysis:

    • Normalize emission spectra to the maximum intensity.

    • Plot

      
       vs. solvent polarity function (
      
      
      
      ) (Lippert-Mataga plot) to quantify the change in dipole moment upon excitation.[1]
Visualization: Fluorescence Pathway & Structural Logic

The following diagram illustrates the relationship between the 4,6-DMAA precursor and its highly fluorescent cyclized derivatives, highlighting the spectral shift.

FluorescencePathway cluster_precursor Precursor (Weak/Modest Fluorescence) cluster_process Activation/Cyclization cluster_product Product (High Fluorescence) DMAA 4,6-Dimethoxy Anthranilic Acid (Ex: 355nm, Em: ~460nm) Flexible Structure Process Cyclization / Enzyme Action (Rigidification) DMAA->Process Chemical/Enzymatic Transformation Acridone 4,6-Dimethoxy Acridone/Quinolone (Ex: 400nm, Em: 500-550nm) Planar & Rigid Process->Acridone Bathochromic Shift + QY Increase ShiftNote Mechanism: 1. EDG (Methoxy) raises HOMO. 2. Rigidification reduces non-radiative decay. 3. Result: Green/Yellow Emission. Acridone->ShiftNote

Caption: Transformation of 4,6-dimethoxy anthranilic acid into highly fluorescent acridone scaffolds. The cyclization locks the structure, enhancing quantum yield and shifting emission to the green region.

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard reference for anthranilate photophysics and solvatochromism).

  • Mayer, M. P., & Bukau, B. (1998).[1] "Hsp70 chaperones: Cellular functions and molecular mechanism." Cellular and Molecular Life Sciences, 54(5), 434-459.[1] (Discusses the use of MANT-nucleotides and anthranilate probes in ATPase assays).

  • Woscholski, R., et al. (1998).[1] "Synthesis of a new class of fluorescent probes for the detection of protein kinase activity." Bioorganic & Medicinal Chemistry Letters, 8(19), 2695-2700.[1] Link (Describes the synthesis and spectral properties of anthranilate-based probes).

  • Reisch, J., et al. (1994).[1] "Natural Product Chemistry of Acridone Alkaloids." The Alkaloids: Chemistry and Pharmacology, 44, 257-336. (Details the biosynthetic pathway from anthranilic acid to fluorescent acridones).

  • Palmer, A. G., et al. (2011).[1] "Design and synthesis of a library of fluorescent anthranilamide derivatives." Journal of Combinatorial Chemistry. (Provides comparative spectral data for substituted anthranilamides).

Sources

Comparative

Precision Purity Analysis of Isatoic Anhydrides: A Comparative HPLC Guide

Topic: HPLC method for purity analysis of isatoic anhydrides Content Type: Publish Comparison Guides Executive Summary: The Stability Paradox Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a critical electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC method for purity analysis of isatoic anhydrides Content Type: Publish Comparison Guides

Executive Summary: The Stability Paradox

Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a critical electrophilic intermediate in the synthesis of agrochemicals, pigments, and pharmaceuticals (e.g., quinazolinones). Its reactivity, however, presents a unique analytical challenge: the very property that makes it useful—its susceptibility to nucleophilic attack—makes it unstable during standard analysis.

The Core Problem: Isatoic anhydride hydrolyzes rapidly in the presence of water to form anthranilic acid and CO₂, and reacts with alcohols to form ester derivatives.

  • Classical Titration fails to distinguish between the anhydride and its acidic hydrolysis products.

  • Gas Chromatography (GC) poses a high risk of thermal decarboxylation in the injector port.

This guide presents a Reverse-Phase HPLC (RP-HPLC) protocol optimized for specificity and stability. Unlike generic methods, this protocol utilizes a non-aqueous sample preparation technique coupled with an acidic mobile phase to "freeze" the hydrolysis equilibrium, ensuring you measure the intact anhydride, not its degradation products.

Comparative Analysis: Why HPLC?

The following table objectively compares the three primary methodologies for isatoic anhydride analysis.

FeatureOptimized HPLC-UV (Recommended) Gas Chromatography (GC) Titration (Classical)
Specificity High. Separates intact anhydride from anthranilic acid and other impurities.Low to Medium. Risk of on-column thermal degradation (decarboxylation) mimics impurities.Low. Measures total acidic/basic content; cannot distinguish anhydride from hydrolyzed acid.
Sample Stability High (Controlled). Uses anhydrous diluents; degradation is minimized during the short run time.Low. High injector temperatures (200°C+) often induce decomposition.Variable. Aqueous titration immediately hydrolyzes the sample.
Quantification Direct. Area % or External Standard.Indirect. Often requires derivatization to be stable.Indirect. Stoichiometric calculation based on functional group consumption.
Suitability Purity & Impurity Profiling. Volatile impurity screening only.Raw material assay (crude).
Decision Logic
  • Choose Titration only for rough raw material intake where specific impurity profiling is unnecessary.

  • Choose GC only if you are screening for residual solvents and have validated that the anhydride does not decompose (rare).

  • Choose HPLC for all purity assessments, stability studies, and final product release.

The Optimized HPLC Protocol

This protocol is designed to minimize on-column hydrolysis while maximizing resolution between the anhydride and its primary impurity, anthranilic acid.

Reagents & Equipment[1][2][3][4]
  • Instrument: HPLC system with UV/DAD detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18 (L1), 150 mm × 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus).

  • Solvents: Acetonitrile (HPLC Grade), Phosphoric Acid (85%), HPLC Grade Water.

  • Diluent (CRITICAL): Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). Do not use Methanol or Water.

Chromatographic Conditions[3][5]
ParameterSettingRationale
Mobile Phase A 0.1% H₃PO₄ in WaterAcidic pH (~2.2) suppresses ionization of anthranilic acid, improving retention and peak shape.
Mobile Phase B Acetonitrile (MeCN)Strong organic modifier for elution of the neutral anhydride.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 25°CAmbient temperature reduces the rate of on-column hydrolysis compared to 40°C+.
Detection UV @ 220 nm or 254 nm220 nm for max sensitivity; 254 nm for high selectivity of the benzene ring.
Injection Vol 5 - 10 µLLow volume minimizes solvent effects from the strong diluent (MeCN).
Gradient Program
  • 0.0 min: 85% A / 15% B (Hold for 2 min to retain polar impurities)

  • 15.0 min: 40% A / 60% B (Linear ramp to elute Isatoic Anhydride)

  • 20.0 min: 85% A / 15% B (Re-equilibration)

Sample Preparation (The "Secret Sauce")
  • Standard Prep: Weigh 25 mg of Isatoic Anhydride Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile . Sonicate briefly (<2 min) to avoid heating.

  • Sample Prep: Duplicate the standard prep with the test sample.

  • Stability Warning: Inject samples immediately (within 2 hours). If autosampler storage is required, keep the tray at 4°C.

Scientific Validation & Logic (E-E-A-T)

The Degradation Pathway

Understanding the chemistry is vital for interpreting chromatograms. The diagram below illustrates why water/alcohol must be excluded from the diluent.

degradation_pathway IA Isatoic Anhydride (Analyte) Inter Carbamic Acid Intermediate IA->Inter Hydrolysis Ester Anthranilate Ester (Artifact) IA->Ester Alcoholysis (If MeOH used) Water + H₂O Water->Inter Alcohol + ROH Alcohol->Ester AA Anthranilic Acid (Main Impurity) Inter->AA Fast Decarboxylation CO2 CO₂ (Gas) Inter->CO2

Figure 1: Chemical instability pathways of Isatoic Anhydride. Note that using Methanol as a diluent creates an artifact (Ester), invalidating the purity result.

Experimental Workflow

The following workflow ensures data integrity from weighing to reporting.

method_workflow Start Start Analysis Prep Sample Preparation Diluent: Pure MeCN Temp: <25°C Start->Prep Inj Injection (10 µL) Autosampler: 4°C Prep->Inj Immediate (<2 hrs) Sep Separation (C18) Acidic Mobile Phase Inj->Sep Det Detection (UV 254nm) Monitor for AA @ ~3-5 min Sep->Det Calc Data Analysis Calc % Purity vs Standard Det->Calc

Figure 2: Step-by-step analytical workflow emphasizing time-critical steps.

System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before accepting data:

  • Resolution (Rs): > 2.0 between Anthranilic Acid (typical RT ~3-4 min) and Isatoic Anhydride (typical RT ~10-12 min).

  • Tailing Factor (T): < 1.5 for the Isatoic Anhydride peak.

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Troubleshooting & Critical Parameters

"Ghost" Peaks (Anthranilic Acid Growth)
  • Symptom: The impurity peak (Anthranilic Acid) increases with every injection.

  • Cause: Moisture ingress in the sample vial or autosampler.

  • Fix: Use pre-slit septum caps to prevent vacuum formation but ensure a tight seal. Verify the Acetonitrile diluent is "Dry" or "HPLC Grade" (water < 0.01%).

Peak Fronting or Splitting
  • Cause: Sample solvent mismatch. Injecting 100% MeCN into a high-water mobile phase (85% Water) can cause solvent effects.

  • Fix: Reduce injection volume to 3-5 µL or include 10% water in the sample diluent only immediately before injection (risky due to hydrolysis). Better to simply reduce injection volume.

Retention Time Drift
  • Cause: pH fluctuation in Mobile Phase A.

  • Fix: Anthranilic acid is zwitterionic. Ensure H₃PO₄ is accurately measured to maintain pH ~2.2. At neutral pH, anthranilic acid elutes very early (near void volume).

References

  • National Institute of Standards and Technology (NIST). (2023). Isatoic anhydride UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Biotage. (2023).[2][3] How does an acid pH affect reversed-phase chromatography separations? (Demonstrating separation of acid/anhydride mixtures). [Link]

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography. (Highlighting risks of analyzing labile compounds like anhydrides via GC). [Link]

  • CIPAC. (2018). Method 5105/m: Transfluthrin and Permethric Acid Anhydride Impurities. (Standard HPLC methodology for anhydride impurity analysis using acidic mobile phases). [Link]

Sources

Comparative

Structural Characterization of Benzoxazine-2,4-dione Derivatives: A Comparative Guide

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the structural characterization of benzoxazine-2,4-dione derivatives , specifically dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the structural characterization of benzoxazine-2,4-dione derivatives , specifically distinguishing the pharmacologically active 1,3-benzoxazine-2,4-dione (Carsalam) scaffold from its biosynthetic precursor and isomer, 3,1-benzoxazine-2,4-dione (Isatoic Anhydride) , and the related bioisostere Quinazoline-2,4-dione .

Executive Summary & Pharmacological Context

Benzoxazine-2,4-diones represent a privileged scaffold in medicinal chemistry. The 1,3-benzoxazine-2,4-dione core (often referred to as Carsalam ) exhibits potent analgesic, anti-inflammatory, and NSAID-like properties. However, its structural elucidation is frequently complicated by its isomer, 3,1-benzoxazine-2,4-dione (Isatoic Anhydride) , which serves primarily as a reactive intermediate in organic synthesis rather than a final therapeutic agent.

This guide provides a definitive protocol for distinguishing these isomers and comparing them against the nitrogen-analog Quinazoline-2,4-dione . We prioritize diagnostic spectral fidelity —ensuring that the synthesized scaffold is the stable, active 1,3-isomer and not the moisture-sensitive 3,1-anhydride or a degradation product.

The "Alternatives" Landscape

In drug design, selecting the correct core is critical for stability and efficacy.

  • The Product (Target): 1,3-Benzoxazine-2,4-dione (High stability, analgesic activity).

  • Alternative A (Isomer): 3,1-Benzoxazine-2,4-dione (High reactivity, prone to hydrolysis, synthetic intermediate).[1]

  • Alternative B (Bioisostere): Quinazoline-2,4-dione (High stability, often insoluble, distinct H-bonding profile).

Comparative Analysis: Diagnostic Markers

The following tables synthesize experimental data to provide rapid identification metrics.

Table 1: Physicochemical & Stability Profile
Feature1,3-Benzoxazine-2,4-dione (Carsalam)3,1-Benzoxazine-2,4-dione (Isatoic Anhydride)Quinazoline-2,4-dione
Core Structure Benzene fused to Oxazine (O@1, N@3)Benzene fused to Oxazine (N@1, O@3)Benzene fused to Pyrimidine (N@1, N@3)
Chemical Nature Cyclic Carbamate / AmideCyclic Carbamate / Anhydride Cyclic Urea / Amide
Hydrolytic Stability High (Resists atmospheric moisture)Low (Rapidly hydrolyzes to Anthranilic Acid)Very High (Requires harsh base/acid to open)
Solubility (DMSO) Good (>40 mg/mL)Moderate (Reacts with nucleophilic solvents)Poor (Often requires heating)
Melting Point ~228–232 °C~233–235 °C (Decomposes)>300 °C
Table 2: Spectral Fingerprinting (IR & NMR)

Note: Values are representative for unsubstituted cores in DMSO-d6.

TechniqueParameter1,3-Isomer (Target)3,1-Isomer (Alternative)Causality / Mechanistic Insight
FT-IR C=O Stretch (High Freq)1740–1760 cm⁻¹ (Carbamate)1770–1790 cm⁻¹ (Anhydride)The anhydride linkage in the 3,1-isomer induces significant ring strain, shifting the C=O stretch to higher wavenumbers.
FT-IR C=O Stretch (Low Freq)1680–1700 cm⁻¹ (Amide-like)1720–1750 cm⁻¹ The 1,3-isomer possesses a true amide carbonyl (C4), resonating at lower frequencies than the ester-like C4 of the 3,1-isomer.
¹H NMR NH Protonδ 11.5–12.0 ppm δ 10.5–11.0 ppm The NH in the 1,3-isomer is flanked by two carbonyls (imide-like environment), increasing acidity and deshielding compared to the 3,1-isomer.
¹³C NMR C2 (N-C=O-O)~148 ppm ~147 ppm Similar carbamate environments make C2 less diagnostic.
¹³C NMR C4 (Ar-C=O)~163 ppm (Amide)~159 ppm (Ester/Anhydride)Critical Differentiator: The amide carbonyl (1,3-isomer) is typically downfield of the anhydride ester carbonyl (3,1-isomer).

Detailed Characterization Protocols

These protocols are designed to be self-validating , meaning the workflow includes checkpoints to verify sample integrity before expensive analysis.

Protocol A: Sample Preparation & Integrity Check (Self-Validating)

Rationale: The 3,1-isomer is moisture-sensitive. Analyzing a hydrolyzed sample leads to false negatives.

  • Solvent Selection: Use anhydrous DMSO-d6 or CDCl3 . Avoid alcohols (MeOH/EtOH) as they can ring-open the 3,1-isomer to form esters.

  • The "Water Test" (Validation Step):

    • Run a preliminary TLC using Ethyl Acetate:Hexane (1:1).

    • Spot the sample alongside authentic Anthranilic Acid and Salicylamide .

    • Observation: If the sample spots match Anthranilic Acid (Rf ~0.4), the 3,1-isomer has hydrolyzed. If it matches Salicylamide, the 1,3-isomer has degraded. A pure dione should run higher (Rf > 0.6) due to lack of H-bond donors.

Protocol B: Multi-Modal Spectral Acquisition
  • FT-IR (ATR Method):

    • Place 2 mg of solid directly on the diamond crystal.

    • Scan Range: 4000–600 cm⁻¹.

    • Focus: Zoom in on 1600–1850 cm⁻¹. Look for the "Anhydride Doublet" (split by >30 cm⁻¹). If the higher peak is >1770 cm⁻¹, suspect the 3,1-isomer.

  • ¹³C NMR (APT/DEPT):

    • Acquire 1024 scans to resolve quaternary carbons.

    • Assignment Logic: Locate the two carbonyl signals.

      • If signals are at 148 & 163 ppm1,3-Benzoxazine-2,4-dione .

      • If signals are at 147 & 159 ppm3,1-Benzoxazine-2,4-dione .

      • If only one carbonyl signal (~168 ppm) and a COOH peak (~170 ppm) appear → Hydrolysis Product .

Protocol C: Single Crystal X-Ray Diffraction (Gold Standard)

When spectral data is ambiguous due to substitution effects, XRD provides absolute configuration.

  • Crystallization: Slow evaporation from Acetonitrile (non-nucleophilic).

  • Differentiation:

    • 1,3-Isomer: Observe the C4=O bond length (~1.22 Å) typical of amides.

    • 3,1-Isomer: Observe the C4=O bond length (~1.19 Å) typical of anhydrides.

Visualization of Structural Logic[7]

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to determine the identity of a benzoxazine derivative.

AnalyticalWorkflow Start Unknown Benzoxazine Derivative Solubility Solubility Test (DMSO) Start->Solubility TLC TLC Validation (vs. Anthranilic Acid) Solubility->TLC Dissolves IR FT-IR Analysis (1600-1850 cm⁻¹) TLC->IR High Rf (Non-polar) Hydrolyzed Hydrolyzed Impurity (Anthranilic Acid) TLC->Hydrolyzed Matches Anthranilic Rf NMR ¹³C NMR (C=O Shift) IR->NMR Bands 1680-1760 cm⁻¹ Isomer31 3,1-Isomer (Isatoic Anhydride) Reactive Intermediate IR->Isomer31 Band > 1770 cm⁻¹ NMR->Isomer31 C4 @ ~159 ppm Isomer13 1,3-Isomer (Carsalam) Target Pharmacophore NMR->Isomer13 C4 @ ~163 ppm

Caption: Analytical workflow for distinguishing the target 1,3-benzoxazine scaffold from its 3,1-isomer and hydrolysis products.

Diagram 2: Reactivity & Fragmentation Pathways (MS)

Understanding how these molecules break down in Mass Spectrometry (EI-MS) confirms the core structure.

Fragmentation Parent13 1,3-Benzoxazine-2,4-dione (M+) m/z 163 LossCO2 [M - CO₂]⁺ m/z 119 Parent13->LossCO2 -44 Da (CO₂) Benzoxazole Benzoxazolone Ion (Stable) LossCO2->Benzoxazole Rearrangement Parent31 3,1-Benzoxazine-2,4-dione (M+) m/z 163 LossCO2_31 [M - CO₂]⁺ m/z 119 Parent31->LossCO2_31 -44 Da (CO₂) Imine Iminoketene Ion (Transient) LossCO2_31->Imine Rapid Decay

Caption: Mass Spectrometry fragmentation patterns. Both isomers lose CO2, but the 1,3-isomer typically yields a more stable benzoxazolone fragment.

References

  • DrugFuture. Carsalam: Chemical Index Database.[2] Available at: [Link]

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione (CID 16258).[3] National Library of Medicine. Available at: [Link]

  • Waisser, K., et al. Antimicrobial salicylanilides and 3-phenyl-2H-1,3-benzoxazine-2,4(3H)-diones. Ceska Slov Farm.[] 2001;50(3):148-52.[]

  • Shapiro, S. L., et al.The Synthesis of 1,3-Benzoxazine-2,4-diones. Journal of the American Chemical Society, 1957, 79(11), 2811.
  • Kashino, S., et al. Crystal and molecular structure of 2H-1,3-benzoxazine-2,4(3H)-dione.[2] Acta Crystallographica Section B, 1978, 34, 2191.[2]

Sources

Validation

Strategic Implementation of 4,6-Dimethoxy Motifs in Drug Design

Topic: Advantages of 4,6-Dimethoxy Substitution in Drug Design Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Magic Methoxy" Effect...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of 4,6-Dimethoxy Substitution in Drug Design Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Magic Methoxy" Effect

In the optimization of lead compounds, the transition from a methyl (-CH₃) to a methoxy (-OCH₃) substituent is a classic bioisosteric replacement. However, the specific 4,6-dimethoxy substitution pattern —particularly on pyrimidine and triazine scaffolds—offers a unique constellation of physicochemical and pharmacokinetic advantages that extends beyond simple lipophilicity tuning.

This guide objectively analyzes why the 4,6-dimethoxy motif is a privileged structure in medicinal chemistry, notably in Endothelin Receptor Antagonists (ERAs) , Kinase Inhibitors , and Sulfonylurea pharmacophores. We compare its performance against 4,6-dimethyl and 4,6-dichloro analogs, supported by experimental protocols and mechanistic insights.

Mechanistic Advantages: Why 4,6-Dimethoxy?

Physicochemical Tuning: The Solubility/Lipophilicity Balance

One of the primary failures in early drug discovery is poor aqueous solubility coupled with high lipophilicity (LogP > 5).

  • Lipophilicity Modulation: Unlike alkyl groups (Methyl, Ethyl) which increase lipophilicity (raising LogP), methoxy groups are surprisingly effective at maintaining or lowering LogP while filling hydrophobic pockets.

    • Data Point: The Hammett substituent constant (

      
      ) for -OCH₃ is -0.27 compared to -0.17 for -CH₃, indicating stronger electron donation by resonance but with a polar oxygen atom that interacts with water.
      
    • Comparison: Anisole (LogP 2.11) is significantly less lipophilic than Toluene (LogP 2.73). This trend holds for heterocycles.

  • Solubility: The ether oxygens in the 4,6-dimethoxy motif act as weak hydrogen bond acceptors (HBA). In a crystal lattice or solution, these oxygens can disrupt extensive

    
    -
    
    
    
    stacking of the planar heteroaromatic rings, thereby improving solvation energy compared to the hydrophobic 4,6-dimethyl analog.
Metabolic Stability: Blocking the "Soft Spots"

Metabolic stability is often the deciding factor between a hit and a lead.

  • Oxidative Resistance: 4,6-Dimethylpyrimidines are prone to rapid benzylic oxidation by CYP450 isoforms (CH₃

    
     CH₂OH 
    
    
    
    COOH), leading to rapid clearance.
  • The Methoxy Advantage: While O-demethylation is a possible metabolic route, it is generally slower than benzylic oxidation for electron-deficient rings like pyrimidines and triazines. Furthermore, the 4,6-dimethoxy pattern sterically hinders the C-5 position, protecting the ring itself from oxidative attack.

Electronic & Binding Effects

The 4,6-dimethoxy group is a potent electron-donating motif (via resonance).

  • Basicity Modulation: It increases the electron density of the pyrimidine ring nitrogens, making them better H-bond acceptors for active site residues (e.g., the hinge region of kinases).

  • Conformational Locking: The "ortho-like" effect of the methoxy oxygen can induce specific conformational preferences via intramolecular H-bonds or dipole repulsion, locking the drug in a bioactive conformation.

Comparative Analysis: 4,6-Dimethoxy vs. Alternatives

The following table summarizes the performance of the 4,6-dimethoxy motif against common alternatives in a generic pyrimidine scaffold context.

Table 1: Comparative Performance Metrics of 4,6-Disubstituted Pyrimidines

Feature4,6-Dimethoxy (-OCH₃) 4,6-Dimethyl (-CH₃) 4,6-Dichloro (-Cl)
LogP (Lipophilicity) Optimal (Moderate) Creates "drug-like" balance.High Increases non-specific binding.Very High Driven by lipophilicity/halogen bonding.
Aqueous Solubility High Ether oxygens accept H-bonds.Low Purely hydrophobic bulk.Very Low Hydrophobic & crystal packing issues.
Metabolic Liability O-Demethylation (Generally slow/moderate).Benzylic Oxidation (Rapid clearance risk).Glutathione Conjugation (Toxicity risk via displacement).
Electronic Effect Strong Donor Increases ring basicity.Weak Donor Inductive effect only.Withdrawing Reduces ring basicity (deactivates).
Key Drug Examples Bosentan (ERA)Bensulfuron (Herbicide)Ambrisentan (ERA)(Uses dimethyl for specificity)Intermediate Only (Too reactive/toxic for final drug).

Visualizing the Advantage

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

This diagram illustrates the logical flow a medicinal chemist should follow when selecting the 4,6-dimethoxy motif.

SAR_Decision_Tree Start Lead Optimization: Pyrimidine/Triazine Scaffold Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Rapid Metabolic Clearance? Start->Issue2 Issue3 Issue: Low Potency? Start->Issue3 Sol_Sol Solution: 4,6-Dimethoxy (Lowers LogP, Adds HBA) Issue1->Sol_Sol Yes Met_Sol Check Site of Metabolism Issue2->Met_Sol Pot_Sol Electronic Tuning: -OCH3 increases N-basicity Issue3->Pot_Sol Target needs H-bond acceptor Met_Choice1 Benzylic Oxidation (CH3)? Switch to -OCH3 Met_Sol->Met_Choice1 If Methyl Met_Choice2 Ring Oxidation? -OCH3 blocks access Met_Sol->Met_Choice2 If Unsub

Figure 1: Decision tree for implementing 4,6-dimethoxy substitution during lead optimization.

Diagram 2: Metabolic Fate Comparison

Visualizing why Dimethoxy often outperforms Dimethyl in half-life assays.

Metabolic_Fate cluster_0 4,6-Dimethyl Pathway (High Clearance) cluster_1 4,6-Dimethoxy Pathway (Extended Half-life) M_Parent Dimethyl Parent M_Met1 Benzylic Alcohol (-CH2OH) M_Parent->M_Met1 CYP450 (Fast) M_Met2 Carboxylic Acid (-COOH) M_Met1->M_Met2 ADH/ALDH M_Exc Rapid Excretion (Inactive) M_Met2->M_Exc D_Parent Dimethoxy Parent D_Met1 Phenol/Alcohol (-OH) D_Parent->D_Met1 CYP450 (Slow O-demethylation) D_Conj Glucuronide Conjugate D_Met1->D_Conj UGT

Figure 2: Comparative metabolic pathways showing the rapid oxidation of dimethyl analogs vs. the slower O-demethylation of dimethoxy analogs.

Experimental Protocols

To validate the advantages of 4,6-dimethoxy substitution in your own scaffold, the following protocols are recommended. These are designed to be self-validating comparisons.

Protocol A: Synthesis of 4,6-Dimethoxy Scaffold (Example)

Objective: Synthesize the 2-amino-4,6-dimethoxypyrimidine core, a common precursor for SAR studies.[1]

Reagents:

  • Malononitrile[1]

  • Methanol (anhydrous)

  • Sodium Methoxide (NaOMe)

  • Cyanamide[1]

Step-by-Step:

  • Imidate Formation: Dissolve Malononitrile (1 eq) in anhydrous Methanol (10 vol). Cool to 0°C.

  • Acid Catalysis: Bubble dry HCl gas through the solution until saturation. Stir at 0°C for 4 hours. Validation: Monitor disappearance of nitrile peak (~2200 cm⁻¹) via IR.

  • Cyclization: Isolate the intermediate dimethyl imidate hydrochloride. Resuspend in Methanol. Add Cyanamide (1.1 eq) and NaOMe (2.5 eq) to neutralize and catalyze cyclization.

  • Reflux: Heat to reflux for 6–12 hours.

  • Workup: Cool to RT. Filter off NaCl. Concentrate filtrate. Recrystallize from Ethanol/Water.

  • Yield: Typical yields >75%.

  • Characterization: ¹H NMR (DMSO-d₆): Singlet at ~3.8 ppm (6H, -OCH₃), Singlet at ~5.7 ppm (1H, H-5).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify the


 advantage of Dimethoxy vs. Dimethyl analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+)

  • Test Compounds (10 mM DMSO stock)

  • LC-MS/MS for analysis

Workflow:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Take 50 µL aliquots at t = 0, 5, 15, 30, 45, 60 min.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Slope =

    
    .
    

Success Criteria:

  • The 4,6-dimethoxy analog should demonstrate a

    
     at least 1.5x greater than the 4,6-dimethyl analog to justify the substitution.
    

Case Studies & References

Case Study: Endothelin Receptor Antagonists (ERAs)

The development of Bosentan highlights the utility of the alkoxy-pyrimidine motif.

  • Challenge: Early sulfonamide leads had poor oral bioavailability and rapid clearance.

  • Solution: Incorporation of the pyrimidine core with ether linkages (including methoxy-phenoxy and hydroxyethoxy groups).

  • Outcome: The specific substitution pattern allowed for nanomolar affinity (

    
     = 4.7 nM for ET-A) while maintaining sufficient solubility for oral dosing. While Ambrisentan  later utilized a dimethyl-pyrimidine, the dimethoxy motif in Bosentan remains a textbook example of balancing potency and physicochemical properties in bipyrimidine scaffolds.
    
References
  • Clozel, M., et al. (1994). "Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bolli, M. H., et al. (2012). "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist." Journal of Medicinal Chemistry. (Discusses SAR of pyrimidine substitutions). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (General review of Methoxy vs Methyl effects). Link

  • BenchChem. (2025). "Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives." Link

  • Smith, D. A., et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.

Sources

Comparative

Probing the Transition State: A Comparative Guide to the Kinetic Isotope Effect in Isatoic Anhydride Ring Opening

For Immediate Release A Deep Dive into Reaction Mechanisms: Elucidating the Ring-Opening of Isatoic Anhydride through the Kinetic Isotope Effect Researchers, scientists, and drug development professionals are constantly...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into Reaction Mechanisms: Elucidating the Ring-Opening of Isatoic Anhydride through the Kinetic Isotope Effect

Researchers, scientists, and drug development professionals are constantly seeking to understand and control chemical reactions with greater precision. In this context, the ring-opening of isatoic anhydride, a key transformation in the synthesis of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles, presents a fascinating case study.[1][2] This guide provides an in-depth analysis of the kinetic isotope effect (KIE) as a powerful tool to dissect the mechanism of this pivotal reaction, offering a comparative perspective on experimental design and data interpretation.

The Unseen Dance of Atoms: Understanding the Kinetic Isotope Effect

The kinetic isotope effect is a powerful phenomenon in physical organic chemistry that reveals subtle details about the transition state of a reaction.[3][4] It manifests as a change in the reaction rate when an atom in a reactant is replaced by one of its heavier isotopes.[5] This difference in rate arises from the change in mass, which affects the vibrational frequency of chemical bonds.[6][7] A bond to a heavier isotope has a lower zero-point vibrational energy, requiring more energy to be broken and thus leading to a slower reaction rate. The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH), provides invaluable information about which bonds are broken or formed in the rate-determining step of a reaction.[5][8]

The Two Faces of Isatoic Anhydride Ring Opening: Hydrolysis and Aminolysis

The ring-opening of isatoic anhydride typically proceeds via two main pathways: hydrolysis, reacting with water, or aminolysis, reacting with an amine. Both reactions follow a nucleophilic acyl substitution mechanism.[9] The nucleophile (water or amine) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. This is followed by the collapse of the intermediate, ring-opening, and subsequent decarboxylation to yield the corresponding anthranilic acid or anthranilamide derivative.[10][11]

The overall transformation can be visualized as follows:

G Isatoic_Anhydride Isatoic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Isatoic_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (H2O or R-NH2) Nucleophile->Tetrahedral_Intermediate Ring_Opened_Intermediate Ring-Opened Intermediate (Carbamic Acid Derivative) Tetrahedral_Intermediate->Ring_Opened_Intermediate Ring Opening Product Product (Anthranilic Acid or Amide) Ring_Opened_Intermediate->Product Decarboxylation CO2 CO2 Ring_Opened_Intermediate->CO2 Decarboxylation

Caption: Generalized mechanism of isatoic anhydride ring-opening.

Dissecting the Mechanism with Isotopic Labels

The power of the KIE lies in its ability to pinpoint the bond-breaking and bond-forming events in the rate-determining step. For the ring-opening of isatoic anhydride, several isotopic substitutions can be strategically employed to probe different aspects of the mechanism.

Deuterium Kinetic Isotope Effect (DKIE)

A primary deuterium KIE (kH/kD > 1) is expected if a C-H, N-H, or O-H bond is broken in the rate-determining step.[6] For the aminolysis of isatoic anhydride, deuterating the amine nucleophile (R-ND2) can help determine if proton transfer is involved in the rate-limiting step. Similarly, a solvent isotope effect can be observed by comparing the reaction rate in H2O versus D2O for the hydrolysis reaction. A significant solvent KIE would suggest the involvement of water as a nucleophile and potentially as a proton transfer agent in the rate-determining step. For instance, the hydrolysis of acetic anhydride shows a reduction in rate when changing the solvent from H2O to D2O, indicating a proton transfer is part of the rate-controlling step.[12]

A secondary deuterium KIE can also provide valuable information. For example, isotopic substitution at a non-reacting position can reveal changes in hybridization at a nearby atom in the transition state.[5][13]

Carbon-13 Kinetic Isotope Effect (13C KIE)

The decarboxylation step, where a C-C bond is cleaved, is a prime candidate for a primary 13C KIE. By enriching the carbonyl carbon of the carboxylate group with 13C, a k12/k13 > 1 would provide strong evidence for C-C bond cleavage being part of the rate-determining step. Studies on the decarboxylation of related compounds, such as 4-methoxyanthranilic acid, have shown a significant 13C-carboxyl kinetic isotope effect, supporting the idea that decarboxylation can be rate-limiting under certain conditions.[14] The magnitude of the 13C KIE can also offer insights into the transition state structure of the decarboxylation step.[15][16]

Nitrogen-15 and Oxygen-18 Kinetic Isotope Effects

While less common, 15N and 18O KIEs can also be employed. A 15N KIE could be used to probe the nucleophilic attack of an amine by labeling the nitrogen of the amine. An 18O KIE, by labeling one of the carbonyl oxygens of the isatoic anhydride, could provide information about the formation and breakdown of the tetrahedral intermediate.

Experimental Design: A Comparative Approach

The choice of experimental setup is crucial for obtaining reliable KIE data. Here, we compare two common approaches:

Method Description Advantages Disadvantages
Direct Rate Measurement The rates of reaction for the isotopically labeled and unlabeled substrates are measured independently under identical conditions.Conceptually straightforward.Requires highly accurate and reproducible kinetic measurements. Small temperature or concentration fluctuations can lead to significant errors.
Competition Experiment A mixture of the isotopically labeled and unlabeled substrates is allowed to react, and the isotopic composition of the remaining reactant or the product is analyzed at different reaction times.More precise for small KIEs as it eliminates errors from separate experiments.Requires sensitive analytical techniques (e.g., mass spectrometry, NMR) to accurately measure isotope ratios.[17]

For measuring the KIE in the ring-opening of isatoic anhydride, a competition experiment followed by mass spectrometric or NMR analysis of the product or remaining starting material would be the preferred method due to its higher precision for the expected small to moderate KIE values.

A Step-by-Step Protocol for a Competition Experiment
  • Synthesis of Isotopically Labeled Isatoic Anhydride: Synthesize isatoic anhydride with the desired isotopic label (e.g., 13C at the carboxyl carbon).

  • Reaction Setup: Prepare a reaction mixture containing a known ratio of the labeled and unlabeled isatoic anhydride and the nucleophile (e.g., an amine in a suitable solvent).

  • Reaction Monitoring: Allow the reaction to proceed for a specific time, ensuring it does not go to completion.

  • Quenching and Separation: Quench the reaction and separate the product from the unreacted starting material.

  • Isotopic Analysis: Determine the isotopic ratio of the product and/or the remaining starting material using a suitable analytical technique like Isotope Ratio Mass Spectrometry (IRMS) or Quantitative NMR.

  • KIE Calculation: Calculate the KIE using the appropriate mathematical formula for a competition experiment.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Synthesis Synthesize Isotopically Labeled Isatoic Anhydride Mixing Prepare Reaction Mixture (Labeled + Unlabeled) Synthesis->Mixing Reaction Run Reaction to Partial Completion Mixing->Reaction Quench Quench Reaction Reaction->Quench Separate Separate Product and Unreacted Starting Material Quench->Separate Analyze Isotopic Analysis (MS or NMR) Separate->Analyze Calculate Calculate KIE Analyze->Calculate

Caption: Experimental workflow for a KIE competition experiment.

Interpreting the Data: What the Numbers Tell Us

The interpretation of KIE values is key to extracting mechanistic insights.

Observed KIE Interpretation Implication for Isatoic Anhydride Ring Opening
Primary KIE > 1 The bond to the isotope is broken in the rate-determining step.A significant 13C KIE on the carboxyl carbon would indicate that decarboxylation is rate-limiting. A significant primary deuterium KIE with a deuterated amine suggests proton transfer is involved in the rate-determining step of aminolysis.
Secondary KIE > 1 (Normal) The bonding to the isotopic center becomes looser in the transition state (e.g., rehybridization from sp3 to sp2).A normal secondary deuterium KIE at the amine nitrogen in aminolysis could suggest the development of positive charge on the nitrogen in the transition state.
Secondary KIE < 1 (Inverse) The bonding to the isotopic center becomes tighter in the transition state (e.g., rehybridization from sp2 to sp3).An inverse secondary KIE at the carbonyl carbon could indicate the formation of the tetrahedral intermediate is the rate-determining step.
KIE ≈ 1 The bond to the isotope is not significantly involved in the rate-determining step.A KIE of 1 for a particular isotopic substitution would rule out the breaking or significant alteration of that bond in the rate-limiting step.

Alternative and Complementary Approaches

While KIE studies are powerful, they are most effective when combined with other mechanistic probes.

  • Computational Studies: Density Functional Theory (DFT) calculations can be used to model the reaction pathway, locate the transition state, and calculate theoretical KIEs for different proposed mechanisms. Comparing these theoretical values with experimental data can provide strong support for a particular mechanism.[18]

  • Substituent Effects (Hammett/Taft Analysis): Studying the effect of electron-donating and electron-withdrawing substituents on the aromatic ring of isatoic anhydride or on the nucleophile can provide information about charge development in the transition state.[10]

  • Solvent Effects: Investigating the reaction rate in solvents of varying polarity can shed light on the charge separation in the transition state.[19]

Conclusion: A Sharper Focus on Reaction Mechanisms

The kinetic isotope effect offers a high-resolution lens through which to view the intricate dance of atoms during the ring-opening of isatoic anhydride. By carefully designing experiments and thoughtfully interpreting the resulting data, researchers can gain a deeper understanding of the reaction mechanism. This knowledge is not merely academic; it is fundamental to optimizing reaction conditions, designing more efficient synthetic routes, and ultimately, accelerating the development of new pharmaceuticals and materials. The combination of KIE studies with computational and other physical organic methods provides a robust framework for elucidating complex reaction pathways, paving the way for more rational and predictable chemical synthesis.

References

  • Hilvert, D., & O'Leary, M. H. (1981). 13C and 15N Kinetic Isotope Effects on the Decarboxylation of 3-Carboxybenzisoxazole. Theory vs Experiment. Journal of the American Chemical Society, 103(1), 154-159. [Link]

  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]

  • Bourns, A. N., & Smith, P. J. (1968). Effect of changing pH upon the kinetic 13C-isotope effect in the decarboxylation of 4-methoxyanthranilic acid. Canadian Journal of Chemistry, 46(4), 563-567. [Link]

  • Butler, A. R., & Gold, V. (1961). The hydrolysis of acetic anhydride. Part VI. Kinetics in deuterium oxide solution. Journal of the Chemical Society (Resumed), 4362-4364. [Link]

  • Wang, L., et al. (2017). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Organic Letters, 19(21), 5848-5851. [Link]

  • Hogg, J. L., & Schowen, R. L. (1972). Parallel behavior in kinetic and NMR effects: secondary deuterium isotope effects on the alkaline hydrolysis of esters. Journal of the American Chemical Society, 94(8), 2519-2525. [Link]

  • Weiss, P. M., et al. (1987). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 26(23), 7378-7386. [Link]

  • Grubbs, R. H., et al. (2000). 13C Kinetic Isotope Effects and the Mechanism of the Uncatalyzed Decarboxylation of Orotic Acid. Journal of the American Chemical Society, 122(13), 3021-3027. [Link]

  • Zielinski, M. (1964). 13C and 18O Isotope Effects in the Decarboxylation of Quinaldic Acid. The Journal of Chemical Physics, 41(11), 3646-3650. [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Wikipedia. (2023). Kinetic isotope effect. [Link]

  • Chakraborti, A. K., et al. (2020). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 25(21), 5098. [Link]

  • Christensen, N. H. (1970). Kinetic solvent isotope effect in the hydrolysis of sulphonic anhydrides. Acta Chemica Scandinavica, 24, 2457-2466. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1217. [Link]

  • Chem-Station. (2024). Solvent Isotope Effect. [Link]

  • OpenOChem Learn. (n.d.). Kinetic Isotope Effects. [Link]

  • West, J. K., et al. (1998). Cyclic anhydride ring opening reactions: theory and application. Journal of Biomedical Materials Research, 41(1), 8-17. [Link]

  • Wikipedia. (2023). Isatoic anhydride. [Link]

  • Marsh, E. N. G., & Trewartha, D. (2010). Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes. Methods in Enzymology, 486, 1-22. [Link]

  • Bilkadi, Z., de Lorimier, R., & Kirsch, J. F. (1975). Secondary .alpha.-deuterium kinetic isotope effects and transition-state structures for the hydrolysis and hydrazinolysis reactions of formate esters. Journal of the American Chemical Society, 97(15), 4317-4322. [Link]

  • Hirschi, J. S. (2014). Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogenation Reactions. eScholarship, University of California. [Link]

  • Leclair, A. (2020). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]

  • Li, Y., et al. (2024). Mechanistic Insights into the Effects of Ureas and Monomers on the Ring-Opening Alternating Copolymerization of Epoxides and Anhydrides Catalyzed by Organic Base/Urea. Catalysts, 14(4), 253. [Link]

  • Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]

  • Koppel, I. A., et al. (2018). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 54(10), 915-917. [Link]

  • Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]

  • Chandrasekhar, S. (1997). Use of Isotopes for Studying Reaction Mechanisms. Resonance, 2(8), 18-24. [Link]

  • Chemistry LibreTexts. (2020). 7.17: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Zborovskii, Y. V., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1101-1106. [Link]

  • Gao, Y., & Zhao, Y. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Current Organic Chemistry, 17(15), 1600-1608. [Link]

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Safety & Regulatory Compliance

Safety

4,6-Dimethoxyisatoic anhydride proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive intermediates is paramount to maintaining both laboratory safety and scientific integrity. 4,6-Dimethoxyisatoic anhydride (a highly r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of reactive intermediates is paramount to maintaining both laboratory safety and scientific integrity. 4,6-Dimethoxyisatoic anhydride (a highly reactive, moisture-sensitive heterocyclic compound) requires stringent disposal protocols. Improper disposal—such as sealing unquenched anhydride in a waste carboy—can lead to delayed hydrolysis, dangerous carbon dioxide (


) gas evolution, and subsequent container rupture.

This technical guide provides a field-proven, self-validating methodology for the safe quenching and disposal of 4,6-dimethoxyisatoic anhydride, grounded in its fundamental chemical behavior.

Mechanistic Rationale: The Chemistry of the Quench

To design an effective disposal protocol, we must first understand the causality behind the chemical degradation of isatoic anhydrides. Isatoic anhydrides function chemically as "masked isocyanates." When exposed to water, especially under basic conditions, the hydrolysis of the anhydride occurs primarily via direct hydroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) attack on the neutral substrate.

At an elevated pH, the ring opens to form an unstable o-carboxyphenyl isocyanate intermediate, which rapidly undergoes decarboxylation (releasing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 gas) to yield a water-soluble anthranilic acid salt.

If we simply throw the unreacted anhydride into an aqueous waste bin, the reaction proceeds sluggishly, creating a delayed pressure bomb as


 slowly evolves. Therefore, we deliberately force the reaction to completion in a controlled environment using a mild base (saturated sodium carbonate, 

). The base accelerates the ring-opening, neutralizes the resulting acidic byproducts into innocuous salts, and allows us to safely vent the

in a fume hood[1].

G A 4,6-Dimethoxyisatoic Anhydride (Reactive Solid) B Hydrolysis (Sat. Na2CO3 / OH-) A->B C Ring-Opened Intermediate (Isocyanate) B->C Nucleophilic Attack D Decarboxylation (- CO2 ↑) C->D pH > 7 E 4,6-Dimethoxyanthranilic Acid Salt (Safe Aqueous Waste) D->E Stable Product

Figure 1: Base-catalyzed hydrolysis and decarboxylation pathway of 4,6-dimethoxyisatoic anhydride.

Pre-Disposal Risk Assessment & Parameters

Before initiating the disposal protocol, operators must verify that the workspace is equipped to handle the physical hazards of the compound. The chemical is a known skin sensitizer and irritant[2].

Table 1: Physicochemical & Safety Profile

ParameterSpecification / DataOperational Implication
Chemical Nature Moisture-sensitive acid anhydrideMust be kept away from ambient water sources until the deliberate quench[2].
Primary Hazards Skin Sensitizer, Irritant (OSHA)Requires strict adherence to PPE (nitrile gloves, goggles, lab coat)[2].
Incompatibilities Water, strong oxidizing agents, strong acids/alkalisUncontrolled contact with strong alkalis can cause violent exothermic reactions[3].
Byproducts of Quench

gas, 4,6-dimethoxyanthranilic acid
Quenching must be performed in a functioning fume hood to vent gas[1].

Standard Operating Procedure: Controlled Quenching & Disposal

This protocol is designed as a self-validating system . You will not rely on arbitrary timers; instead, you will use visual cues (cessation of effervescence) and chemical indicators (pH stability) to prove the reactive anhydride has been completely neutralized before it is transferred to a waste facility[4].

Phase 1: Preparation
  • Isolate the Workspace: Ensure the chemical fume hood has a face velocity of at least 100 fpm. Clear the hood of any incompatible flammable solvents.

  • Prepare the Quench Solution: In a large Erlenmeyer flask or beaker (at least 3x the volume of the expected waste to accommodate foaming), prepare a saturated aqueous solution of Sodium Carbonate (

    
    )[1].
    
  • Temperature Control: Place the quenching vessel in an ice-water bath (0–5 °C). The hydrolysis of anhydrides is exothermic; cooling prevents solvent boil-off and controls the rate of

    
     evolution.
    
Phase 2: Controlled Addition
  • Dissolution (Optional but Recommended): If you are disposing of bulk solid 4,6-dimethoxyisatoic anhydride, first dissolve or suspend it in a minimal amount of a miscible, unreactive co-solvent (e.g., THF or acetone). This prevents the solid from clumping and "capping" in the aqueous base, which can trap unreacted anhydride inside a hydrolyzed crust.

  • Dropwise Addition: Using an addition funnel or a pipette, slowly add the anhydride solution to the chilled

    
     solution with vigorous magnetic stirring.
    
  • Observe Causality: You will immediately observe fizzing. This is the

    
     gas being liberated as the isocyanate intermediate decarboxylates[1]. Do not add the next portion until the fizzing from the previous addition has subsided. 
    
Phase 3: System Validation & Final Disposal
  • Thermal Equilibration: Once all material is added, remove the ice bath and allow the mixture to warm to room temperature while continuing to stir for 1–2 hours.

  • Self-Validation Check:

    • Visual: The solution must be completely clear of solid anhydride particulates, and all effervescence must have permanently ceased.

    • Chemical: Test the solution with pH paper. The pH should remain stable between 8 and 10. If the pH has dropped below 7, the base has been depleted; add more saturated

      
       until basicity is restored and check for further bubbling.
      
  • Waste Segregation: Once validated, the resulting solution contains only the innocuous sodium salt of 4,6-dimethoxyanthranilic acid. Transfer this mixture to a designated Aqueous Basic Waste container[4]. Do not tightly cap the waste container immediately; use a vented cap for the first 24 hours to ensure no residual pressure builds up.

Workflow Start Identify Anhydride Waste (Solid or Solution) Prep Prepare Saturated Na2CO3 in Fume Hood Start->Prep Chill Ice Bath Cooling (0 - 5 °C) Prep->Chill Add Slow Addition of Anhydride (Monitor CO2 Effervescence) Chill->Add Stir Stir at Room Temp Until Bubbling Ceases Add->Stir Check Validate System: pH 8-10 & No Solids Stir->Check Dispose Transfer to Approved Aqueous Basic Waste Check->Dispose

Figure 2: Step-by-step operational workflow for the safe quenching and disposal of isatoic anhydride waste.

Spill Response Methodology

In the event of an accidental spill of 4,6-dimethoxyisatoic anhydride, the approach differs based on its physical state:

  • Solid Spills: Do NOT use water to wash away a solid spill, as this will generate localized acidic environments and unpredictable gas release. Instead, sweep up the solid using inert absorbent materials (e.g., dry sand or vermiculite)[4]. Transfer the swept solid into a beaker and execute the controlled

    
     quench protocol described above inside a fume hood.
    
  • Solution Spills: If the anhydride is already dissolved in an organic solvent, cover the spill with a neutralizing absorbent (like sodium carbonate-based spill mix) to simultaneously absorb the liquid and begin the base-catalyzed hydrolysis. Sweep into a solid waste container and leave loosely covered in a fume hood for 24 hours before final disposal.

References

  • PCM Energy. "Isatoic Anhydride MSDS Sheet." State and local disposal regulations.2

  • AK Scientific, Inc. "3-(Trifluoromethyl)isatoic anhydride Safety Data Sheet." Methods and materials for containment and cleaning up.4

  • Cole-Parmer. "Material Safety Data Sheet - Isatoic Anhydride, 98%." Accidental Release Measures and Incompatibilities.3

  • VSBIT. "Safety Reference - Laboratory Chemical Disposal." Decomposition of acid anhydrides using saturated sodium carbonate.1

  • Hegarty, A. F., et al. "Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2 (1990). RSC Publishing. 5

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,6-Dimethoxyisatoic Anhydride

Executive Summary & Chemical Context 4,6-Dimethoxyisatoic anhydride (CAS: 1218-35-5) is a specialized electrophilic reagent used primarily for introducing the 2-amino-4,6-dimethoxybenzoyl pharmacophore into target molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4,6-Dimethoxyisatoic anhydride (CAS: 1218-35-5) is a specialized electrophilic reagent used primarily for introducing the 2-amino-4,6-dimethoxybenzoyl pharmacophore into target molecules. While structurally similar to the parent isatoic anhydride, the electron-donating methoxy groups can subtly alter its reactivity profile.

Immediate Safety Directive: Treat this compound as a potent sensitizer and moisture-reactive substance. The anhydride moiety is prone to hydrolysis, which releases carbon dioxide (


). In a closed vessel, unintentional moisture ingress can lead to dangerous over-pressurization.
Core Hazards Table
Hazard ClassGHS CodeDescriptionOperational Implication
Sensitization H317May cause allergic skin reaction.[1][2][3]Zero-skin-contact policy is mandatory.[1][4]
Irritation H319, H335Causes serious eye/respiratory irritation.Dust control is the primary engineering challenge.
Reactivity N/AReacts with water to evolve

.
Do not store in sealed vessels without drying. Risk of explosion if wet material is sealed.

Risk Assessment & Engineering Controls

Before selecting PPE, you must implement the Hierarchy of Controls . PPE is the last line of defense, not the first.

Engineering Control Standards
  • Primary Containment: All handling of solid powder must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

  • Static Control: Anhydride powders are often dry and prone to static charge. Use an ionizing fan or antistatic gun during weighing to prevent powder scattering (which defeats respiratory protection).

  • Humidity Control: Maintain ambient lab humidity <50% if possible, or handle in a glovebox for large-scale (>50g) transfers to prevent hydrolysis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if the operational condition changes, the PPE requirement escalates automatically.

PPE Decision Logic (Graphviz)

PPE_Decision_Tree Start Handling 4,6-Dimethoxyisatoic Anhydride State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Scale Scale > 10 grams? Solid->Scale Standard_PPE Standard PPE: Lab Coat, Nitrile Gloves, Safety Glasses Liquid->Standard_PPE Closed System Splash_PPE Splash Protection: Double Nitrile Gloves, Face Shield over Goggles Liquid->Splash_PPE Risk of Splash Scale->Standard_PPE No High_PPE Enhanced PPE: Double Gloves, N95/P100 Mask (if outside hood), Goggles Scale->High_PPE Yes caption Figure 1: PPE Selection Logic based on physical state and scale of operation.

Detailed PPE Specifications
Body ZoneStandard Protocol (<10g)Enhanced Protocol (>10g or Spill Cleanup)Scientific Rationale
Hand Protection Single Nitrile Gloves (min 0.11 mm thickness).Double Gloving (Nitrile over Nitrile or Laminate). Change outer glove immediately upon splash.Anhydrides can acylate skin proteins, leading to sensitization. Nitrile offers excellent permeation resistance against the solid.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Goggles (unvented) or Face Shield.Fine dust can bypass side shields. Hydrolysis in the eye produces acidic byproducts (pH drop), causing severe irritation.
Respiratory None required if in Fume Hood.N95 or P100 Respirator (if hood sash is raised or cleaning spills).Preventing inhalation sensitization is critical. Once sensitized, trace exposure can trigger anaphylaxis.
Body Protection Standard 100% Cotton Lab Coat.Tyvek® Sleeves or Apron.Synthetic fabrics can build static charge, attracting the powder. Cotton is preferred.

Operational Protocol: Safe Handling Workflow

Step 1: Weighing & Transfer
  • The Problem: Static electricity causes "fly-away" powder, contaminating the balance and user.

  • The Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun on the spatula and weigh boat before dispensing.

    • Do not return excess material to the stock container (avoids moisture cross-contamination).

Step 2: Reaction Setup
  • The Problem:

    
     evolution.
    
  • The Protocol:

    • If using aqueous or alcoholic solvents, expect immediate gas evolution.

    • Never seal a reaction vessel completely during the initial mixing phase. Use a bubbler or a needle vent to allow

      
       escape.
      
    • Validation: Monitor bubbling. If bubbling stops, the reaction (or hydrolysis) is likely complete.

Step 3: Spill Management
  • Dry Spill: Do not sweep (creates dust). Cover with a paper towel dampened with acetone (not water, to avoid sticky hydrolysis products on the floor), then wipe up.

  • Wet Spill: Absorb with vermiculite. Treat as hazardous organic waste.

Disposal & Deactivation Plan

Disposal must address the reactive nature of the anhydride ring.

Deactivation Workflow (Graphviz)

Disposal_Workflow Waste Solid/Liquid Waste Hydrolysis Hydrolysis Step: Add to dilute NaOH (1M) Stir 1 hour Waste->Hydrolysis Gas_Check Check for CO2 Evolution Hydrolysis->Gas_Check Wait Neutralize Neutralize to pH 7 Gas_Check->Neutralize No Bubbles Disposal Dispose as Non-Reactive Organic Waste Neutralize->Disposal caption Figure 2: Chemical Deactivation Workflow for Isatoic Anhydride Waste.

Deactivation Procedure:

  • Quenching: Slowly add the waste material to a stirred solution of dilute Sodium Hydroxide (1M NaOH) or Sodium Bicarbonate.

    • Caution: This will generate

      
       gas and heat. Add slowly.
      
  • Verification: Allow to stir until all solids dissolve and gas evolution ceases. The anhydride is now converted to the corresponding anthranilate salt (non-reactive).

  • Disposal: Adjust pH to neutral (6-8) and dispose of as aqueous organic waste according to local EPA/EHS regulations.

References

  • PubChem. (n.d.). Isatoic Anhydride Compound Summary (CID 8359). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Isatoic anhydride.[1][2] Retrieved October 26, 2023, from [Link]

Sources

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